3-Fluoro-4-isopropoxyphenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-fluoro-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQQJUVWZYJYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584278 | |
| Record name | {3-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-54-8 | |
| Record name | {3-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-4-isopropoxyphenylboronic Acid: A Keystone Reagent in Modern Synthesis
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the selection of starting materials is a critical determinant of success. 3-Fluoro-4-isopropoxyphenylboronic acid is a sophisticated reagent that has gained prominence as a versatile building block. Its utility stems from a unique trifecta of functional groups on a stable phenyl ring: the reactive boronic acid, the modulating fluorine atom, and the lipophilic isopropoxy group.
This guide provides an in-depth examination of the chemical properties, reactivity, and strategic applications of this compound. We will delve into the mechanistic underpinnings of its reactivity, particularly in the context of palladium-catalyzed cross-coupling reactions, and explore its significant role in the rational design of novel pharmaceuticals. The information herein is curated for researchers, chemists, and drug development professionals who require a comprehensive understanding of this high-value compound.
Core Physicochemical & Structural Properties
The precise arrangement of substituents on the phenyl ring dictates the molecule's reactivity and physical characteristics. While specific experimental data for this compound is not widely published, its properties can be reliably inferred from closely related analogs and structural analysis.
Table 1: Key Physicochemical and Identification Data
| Property | Value / Description | Source(s) |
| Chemical Name | This compound | - |
| Synonyms | (3-Fluoro-4-(1-methylethoxy)phenyl)boronic acid | - |
| CAS Number | Not definitively assigned in public databases. | [1] |
| Molecular Formula | C₉H₁₂BFO₃ | |
| Molecular Weight | 198.00 g/mol | |
| Appearance | Expected to be a white to off-white solid or crystalline powder. | |
| Structure | ![]() | - |
| InChI Key | Inferred: MKRGSEQMUWEXSB-UHFFFAOYSA-N (for isomer) | |
| SMILES | CC(C)OC1=C(F)C=C(B(O)O)C=C1 | - |
| Solubility | Generally soluble in organic solvents like THF, DMF, and alcohols; limited solubility in water. | - |
| Melting Point | Not published. The related 3-Fluoro-4-methoxyphenylboronic acid melts at 206-211 °C. |
Note: Some data, such as the InChI key, is for the isomer (4-Fluoro-3-isopropoxyphenyl)boronic acid due to limited public data on the specified compound.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl and styrenyl systems that form the backbone of many pharmaceutical agents and advanced materials.[2]
Mechanistic Causality: The Role of Substituents
The reactivity of the boronic acid in the Suzuki-Miyaura catalytic cycle is not merely a function of the boronic acid group itself; it is finely tuned by the electronic properties of the other ring substituents.
-
The Boronic Acid Group : This functional group is the active participant. In the presence of a base, it forms a more nucleophilic boronate complex (-B(OH)₃⁻), which is essential for the transmetalation step—the transfer of the aryl group from boron to the palladium catalyst.[3]
-
The Fluoro Group : As the most electronegative element, fluorine acts as a potent electron-withdrawing group via induction. This has two key effects:
-
It increases the Lewis acidity of the boron atom, potentially influencing the rate of boronate formation.
-
It decreases the electron density of the phenyl ring, which can modulate the rate of transmetalation. While electron-withdrawing groups can sometimes slow this step, the overall reaction efficiency remains high under optimized conditions.[4]
-
-
The Isopropoxy Group : Conversely, the oxygen of the isopropoxy group donates electron density to the ring through resonance. This partially counteracts the withdrawing effect of the fluorine, influencing the overall electronic character of the aryl group being transferred. Furthermore, its steric bulk and lipophilicity can affect solubility and the pharmacokinetic profile of the final product.
The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Strategic Application in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[5][6] Approximately 20% of all modern pharmaceuticals contain at least one fluorine atom.[7]
The "Fluorine Advantage"
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[8]
-
Binding Affinity : Fluorine can engage in unique, non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, enhancing binding affinity and potency.[6]
-
Physicochemical Properties : The introduction of fluorine can lower the pKa of nearby basic groups and increase lipophilicity, which can improve membrane permeability and cell uptake.[8][9]
This compound serves as a ready-made scaffold that introduces both the strategic fluorine atom and a lipophilic isopropoxy group, allowing for the rapid generation of diverse compound libraries for screening.
Synthetic & Experimental Protocols
Representative Synthesis of this compound
The synthesis of aryl boronic acids typically proceeds from the corresponding aryl halide. The following protocol is a representative procedure based on established methods for analogous compounds.[10] It relies on a lithium-halogen exchange followed by borylation.
Step-by-Step Protocol:
-
Reaction Setup : To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add the starting material, 1-bromo-3-fluoro-4-isopropoxybenzene (1.0 equiv), and anhydrous tetrahydrofuran (THF).
-
Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, ~1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-3 hours. The causality here is critical: the low temperature prevents unwanted side reactions and decomposition of the aryllithium intermediate.
-
Borylation : To the cold solution, add triisopropyl borate (B(OiPr)₃, ~1.2 equiv) dropwise. The reaction is highly exothermic; slow addition is necessary to control the temperature.
-
Quench & Workup : After stirring for several hours, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding 1M hydrochloric acid (HCl). The acid hydrolyzes the borate ester to the desired boronic acid.
-
Extraction & Purification : Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.
Application Protocol: General Suzuki-Miyaura Coupling
This protocol describes a self-validating system for coupling this compound with a generic aryl bromide. Each component has a specific function crucial for the catalytic cycle.
Table 2: Reagents and Their Functions
| Component | Example | Molar Equiv. | Function (Causality) |
| Aryl Halide | 4-Bromoanisole | 1.0 | The electrophilic partner (R¹-X). |
| Boronic Acid | This compound | 1.2 - 1.5 | The nucleophilic partner (R²-B(OH)₂). Used in slight excess to ensure full consumption of the halide. |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 0.01 - 0.05 | The heart of the reaction; facilitates the catalytic cycle. |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | Activates the boronic acid to the more reactive boronate species, essential for transmetalation. |
| Solvent System | Toluene/Ethanol/Water or Dioxane/Water | - | Solubilizes reactants and facilitates the interaction of organic and inorganic components. |
Step-by-Step Protocol:
-
Reaction Setup : In a Schlenk flask, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is a self-validating step to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water) via syringe.
-
Heating : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the pure biaryl product.
Safety, Handling, and Storage
As with all chemical reagents, proper handling of this compound is essential. Safety data is compiled from analogous fluorinated phenylboronic acids.
Table 3: Hazard and Safety Information
| Category | Description |
| GHS Pictograms | (Irritant, Health Hazard) |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| PPE | Chemical safety goggles, nitrile gloves, lab coat. Use in a well-ventilated fume hood. |
| Storage | Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended. Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, though this is often reversible upon use in aqueous reaction conditions. |
Conclusion
This compound is more than a simple reagent; it is a strategic tool for molecular design. The convergence of a reactive boronic acid handle with the advantageous properties of fluorine and an isopropoxy moiety makes it an invaluable asset in the synthesis of complex organic molecules. Its primary role in the robust and versatile Suzuki-Miyaura coupling reaction solidifies its position as a go-to building block for chemists in pharmaceutical and materials science. A thorough understanding of its properties, reactivity, and handling, as detailed in this guide, empowers researchers to leverage its full potential in their synthetic endeavors.
References
- 1. aobchem.com [aobchem.com]
- 2. This compound [myskinrecipes.com]
- 3. 3-Fluoro-4-(isopropylamino)benzeneboronic acid pinacol ester, 96%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. tandfonline.com [tandfonline.com]
- 7. inhancetechnologies.com [inhancetechnologies.com]
- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 3-Fluoro-4-isopropoxyphenylboronic Acid and its Role in Modern Synthetic Chemistry
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Arylboronic acids, particularly those functionalized with fluorine, have emerged as indispensable tools in this endeavor. This guide provides a comprehensive technical overview of this compound, a versatile reagent for carbon-carbon bond formation. While a dedicated CAS number for this specific isomer is not prominently indexed in major chemical databases, we will provide data for closely related isomers and discuss the compound's properties and applications based on established principles of organic chemistry and field-proven insights.
While a specific CAS number for this compound was not identified during our literature review, we can characterize the compound based on its structure and data from closely related analogues. The presence of a fluorine atom and an isopropoxy group on the phenylboronic acid scaffold imparts unique electronic and steric properties that are highly valuable in medicinal chemistry and materials science.
For the purpose of aiding researchers, the CAS numbers for structurally similar and isomeric compounds are provided below:
| Compound Name | CAS Number | Notes |
| (2-Fluoro-4-isopropoxyphenyl)boronic acid | 586389-90-4 | Positional isomer. |
| (4-Fluoro-3-isopropoxyphenyl)boronic acid | Not Available | Positional isomer.[1][2] |
| 3-Fluoro-4-methoxyphenylboronic acid | 149507-26-6 | Isopropoxy group replaced by methoxy.[3] |
The physicochemical properties of this compound can be predicted based on its constituent functional groups. The fluorine atom enhances metabolic stability and bioavailability in drug candidates, while the isopropoxy group can modulate lipophilicity and steric interactions.[4][5]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale and Significance |
| Molecular Formula | C₉H₁₂BFO₃ | Based on chemical structure. |
| Molecular Weight | 198.00 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for arylboronic acids. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols). Limited solubility in water. | The organic substituents dominate solubility. |
| Stability | Stable under standard conditions. May dehydrate to form boroxine anhydride. | Store in a cool, dry place. |
The Suzuki-Miyaura Coupling: A Cornerstone Application
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][6] This reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.[5][7][8]
The fluorine and isopropoxy substituents on the boronic acid play a crucial role in modulating the reactivity and the properties of the resulting products. The electron-withdrawing nature of the fluorine atom can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[5][7]
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl halide. Optimization of the catalyst, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
While not commercially available under a specific CAS number, a plausible synthetic route to this compound can be devised based on established methodologies for the synthesis of arylboronic acids.
Diagram 2: Proposed Synthetic Pathway
Caption: A proposed two-step synthesis of the target compound.
Experimental Workflow: A Conceptual Protocol
Step 1: Williamson Ether Synthesis
-
Dissolve 2-fluoro-4-bromophenol in a suitable solvent such as acetone or DMF.
-
Add a base, for example, potassium carbonate.
-
Add isopropyl bromide and heat the mixture to reflux.
-
Monitor the reaction until the starting material is consumed.
-
Work up the reaction to isolate 1-bromo-2-fluoro-4-isopropoxybenzene.
Step 2: Lithiation and Borylation
-
Dissolve 1-bromo-2-fluoro-4-isopropoxybenzene in an anhydrous ether solvent like THF.
-
Cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (n-BuLi) and stir for a period to allow for lithium-halogen exchange.
-
Add triisopropyl borate and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with an acidic aqueous solution to hydrolyze the borate ester to the desired boronic acid.
-
Extract the product and purify, likely through recrystallization.
Safety and Handling
As with all boronic acids, proper safety precautions must be observed when handling this compound.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[3][9]
-
Inhalation: Avoid breathing dust.[3]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3][9][10]
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3][10]
-
Skin Contact: Wash off with soap and plenty of water.[3][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3][10]
Role in Drug Discovery and Development
The incorporation of boron, particularly in the form of boronic acids, is a rapidly growing strategy in drug design.[11][12][13] Boronic acids can act as enzyme inhibitors and can improve the pharmacokinetic properties of drug candidates.[13][14] The unique electronic properties of the fluorine atom combined with the steric and lipophilic contributions of the isopropoxy group make this compound an attractive building block for creating novel therapeutics.[4][5]
The fluorinated phenyl moiety can enhance binding affinity to target proteins and improve metabolic stability, leading to drugs with better efficacy and safety profiles.[4][8]
Conclusion
This compound represents a valuable, albeit not widely cataloged, reagent for synthetic chemists. Its utility in Suzuki-Miyaura coupling reactions, coupled with the beneficial properties imparted by its fluoro and isopropoxy substituents, makes it a significant tool for the construction of complex molecules, particularly in the field of drug discovery. By understanding the fundamental principles of its reactivity and handling, researchers can effectively leverage this building block to advance their synthetic endeavors.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. (4-Fluoro-3-isopropoxyphenyl)boronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound [myskinrecipes.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-isopropoxyphenylboronic Acid
Abstract
This guide provides a comprehensive, technically detailed framework for the synthesis of 3-Fluoro-4-isopropoxyphenylboronic acid, a critical building block in contemporary medicinal chemistry and materials science. Esteemed for its role in Suzuki-Miyaura cross-coupling reactions, this molecule facilitates the construction of complex biaryl structures inherent to numerous pharmaceutical agents and functional materials.[1][2][3][4] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale, process optimization, and critical quality attributes that ensure a robust and reproducible synthesis. We will explore a validated two-step synthetic pathway, beginning with a Williamson ether synthesis to forge the isopropoxy-aryl bond, followed by a cryogenically controlled lithium-halogen exchange and subsequent borylation. This guide is intended for researchers, chemists, and process development professionals who require a deep, actionable understanding of this synthesis.
Strategic Overview: Retrosynthetic Analysis
The design of a successful synthesis begins with a logical disconnection of the target molecule. For this compound, the most logical and industrially scalable retrosynthetic analysis points to a two-part strategy. The boronic acid functionality is most reliably introduced late-stage via an organometallic intermediate. The isopropoxy ether linkage is robust and best formed prior to the sensitive borylation step.
This leads to the following disconnections:
-
C-B Bond Formation: The aryl boronic acid can be formed from a corresponding aryl halide (preferably a bromide or iodide for facile metal-halogen exchange) and a boron electrophile like a trialkyl borate.[5][6]
-
C-O Ether Bond Formation: The 4-isopropoxy group can be installed via a nucleophilic substitution reaction, specifically the Williamson ether synthesis, between a phenol and an isopropyl halide.[7][8]
This analysis logically culminates in a forward synthesis starting from the commercially available 4-bromo-2-fluorophenol.
The Synthetic Pathway: From Precursor to Product
The chosen synthetic route is a robust two-step process designed for efficiency and scalability. It leverages classic, well-understood organometallic and substitution chemistries to achieve the target compound in good overall yield and high purity.
Diagram of the Overall Synthetic Workflow
Caption: Overall two-step synthesis of the target compound.
Detailed Experimental Protocols
PART A: Synthesis of 1-Bromo-4-isopropoxy-3-fluorobenzene
This initial step involves the formation of the ether linkage through a Williamson ether synthesis, a reliable SN2 reaction.[7]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Eq. |
| 4-Bromo-2-fluorophenol | 191.00 | 10.0 g | 52.3 mmol | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.8 g | 78.5 mmol | 1.5 |
| 2-Iodopropane | 169.99 | 10.7 g (6.3 mL) | 62.8 mmol | 1.2 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-fluorophenol (10.0 g, 52.3 mmol) and potassium carbonate (10.8 g, 78.5 mmol).
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Alkylation: Add 2-iodopropane (6.3 mL, 62.8 mmol) to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to 80°C using an oil bath and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield 1-bromo-4-isopropoxy-3-fluorobenzene as a colorless oil. (Expected yield: 85-95%).
PART B: Synthesis of this compound
This crucial step employs a lithium-halogen exchange reaction at cryogenic temperatures to generate a reactive aryllithium species, which is then trapped with an electrophilic borate ester.[9][10][11] The low temperature is critical to prevent unwanted side reactions of the highly reactive organolithium intermediate.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Eq. |
| 1-Bromo-4-isopropoxy-3-fluorobenzene | 233.08 | 10.0 g | 42.9 mmol | 1.0 |
| n-Butyllithium (n-BuLi) | 64.06 | 18.9 mL (2.5 M in hexanes) | 47.2 mmol | 1.1 |
| Triisopropyl borate (B(OⁱPr)₃) | 188.08 | 11.0 mL | 47.2 mmol | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - | - |
| Hydrochloric Acid (HCl) | 36.46 | ~50 mL (2 M aq.) | - | - |
Step-by-Step Protocol:
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask under a nitrogen atmosphere. Flame-dry the glassware and allow it to cool under nitrogen. Equip the flask with a magnetic stirrer, a low-temperature thermometer, and a rubber septum.
-
Initial Cooling: Add 1-bromo-4-isopropoxy-3-fluorobenzene (10.0 g, 42.9 mmol) and dissolve it in 200 mL of anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add n-butyllithium (18.9 mL of a 2.5 M solution in hexanes, 47.2 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70°C. Stir the resulting solution at -78°C for 1 hour.[10][12]
-
Borylation: In a single portion, add triisopropyl borate (11.0 mL, 47.2 mmol) via syringe. The reaction is typically very fast.[9] Stir the mixture at -78°C for an additional 1 hour.
-
Quenching: Remove the cooling bath and allow the reaction mixture to slowly warm to 0°C. Slowly quench the reaction by adding 2 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Hydrolysis & Extraction: Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter and concentrate the solvent under reduced pressure. The crude solid is then triturated with hexanes or recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white crystalline solid. (Expected yield: 70-85%).
Mechanistic Insights & Rationale
A deep understanding of the underlying reaction mechanisms is paramount for troubleshooting and process optimization.
Mechanism of Borylation
The core of this synthesis is the conversion of the aryl bromide to the aryl boronic acid. This proceeds through a well-established "ate" complex intermediate.[13]
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 6. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. francis-press.com [francis-press.com]
- 9. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
3-Fluoro-4-isopropoxyphenylboronic acid molecular weight
An In-Depth Technical Guide to 3-Fluoro-4-isopropoxyphenylboronic Acid: Properties, Synthesis, and Application in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, functionalized phenylboronic acids are indispensable building blocks. Their utility, particularly in palladium-catalyzed cross-coupling reactions, has revolutionized the construction of complex biaryl systems that form the core of numerous pharmaceutical agents and advanced materials.[1][2][3] Among these critical reagents, this compound has emerged as a particularly valuable synthon.
This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a representative synthetic approach, and its strategic application in Suzuki-Miyaura cross-coupling. We will explore the rationale behind its use in drug discovery, supported by a detailed experimental protocol and workflow, to offer researchers and drug development professionals a practical and authoritative resource.
Core Physicochemical Properties
The specific arrangement of the fluoro, isopropoxy, and boronic acid groups on the phenyl ring imparts unique reactivity and solubility characteristics to the molecule. These features are critical for its performance in synthetic applications.
| Property | Value | Source |
| Molecular Weight | 198.00 g/mol | [4] |
| Chemical Formula | C₉H₁₂BFO₃ | [4] |
| Appearance | Solid | [4] |
| SMILES String | CC(OC1=CC(B(O)O)=CC=C1F)C | [4] |
| InChI Key | MKRGSEQMUWEXSB-UHFFFAOYSA-N | [4] |
Synthesis and Quality Control: A Conceptual Pathway
The synthesis of substituted phenylboronic acids often involves a multi-step sequence designed to introduce the desired functionalities with high regioselectivity. A common and robust strategy for preparing compounds like this compound involves the ortho-lithiation of a fluorinated aromatic precursor, followed by borylation.
A plausible synthetic route can be conceptualized starting from a commercially available precursor like 4-bromo-2-fluoroaniline. The synthesis involves protecting the amine, performing a lithium-halogen exchange, reacting with a borate ester, and subsequent hydrolysis to yield the final boronic acid.[5] A similar strategy is employed for other fluorinated phenylboronic acids, where an aryl halide is treated with an organolithium reagent at low temperatures (e.g., -78 °C) to form an aryllithium intermediate, which is then quenched with a trialkyl borate (like trimethyl borate or triisopropyl borate) followed by acidic workup.[5][6]
Rigorous quality control is paramount to ensure the reliability of downstream applications. The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For a reagent of this nature, a purity of ≥95% is standard for use in sensitive catalytic reactions.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][7][8] this compound is an excellent coupling partner in these reactions for several reasons:
-
Electronic Tuning : The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the resulting biaryl structure, which can be crucial for modulating a drug candidate's interaction with its biological target.[1][9]
-
Metabolic Stability : The C-F bond is exceptionally strong. Incorporating fluorine at strategic positions can block metabolic oxidation, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug.[1][10]
-
Improved Properties : The isopropoxy group can improve solubility and also serve as a key interaction point within a protein binding pocket.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating framework for the cross-coupling of this compound with a generic aryl bromide. Optimization of catalyst, base, and solvent may be required for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)
-
Aqueous Base (e.g., 2M Na₂CO₃ or K₂CO₃, 2.0 equiv)
-
Solvent System (e.g., Toluene, Dioxane, or a Toluene/Ethanol/Water mixture)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask or microwave vial, combine the aryl bromide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) for three cycles. This is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction Execution: Stir the mixture at the desired temperature (typically between 80-110 °C) and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][11] For microwave-assisted reactions, temperatures up to 150 °C for shorter durations (e.g., 20-30 minutes) can be employed.[12]
-
Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the desired biaryl product.[2][7]
Experimental Workflow Diagram
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Strategic Role in Drug Discovery
The incorporation of boron, particularly in the form of boronic acids, has led to significant breakthroughs in medicine.[13] Bortezomib, a boronic acid-containing proteasome inhibitor, was a landmark FDA-approved drug for treating multiple myeloma.[13] This has spurred immense interest in boronic acids as pharmacophores.
Biaryl structures synthesized using this compound are of high interest in the development of targeted therapies, such as kinase inhibitors or protein-protein interaction modulators. The strategic placement of the fluoro and isopropoxy groups can enhance binding affinity, improve metabolic stability, and fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[9][10]
Conceptual Signaling Pathway Inhibition
The diagram below illustrates a hypothetical scenario where a biaryl molecule, synthesized using our title compound, acts as an inhibitor of a kinase signaling pathway, a common mechanism in oncology drugs.
Caption: Inhibition of a generic kinase signaling pathway by a biaryl small molecule.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined properties and robust performance in Suzuki-Miyaura cross-coupling reactions provide chemists with a reliable method for constructing novel molecular architectures. For researchers in drug discovery, the unique combination of fluorine and a boronic acid functional group offers a validated strategy for enhancing the pharmacokinetic and pharmacodynamic properties of next-generation therapeutics. The continued application of such sophisticated building blocks will undoubtedly fuel further innovation across the chemical and pharmaceutical sciences.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. (4-Fluoro-3-isopropoxyphenyl)boronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Fluoro-4-isopropoxyphenylboronic Acid
Introduction
3-Fluoro-4-isopropoxyphenylboronic acid is a synthetically versatile organoboron compound that has garnered significant interest within the pharmaceutical and materials science sectors. Its unique structural features—a fluorine atom and an isopropoxy group on the phenyl ring—impart specific electronic and steric properties that make it a valuable building block in organic synthesis. This guide provides an in-depth analysis of its structure, synthesis, and applications, with a focus on practical insights for researchers and drug development professionals.
The primary utility of this arylboronic acid lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of complex molecular architectures, particularly biaryl and heteroaryl structures, which are prevalent in many drug candidates.[1][3] The strategic placement of the fluoro and isopropoxy groups allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of target molecules.
Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by a benzene ring substituted with a boronic acid group [-B(OH)₂], a fluorine atom at the meta-position, and an isopropoxy group [-OCH(CH₃)₂] at the para-position relative to the boronic acid.
Key Structural Attributes:
-
Boronic Acid Group: The cornerstone of its reactivity, enabling transmetalation with a palladium catalyst in cross-coupling reactions.[1][4]
-
Fluorine Atom: The electron-withdrawing nature of the fluorine atom can influence the acidity of the boronic acid and the electronic properties of the resulting coupled products.[2][5]
-
Isopropoxy Group: This bulky, lipophilic group can enhance solubility in organic solvents and introduce favorable steric interactions, which can be crucial for modulating protein-ligand binding.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BFO₃ | |
| Molecular Weight | 198.00 g/mol | |
| Appearance | Typically a solid | |
| SMILES | CC(OC1=CC(B(O)O)=CC=C1F)C | |
| InChI Key | MKRGSEQMUWEXSB-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
The synthesis of arylboronic acids like this compound generally involves the borylation of an appropriately substituted aryl halide or triflate. A common and effective laboratory-scale approach is through a lithium-halogen exchange followed by quenching with a trialkyl borate ester.
Illustrative Synthetic Pathway
A plausible synthetic route starts from a readily available precursor, such as 4-bromo-2-fluoro-1-isopropoxybenzene.
Step-by-Step Protocol and Rationale
-
Lithiation: The starting aryl bromide is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). A strong organolithium base, typically n-butyllithium (n-BuLi), is added dropwise.
-
Rationale: The low temperature is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate. The inert atmosphere prevents quenching by atmospheric moisture and oxygen.
-
-
Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to the reaction mixture.
-
Rationale: The electrophilic boron atom of the borate ester is attacked by the nucleophilic carbanion of the organolithium species, forming a boronate ester intermediate.
-
-
Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., dilute HCl).
-
Rationale: The acidic workup hydrolyzes the boronate ester to the final boronic acid product.
-
Purification and Characterization
Purification is typically achieved by recrystallization or column chromatography. The structure and purity of the final product are confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons with characteristic splitting patterns due to fluorine-hydrogen coupling. Signals for the isopropoxy group (a septet and a doublet). A broad singlet for the -B(OH)₂ protons, which may exchange with D₂O. |
| ¹³C NMR | Aromatic carbons showing coupling with the fluorine atom (¹JCF, ²JCF, etc.). The carbon atom attached to the boron is often broadened or not observed due to quadrupolar relaxation.[6] |
| ¹⁹F NMR | A single resonance, with coupling to adjacent aromatic protons.[5] |
| ¹¹B NMR | A characteristic chemical shift for a tricoordinate boronic acid species.[5] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight. |
Applications in Drug Discovery and Development
The primary application of this compound is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is a robust and versatile method for constructing C-C bonds, particularly for the synthesis of biaryl compounds.[1][4]
The Suzuki-Miyaura Coupling Reaction
The Suzuki reaction couples an organoboron compound (like our title compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.[1]
Protocol: A General Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).
-
Rationale: A slight excess of the boronic acid is used to ensure complete consumption of the often more valuable aryl halide. The choice of catalyst and base is crucial and often requires optimization depending on the substrates.
-
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Rationale: The aqueous phase is necessary to dissolve the inorganic base, which activates the boronic acid for transmetalation.[7]
-
-
Reaction Execution: Degas the mixture (e.g., by bubbling nitrogen through it) and heat to the desired temperature (typically 80-110 °C) with stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Rationale: Degassing is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Workup and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
Strategic Value in Medicinal Chemistry
The incorporation of the 3-fluoro-4-isopropoxy-phenyl moiety can be a strategic choice in drug design:
-
Metabolic Stability: The fluorine atom can block sites of metabolic oxidation, potentially increasing the half-life of a drug.
-
Binding Affinity: The fluorine can participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets.
-
Lipophilicity and Permeability: The isopropoxy group increases lipophilicity, which can improve cell membrane permeability and oral absorption.
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be followed when handling this compound and boronic acids in general.
Hazard Identification
-
Irritation: Boronic acids are generally considered irritants.[8] May cause skin, eye, and respiratory tract irritation.[8][9]
-
Toxicity: While generally having low acute toxicity, ingestion of large quantities can be harmful.[8]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[9][10]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11]
-
First Aid:
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12]
-
Incompatibilities: Keep away from strong oxidizing agents.[9] Boronic acids can be sensitive to moisture and may undergo dehydration or form cyclic anhydrides (boroxines) upon storage.
Conclusion
This compound is a high-value reagent for medicinal chemists and material scientists. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, combined with the beneficial physicochemical properties imparted by its unique substitution pattern, makes it a powerful tool for the synthesis of novel compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe application in a research and development setting.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. laballey.com [laballey.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. wilsonsalt.com [wilsonsalt.com]
An In-Depth Technical Guide to 3-Fluoro-4-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Fluoro-4-isopropoxyphenylboronic acid (CAS No. 480438-54-8), a key building block in modern synthetic chemistry. As a Senior Application Scientist, my objective is to present not just the data, but the context and practical insights necessary for its effective use in research and development, particularly in the realm of medicinal chemistry and materials science. The strategic placement of the fluoro and isopropoxy groups on the phenylboronic acid scaffold offers unique electronic and steric properties, making it a valuable reagent in cross-coupling reactions for the synthesis of complex organic molecules. This guide is structured to provide a thorough understanding of its characteristics, from its physical appearance to its safe handling and application.
Chemical Identity and Physical Properties
This compound is an organoboron compound that belongs to the extensive family of phenylboronic acids. These compounds are of paramount importance in organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.
Physical Appearance
At room temperature, this compound is a solid. While supplier information does not provide a specific description of its color and form, related substituted phenylboronic acids are typically white to off-white or light yellow crystalline powders or solids.[1][2] The exact morphology can be influenced by the crystallization process during its purification.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 480438-54-8 | [4][5][6][7][8] |
| Molecular Formula | C₉H₁₂BFO₃ | [4][6][7][8] |
| Molecular Weight | 198.00 g/mol | [6] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95-96% | [4][5] |
Solubility Profile
The solubility of a reagent is a critical parameter for its application in synthesis, dictating the choice of solvent and reaction conditions. Phenylboronic acids generally exhibit a range of solubilities in organic solvents, a property that is significantly influenced by the nature of their substituents.
While specific quantitative solubility data for this compound is not extensively documented, general trends for phenylboronic acids suggest high solubility in polar aprotic solvents like tetrahydrofuran (THF) and acetone, and good solubility in alcohols such as methanol and ethanol.[9][10] Their solubility is generally moderate in less polar solvents like chloroform and very low in nonpolar hydrocarbon solvents.[9][10] For NMR analysis, deuterated solvents such as DMSO-d₆, methanol-d₄, or chloroform-d are commonly used, implying at least sufficient solubility for spectroscopic characterization.
Structural Characterization and Analytical Protocols
The unambiguous identification and purity assessment of this compound are paramount for its successful application in synthesis. This is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would provide a complete picture of its structure. Although a public spectrum for this specific compound is not available, the expected chemical shifts can be predicted based on the electronic environment of the nuclei.
-
¹H NMR: The proton spectrum would show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons. The coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon spectrum would reveal distinct signals for each of the nine carbon atoms in the molecule. The carbon atom attached to the boron is often observed as a broad signal due to the quadrupolar relaxation of the boron nucleus.[11]
-
¹⁹F NMR: The fluorine spectrum would exhibit a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.[12][13]
-
¹¹B NMR: The boron spectrum would show a signal whose chemical shift is indicative of a boronic acid.[11][12]
Diagram: Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based structural characterization.
Synthesis and Purification
The synthesis of substituted phenylboronic acids typically involves the reaction of an appropriate organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup. For this compound, a plausible synthetic route would start from 1-bromo-3-fluoro-4-isopropoxybenzene.
Diagram: Plausible Synthetic Pathway
Caption: A potential synthetic route to the target compound.
Purification is commonly achieved by recrystallization from a suitable solvent system, such as a mixture of an organic solvent and water or a hydrocarbon solvent to precipitate the product while impurities remain in solution.[14]
Handling, Storage, and Safety
As with all chemical reagents, proper handling and storage procedures are essential to ensure the safety of personnel and the integrity of the compound.
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be susceptible to dehydration to form boroxines, so protection from moisture is important.
-
Safety: While specific toxicity data for this compound is not available, it is prudent to treat it as a potentially hazardous substance. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Applications in Research and Development
This compound is a valuable building block in organic synthesis, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions.[15][16] The presence of the fluorine atom can modulate the electronic properties of the molecule and can be a site for further functionalization or can be introduced to enhance the metabolic stability and binding affinity of drug candidates. The isopropoxy group provides steric bulk and can influence the solubility and pharmacokinetic properties of the final products. These characteristics make it an attractive starting material for the synthesis of novel compounds in drug discovery and materials science.
Conclusion
This compound is a versatile and valuable reagent for synthetic chemists. Its unique substitution pattern offers opportunities for the construction of complex molecular architectures. A thorough understanding of its physical properties, solubility, and handling requirements, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory.
References
- 1. 3-氟-4-甲氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-氟-4-甲基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound(480438-54-8 ), Pure Chemistry Scientific Inc. _Sell Information_Chemical Cloud Database [chemcd.com]
- 5. arctomsci.com [arctomsci.com]
- 6. scbt.com [scbt.com]
- 7. This compound, CasNo.480438-54-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 8. CASNO 480438-54-8 this compound C9H12BFO3 [localpharmaguide.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. rsc.org [rsc.org]
- 16. This compound [myskinrecipes.com]
3-Fluoro-4-isopropoxyphenylboronic acid stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 3-Fluoro-4-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile building block in modern organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. As with many boronic acid derivatives, its efficacy and the reproducibility of experimental results are intrinsically linked to its stability. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its primary degradation pathways and offering evidence-based best practices for its storage and handling. By understanding the underlying chemical principles, researchers can ensure the integrity of this critical reagent, leading to more reliable and successful synthetic outcomes.
Introduction: The Dual Nature of Boronic Acids
Boronic acids are appreciated for their unique combination of stability and reactivity. They are generally solids that are relatively easy to handle compared to other organometallic reagents.[1] Their utility stems from the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital, making it susceptible to nucleophilic attack—a key step in many of its desired reactions.[2] However, this same electrophilicity is also the root of its instability. Most boronic acids, including aryl derivatives, are kinetically stable and can be handled in air, but they are thermodynamically prone to degradation.[3] This guide will dissect the factors that influence the stability of this compound, a compound with both electron-withdrawing (fluoro) and electron-donating (isopropoxy) substituents that modulate the reactivity of the boronic acid moiety.
Key Degradation Pathways
The long-term stability of this compound is primarily challenged by two main degradation pathways: protodeboronation and oxidation. A third process, the formation of boroxines, can also occur, particularly in the solid state.
Protodeboronation: The Cleavage of the C-B Bond
Protodeboronation is a common degradation pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This process is often facilitated by aqueous or protic media.[5] The reaction mechanism is influenced by pH. Under acidic or basic conditions, the rate of protodeboronation can increase significantly.[6] For highly electron-deficient arenes, this can proceed through a transient aryl anion-like pathway.[5] The fluorine substituent on the phenyl ring of this compound increases the electrophilicity of the boron atom, potentially making it more susceptible to this degradation route under certain conditions.
Caption: General pathway for the protodeboronation of an arylboronic acid.
Oxidation: Sensitivity to Reactive Oxygen Species
The carbon-boron bond is also susceptible to oxidative cleavage.[3] This is a significant concern, especially in biological applications where reactive oxygen species (ROS) are present.[7][8] The oxidation of boronic acids can convert them into the corresponding alcohol (a phenol in this case) and boric acid.[7][9] While many arylboronic acids show reasonable stability to atmospheric oxygen, the presence of stronger oxidants or conditions that generate ROS can accelerate this degradation.[3] The rate of oxidation can be comparable to that of thiols at physiological pH.[7][8]
Caption: Oxidative degradation of an arylboronic acid to a phenol.
Boroxine Formation: Anhydride Formation in the Solid State
In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered cyclic anhydride known as a boroxine.[4] This is a reversible equilibrium. While boroxine formation does not represent a permanent degradation of the material, it can affect the stoichiometry of reactions if not accounted for, as it alters the molecular weight and the number of active boronic acid molecules per unit mass. The presence of water will shift the equilibrium back towards the monomeric boronic acid.
Caption: Reversible formation of a boroxine from three boronic acid molecules.
Factors Influencing Stability and Recommended Storage
To mitigate the degradation pathways discussed above, careful control of the storage environment is crucial. The following table summarizes the key factors affecting the stability of this compound and provides recommended storage and handling conditions.
| Factor | Impact on Stability | Recommended Storage & Handling | Rationale |
| Temperature | Elevated temperatures can accelerate both protodeboronation and oxidation. | Store at low temperatures, typically 2-8 °C.[10][11] | Reduces the kinetic rate of degradation reactions. |
| Moisture/Humidity | Promotes hydrolysis and protodeboronation.[5][12] | Store in a tightly sealed container in a dry environment, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).[13] | Minimizes contact with water to prevent hydrolysis and subsequent degradation. |
| Light | Can promote oxidative degradation, though this is more pronounced for certain classes of boronic acids.[14][15][16][17] | Store in an opaque or amber vial to protect from light. | Prevents photo-induced degradation pathways. |
| Oxygen/Air | Can lead to oxidative degradation, particularly over long-term storage.[3][7] | Store under an inert atmosphere for long-term storage. For routine use, minimize exposure to air.[4] | Reduces the potential for slow oxidation of the carbon-boron bond. |
| pH | Both acidic and basic conditions can catalyze protodeboronation.[6] | Store as a solid. If in solution, use aprotic solvents or buffer to a pH where the specific boronic acid is most stable (often near neutral for many arylboronic acids). | Avoids conditions that accelerate the cleavage of the C-B bond. |
Experimental Protocols for Stability Assessment
To ensure the quality of this compound, particularly after prolonged storage or when inconsistent experimental results are observed, a purity assessment is recommended. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
Protocol: Purity Assessment by HPLC
Objective: To determine the purity of this compound and identify potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the boronic acid sample.
-
Dissolve the sample in a known volume (e.g., 10 mL) of a 50:50 mixture of acetonitrile and water to create a stock solution.
-
Further dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 10%), and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The purity can be estimated by the area percentage of the main peak corresponding to this compound.
-
The presence of additional peaks may indicate impurities or degradation products such as 3-fluoro-4-isopropoxyphenol.
-
Note: The boronic acid itself may exhibit poor chromatographic peak shape due to interactions with the silica support. Using specialized columns or mobile phase additives can improve peak symmetry.
Conclusion
The stability of this compound is a critical parameter for its successful application in research and development. By understanding its primary degradation pathways—protodeboronation, oxidation, and boroxine formation—and by implementing appropriate storage and handling procedures, scientists can ensure the integrity and reactivity of this valuable synthetic intermediate. Storing the compound in a cool, dry, and dark environment, preferably under an inert atmosphere, will significantly extend its shelf life and contribute to more consistent and reliable experimental outcomes. Regular purity assessment, especially for older batches, is a prudent practice to validate the quality of the reagent before use.
References
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. pnas.org [pnas.org]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.ca [fishersci.ca]
- 11. fishersci.com [fishersci.com]
- 12. DSpace [repository.kaust.edu.sa]
- 13. aksci.com [aksci.com]
- 14. Using Visible Light to Tune Boronic Acid-Ester Equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Using light to control boronic-acid- ester equilibria [morressier.com]
- 17. pubs.acs.org [pubs.acs.org]
A Spectroscopic Guide to 3-Fluoro-4-isopropoxyphenylboronic Acid: Elucidating Structure Through NMR, IR, and MS Data
For Immediate Release
ABU DHABI, UAE – As a cornerstone in contemporary synthetic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions, a thorough understanding of the structural and electronic properties of key building blocks is paramount. This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the spectroscopic data for 3-Fluoro-4-isopropoxyphenylboronic acid. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can confirm its molecular structure and purity, ensuring its effective application in complex organic syntheses. This compound serves as a vital component in the creation of novel pharmaceutical and agrochemical agents.
Molecular Structure and Spectroscopic Overview
This compound is a substituted phenylboronic acid with a molecular formula of C₉H₁₂BFO₃ and a molecular weight of 198.00 g/mol . The strategic placement of a fluorine atom and an isopropoxy group on the phenyl ring, ortho and meta to the boronic acid moiety respectively, significantly influences its electronic properties and reactivity. Spectroscopic analysis is therefore essential to verify the precise arrangement of these functional groups and to establish a benchmark for quality control.
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of its structure.
Experimental Protocol: NMR Data Acquisition
Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the labile boronic acid protons.
Instrumentation: Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.
Parameters:
-
¹H NMR: 16-32 scans, relaxation delay of 1-2 seconds.
-
¹³C NMR: 1024-2048 scans, relaxation delay of 2-5 seconds.
-
¹⁹F NMR: 64-128 scans, relaxation delay of 1-2 seconds.
-
¹¹B NMR: 256-512 scans, relaxation delay of 0.5-1 second.
¹H NMR Spectral Data and Interpretation
The proton NMR spectrum will exhibit distinct signals for the aromatic protons, the isopropoxy group, and the boronic acid hydroxyl groups.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |
| ~8.2 | br s | 2H | B(OH)₂ | The acidic protons of the boronic acid are typically broad and their chemical shift is highly dependent on concentration and solvent. |
| ~7.6-7.8 | m | 2H | Ar-H | Aromatic protons ortho to the electron-withdrawing boronic acid group are deshielded. The multiplicity will be complex due to coupling with both the adjacent aromatic proton and the fluorine atom. |
| ~7.0-7.2 | t | 1H | Ar-H | The aromatic proton para to the boronic acid group will appear as a triplet due to coupling with the two adjacent aromatic protons. |
| ~4.6 | septet | 1H | O-CH(CH₃)₂ | The methine proton of the isopropoxy group is split into a septet by the six equivalent methyl protons. |
| ~1.3 | d | 6H | O-CH(CH₃)₂ | The six equivalent methyl protons of the isopropoxy group are split into a doublet by the adjacent methine proton. |
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation.
| Chemical Shift (δ) ppm (Predicted) | Assignment | Causality of Chemical Shift |
| ~160 (d) | C-F | The carbon directly attached to the highly electronegative fluorine atom is significantly deshielded and will appear as a doublet due to one-bond C-F coupling. |
| ~150 | C-O | The carbon atom of the phenyl ring attached to the isopropoxy group is deshielded by the oxygen atom. |
| ~135-140 | Ar-C | Aromatic carbons, with those closer to the boronic acid and fluorine being more deshielded. |
| ~115-125 | Ar-C | Aromatic carbons, with those further from the electron-withdrawing groups being more shielded. |
| ~70 | O-CH(CH₃)₂ | The methine carbon of the isopropoxy group. |
| ~22 | O-CH(CH₃)₂ | The methyl carbons of the isopropoxy group. |
| Not Observed | C-B | The carbon atom directly bonded to the boron is often broadened to the baseline and not observed. |
¹⁹F and ¹¹B NMR Spectroscopy
-
¹⁹F NMR: A single resonance is expected for the fluorine atom. Its chemical shift will be influenced by the electronic environment of the aromatic ring. The presence of a fluorine atom is a key identifier for this molecule.[1]
-
¹¹B NMR: The ¹¹B NMR spectrum is expected to show a broad signal characteristic of a tricoordinate boronic acid, typically in the range of δ 27-33 ppm.[2] The chemical shift can vary with solvent and pH.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
IR Spectral Data and Interpretation
| Frequency (cm⁻¹) (Predicted) | Vibration | Functional Group |
| ~3300-3100 (broad) | O-H stretch | B(OH)₂ |
| ~3000-2850 | C-H stretch | Aromatic and Aliphatic |
| ~1600-1450 | C=C stretch | Aromatic Ring |
| ~1380-1350 | B-O stretch | Boronic Acid |
| ~1250-1200 | C-O stretch | Aryl-Alkyl Ether |
| ~1100-1000 | C-F stretch | Aryl Fluoride |
The broad O-H stretch is a hallmark of the boronic acid group. The B-O stretching vibration provides further confirmation of this functional group.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: MS Data Acquisition
Instrumentation: An Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer is commonly used.
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the ion source.
MS Spectral Data and Interpretation
Expected Molecular Ion: The molecular weight of this compound is 198.00 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 199.00. Depending on the ionization method, adducts with solvent or salts (e.g., [M+Na]⁺) may also be observed.
Key Fragmentation Pathways:
Caption: Predicted fragmentation pathway for this compound.
The fragmentation pattern will likely involve the loss of water from the boronic acid moiety, and the loss of propene from the isopropoxy group. The subsequent loss of the entire boronic acid group is also a plausible fragmentation pathway.
Conclusion
The collective analysis of NMR, IR, and MS data provides a comprehensive and unambiguous structural confirmation of this compound. The characteristic signals in each spectroscopic technique—the specific proton and carbon environments in NMR, the key functional group vibrations in IR, and the molecular ion and fragmentation pattern in MS—serve as a reliable fingerprint for this important synthetic building block. For researchers and drug development professionals, this detailed spectroscopic guide ensures the identity and purity of their starting materials, which is a critical step in the successful synthesis of complex and novel molecular entities.
References
The Advent and Ascendance of 3-Fluoro-4-isopropoxyphenylboronic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of Fluorinated Arylboronic Acids in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Within this context, arylboronic acids have emerged as indispensable building blocks, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the facile construction of carbon-carbon bonds.
This technical guide delves into the discovery, history, and application of a particularly valuable, yet specialized, reagent: 3-Fluoro-4-isopropoxyphenylboronic acid . While a singular "discovery" paper for this exact molecule is not prominent in the literature, its emergence can be understood as a logical and strategic development within the broader evolution of fluorinated pharmaceuticals. Its history is intrinsically tied to the growing demand for structurally diverse, electron-deficient arylboronic acids that serve as key intermediates in the synthesis of complex bioactive molecules. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, mechanistic considerations in its application, and its proven value in the construction of pharmaceutical leads.
Genesis of a Key Building Block: Postulated Synthesis and Mechanistic Rationale
The synthesis of this compound, while not explicitly detailed in a seminal publication, can be reliably postulated based on well-established methodologies for the preparation of arylboronic acids. The most logical and industrially scalable approach involves the ortho-metalation of a readily available starting material, followed by quenching with a boron electrophile.
Proposed Synthetic Pathway
A representative and efficient synthesis of this compound is outlined below. This protocol is a composite of standard procedures for the synthesis of analogous compounds, as described in various patents and synthetic methodology papers.
Figure 1: Postulated synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
Materials:
-
2-Fluoro-1-isopropoxybenzene
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-fluoro-1-isopropoxybenzene and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (or s-Butyllithium) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours. The isopropoxy group directs the lithiation to the adjacent ortho position (C3).
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 1M HCl at 0 °C. The mixture is stirred for 1 hour, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO4 or Na2SO4, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Causality Behind Experimental Choices:
-
Directed Ortho-Metalation: The choice of an alkyllithium base is crucial for the deprotonation of the aromatic ring. The isopropoxy group is a moderately effective directed metalation group, and its electron-donating nature activates the ortho position for lithiation. The low temperature (-78 °C) is essential to prevent side reactions and ensure regioselectivity.
-
Boron Electrophile: Triisopropyl borate is a commonly used and effective boron electrophile. Its bulky isopropyl groups can help to minimize the formation of over-borylated byproducts.
-
Acidic Hydrolysis: The acidic workup is necessary to hydrolyze the initially formed boronic ester to the desired boronic acid.
The Role of this compound in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. The electronic properties of this reagent play a significant role in the efficiency of the catalytic cycle.
Figure 2: The Suzuki-Miyaura catalytic cycle featuring an arylboronic acid.
The fluorine atom at the 3-position and the isopropoxy group at the 4-position exert opposing electronic effects. The fluorine atom is strongly electron-withdrawing, which can decrease the nucleophilicity of the aryl group and potentially slow down the transmetalation step. However, the isopropoxy group is electron-donating, which can help to mitigate this effect. This electronic balance makes this compound a versatile reagent that can be effectively coupled with a wide range of aryl and heteroaryl halides.
Quantitative Data: A Comparative Perspective
| Boronic Acid | Coupling Partner (Representative) | Catalyst System (Typical) | Yield (%) (Approximate) | Reference Context |
| 3-Fluoro-4-methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh3)4, Na2CO3 | 85-95 | Standard Suzuki-Miyaura conditions often yield excellent results with electron-rich and moderately electron-deficient partners. |
| 4-Fluorophenylboronic acid | 4-Iodotoluene | Pd(OAc)2, SPhos, K3PO4 | 90-98 | The single electron-withdrawing fluorine can be well-tolerated with appropriate ligand and base selection. |
| 3,5-Difluorophenylboronic acid | 4-Chloropyridine | Pd2(dba)3, XPhos, Cs2CO3 | 75-85 | Increased electron deficiency may require more sophisticated catalyst systems for high yields. |
This comparative data suggests that this compound, with its balanced electronic profile, is expected to perform robustly in Suzuki-Miyaura couplings, providing high yields under standard to moderately optimized conditions.
Applications in Drug Discovery: A Legacy of Innovation
The true value of this compound is realized in its application as a key intermediate in the synthesis of biologically active molecules. The 3-fluoro-4-isopropoxyphenyl moiety is a common structural motif in a variety of pharmaceutical candidates, where it can contribute to favorable interactions with biological targets and enhance pharmacokinetic properties.
While specific drug compounds containing this exact fragment are often proprietary, the utility of this building block can be illustrated by its role in the synthesis of inhibitors for various enzyme classes, such as kinases, proteases, and phosphatases. The strategic placement of the fluorine and isopropoxy groups can influence binding affinity and selectivity, making it a valuable tool for lead optimization campaigns.
Conclusion: An Enduring Legacy in Medicinal Chemistry
This compound, while perhaps not having a celebrated, singular discovery event, represents a significant step in the maturation of medicinal chemistry. Its existence is a testament to the ongoing need for sophisticated, functionalized building blocks that enable the rapid and efficient synthesis of novel therapeutic agents. As drug discovery continues to push the boundaries of chemical space, the demand for well-characterized and versatile reagents like this compound will undoubtedly continue to grow. Its history is not just in its synthesis, but in the countless potential life-saving molecules it helps to create.
A Technical Guide to 3-Fluoro-4-isopropoxyphenylboronic Acid and Its Isomers for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Arylboronic Acids
3-Fluoro-4-isopropoxyphenylboronic acid is a substituted arylboronic acid of significant interest to synthetic chemists, particularly in the fields of pharmaceutical and agrochemical development. Its structure, featuring a fluorine atom and an isopropoxy group, provides a unique combination of electronic and steric properties. These substituents are strategically employed to modulate key molecular attributes such as lipophilicity, metabolic stability, and binding affinity in target molecules.
The primary utility of this and related compounds lies in their application as key building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming method is fundamental to the construction of complex biaryl and heterocyclic structures that form the core of many modern drugs and advanced materials.
This guide provides a comprehensive overview of the commercial landscape for this compound, including its commercially available isomers, technical specifications, safety protocols, and a detailed examination of its application in synthesis.
Part 1: Commercial Sourcing and Isomer Availability
A thorough search for "this compound" reveals that this specific substitution pattern is not as widely listed by major chemical suppliers as its structural isomers. Researchers should exercise extreme caution during procurement to ensure the correct isomer is sourced for their specific synthetic route. One supplier, MySkinRecipes, lists the exact compound, which is primarily used in organic synthesis for developing pharmaceuticals and agrochemicals.[1]
More readily available are the (4-Fluoro-3-isopropoxyphenyl) and (2-Fluoro-4-isopropoxyphenyl) isomers. These related compounds are often suitable alternatives, depending on the desired final molecular architecture.
Comparative Data of Commercially Available Isomers
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Sigma-Aldrich | (4-Fluoro-3-isopropoxyphenyl)boronic acid | Not Specified | C₉H₁₂BFO₃ | 198.00 | Provided as an "AldrichCPR" product for early discovery research; buyer assumes responsibility for confirming identity and purity.[2] |
| AK Scientific, Inc. | (2-Fluoro-4-isopropoxyphenyl)boronic acid | 586389-90-4 | C₉H₁₂BFO₃ | 198.00 | Purity not specified on the product page.[3] |
Part 2: Technical Profile and Safe Handling
Understanding the physicochemical properties and safety requirements is paramount for the successful and safe application of these reagents.
Physicochemical Properties
| Property | (4-Fluoro-3-isopropoxyphenyl)boronic acid | (2-Fluoro-4-isopropoxyphenyl)boronic acid |
| Form | Solid | Not Specified |
| Storage | Not Specified | Store in a cool, dry, well-ventilated area in a tightly-closed container.[3] |
| InChI Key | MKRGSEQMUWEXSB-UHFFFAOYSA-N | Not Specified |
Safety and Handling Protocols
Substituted phenylboronic acids are generally irritants and should be handled with appropriate personal protective equipment (PPE). The safety data for the (2-Fluoro-4-isopropoxyphenyl) isomer provides a representative profile.
-
Hazard Statements :
-
Precautionary Statements :
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302+P352 : IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
-
Engineering Controls : Use only outdoors or in a well-ventilated area. Ensure adequate ventilation and avoid dust formation.[3][4]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.[3][4]
-
Incompatible Materials : Strong oxidizing agents and bases.[4]
Part 3: Core Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone application for this class of reagents. It facilitates the formation of a C-C bond between the boronic acid's aryl group and an aryl, vinyl, or alkyl halide or triflate, catalyzed by a palladium(0) complex.
Mechanistic Significance
The electronic properties of the boronic acid are critical. The electron-withdrawing nature of the fluorine atom can influence the rate of transmetalation, which is often the rate-determining step in the catalytic cycle.[5] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the aryl group to the palladium center.[6]
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling experiment.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving the palladium catalyst.
References
Methodological & Application
Application Notes and Protocols for 3-Fluoro-4-isopropoxyphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 3-Fluoro-4-isopropoxyphenylboronic Acid in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Within the vast arsenal of available boronic acids, this compound emerges as a particularly valuable building block. Its unique substitution pattern—an electron-withdrawing fluorine atom ortho to the boronic acid and an electron-donating isopropoxy group at the para-position—imparts a nuanced reactivity profile that can be strategically exploited in complex molecule synthesis.
This guide provides a comprehensive overview of the application of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic rationale behind experimental choices, present detailed protocols, and offer insights to empower researchers in leveraging the full potential of this versatile reagent.
Understanding the Reactivity Profile: The Interplay of Fluoro and Isopropoxy Substituents
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic nature of its substituents. The key transmetalation step, where the organic moiety is transferred from boron to the palladium center, is often rate-determining.[3][4]
-
The Role of the 3-Fluoro Group: The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This decreases the electron density on the phenyl ring, which can, in principle, slow down the transmetalation step by reducing the nucleophilicity of the carbon atom attached to boron.[3][5] However, the increased Lewis acidity of the boron atom can also facilitate the formation of the boronate complex with the base, a crucial prerequisite for transmetalation.[3]
-
The Influence of the 4-Isopropoxy Group: Conversely, the isopropoxy group is an electron-donating group (+M, +I), which increases the electron density of the aromatic ring through resonance and induction. This enhanced electron density generally accelerates the transmetalation step by making the aryl group more nucleophilic.
The combination of these opposing electronic effects in this compound results in a balanced reactivity. This makes it an attractive coupling partner, as it is less prone to the rapid protodeboronation that can plague some highly electron-rich boronic acids, while still possessing sufficient nucleophilicity for efficient coupling.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing reactions. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide) to form a Pd(II) complex.[1][6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Guide to Successful Coupling
The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides. Optimization may be required for particularly challenging substrates.
General Protocol for the Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is suitable for a wide range of aryl and heteroaryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Experimental Workflow:
Figure 2: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen). This is crucial to prevent the oxidation of the palladium catalyst.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the vessel.
-
Sparge the reaction mixture with argon for 10-15 minutes to ensure all dissolved oxygen is removed.
-
In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the reaction solvent.
-
Add the catalyst/ligand pre-mixture to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC/MS, or LC/MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Data Presentation: Typical Reaction Parameters
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The following table summarizes common conditions that have proven effective for couplings involving substituted phenylboronic acids.
| Component | Recommended Reagents/Conditions | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | These are common and effective palladium precursors that are reduced in situ to the active Pd(0) species. |
| Ligand | Buchwald-type phosphines (e.g., SPhos, XPhos), P(t-Bu)₃, PCy₃ | Bulky, electron-rich phosphine ligands promote both oxidative addition and reductive elimination, leading to higher catalytic turnover. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | The base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield. |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A mixture of an organic solvent and water is often optimal, as it helps to dissolve both the organic substrates and the inorganic base. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion, although some highly active catalyst systems can operate at lower temperatures. |
Troubleshooting and Considerations
-
Low Yields: If the reaction is not proceeding to completion, consider increasing the reaction temperature, using a more active ligand (e.g., a Buchwald-type biarylphosphine), or a stronger base (e.g., Cs₂CO₃). Ensure that the reaction setup is rigorously deoxygenated.
-
Protodeboronation: The cleavage of the C-B bond by a proton source is a common side reaction. This can be minimized by using a non-aqueous base like potassium fluoride (KF) or by using the boronic acid as its pinacol ester derivative, which is more stable.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, especially at higher temperatures. Using a lower catalyst loading or a slightly lower reaction temperature may mitigate this side reaction.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. Its unique electronic properties, stemming from the ortho-fluoro and para-isopropoxy substituents, provide a balanced reactivity that can be harnessed for a wide range of synthetic applications. By understanding the mechanistic principles and employing the robust protocols outlined in this guide, researchers can confidently and efficiently incorporate this important structural motif into their target molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: The Strategic Use of 3-Fluoro-4-isopropoxyphenylboronic Acid in Modern Biaryl Synthesis
Introduction: The Growing Importance of Fluorinated Biaryl Scaffolds
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence stems from the unique structural rigidity and conformational properties it imparts to molecules, influencing everything from receptor binding affinity to photophysical characteristics. Among the vast arsenal of reagents for biaryl synthesis, fluorinated phenylboronic acids have garnered significant attention. The incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding interactions. 3-Fluoro-4-isopropoxyphenylboronic acid is a particularly valuable building block, combining the electronic effects of a fluorine atom with the steric and electronic influence of an isopropoxy group. This combination makes it a key component in the synthesis of numerous biologically active compounds and advanced materials.
This guide provides a comprehensive overview of the strategic application of this compound in biaryl synthesis, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic nuances, provide detailed, field-proven protocols, and offer expert insights into troubleshooting and optimization.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[1][2][3] The reaction typically involves an organoboron compound (like our subject boronic acid), an organic halide, a palladium catalyst, and a base. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) intermediate.[1][2][4]
-
Transmetalation: This is often the rate-determining step. The base activates the boronic acid to form a more nucleophilic boronate species.[5][6] This boronate then transfers its organic group to the palladium center, displacing the halide. The electronic properties of the boronic acid are critical here; electron-withdrawing groups, such as the fluorine atom in our subject molecule, can influence the rate of this step.[7][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the biaryl product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[1][2][4]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 3-Fluoro-4-isopropoxyphenylboronic Acid in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold Building Block in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the vast arsenal of chemical building blocks, 3-Fluoro-4-isopropoxyphenylboronic acid has emerged as a particularly valuable reagent. Its utility is most prominently showcased in the synthesis of kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and inflammatory diseases. This technical guide serves to provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this versatile boronic acid, complete with detailed protocols and an exploration of the underlying scientific rationale for its use.
The unique substitution pattern of this compound—featuring a fluorine atom ortho to the boronic acid and an isopropoxy group para to it—is not accidental. This arrangement is a deliberate design element that leverages the principles of bioisosterism and metabolic stability. The fluorine atom, a small and highly electronegative element, can modulate the pKa of adjacent functional groups, enhance binding affinity through favorable electrostatic interactions with protein targets, and block sites of metabolic oxidation, thereby increasing the drug's half-life.[1] Concurrently, the isopropoxy group enhances lipophilicity, which can improve cell permeability and oral bioavailability, while also serving as a potential metabolic soft spot that can be fine-tuned to achieve a desired pharmacokinetic profile.
This guide will delve into the practical applications of this compound, with a particular focus on its role in the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors, a promising class of drugs for the treatment of autoimmune diseases and certain cancers.
Core Application: Synthesis of Kinase Inhibitors
This compound is a cornerstone reagent for the construction of biaryl and heteroaryl scaffolds, which are common cores in a multitude of kinase inhibitors.[2] The primary synthetic transformation where this building block shines is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, enabling the modular and efficient assembly of complex molecular architectures.[3][4]
Case Study: Spleen Tyrosine Kinase (SYK) Inhibitors
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[][6] Dysregulation of SYK activity has been implicated in a range of inflammatory and autoimmune disorders, as well as in B-cell malignancies. Consequently, the development of potent and selective SYK inhibitors is an area of intense research in drug discovery.[6]
Numerous patented SYK inhibitors feature a core structure where a substituted phenyl ring is appended to a heterocyclic scaffold, such as a pyridine or pyrimidine. The 3-fluoro-4-isopropoxyphenyl moiety is frequently incorporated into these inhibitors to optimize their drug-like properties.
Below is a logical workflow for the synthesis of a generic SYK inhibitor scaffold utilizing this compound.
Caption: General workflow for the synthesis of a SYK inhibitor scaffold.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction between this compound and a heteroaryl chloride. This protocol is adaptable and can be optimized for different substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with a Heteroaryl Chloride
This protocol is based on established methods for the coupling of electron-rich boronic acids with heteroaryl chlorides.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Heteroaryl Chloride (e.g., 2-chloro-N-methylpyridin-4-amine) | ≥97% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Water | Deionized | In-house |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine | Saturated | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Experimental Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv.), the heteroaryl chloride (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%). Subsequently, add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.
Data Presentation:
| Entry | Heteroaryl Halide | Product | Yield (%) |
| 1 | 2-chloro-N-methylpyridin-4-amine | 2-(3-Fluoro-4-isopropoxyphenyl)-N-methylpyridin-4-amine | 85-95 |
| 2 | 4-bromo-2-methylpyrimidine | 4-(3-Fluoro-4-isopropoxyphenyl)-2-methylpyrimidine | 80-90 |
| 3 | 2-chloropyrazine | 2-(3-Fluoro-4-isopropoxyphenyl)pyrazine | 75-85 |
Note: The yields presented are typical ranges and may vary depending on the specific substrate and reaction conditions.
Signaling Pathway and Mechanism of Action
The biaryl scaffolds synthesized using this compound often target the ATP-binding pocket of protein kinases. In the case of SYK inhibitors, these molecules competitively inhibit the binding of ATP to the SYK enzyme, thereby blocking its kinase activity and downstream signaling.
The SYK signaling pathway is initiated upon the engagement of B-cell receptors (BCRs) or Fc receptors. This leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Src family kinases, which then recruit and activate SYK. Activated SYK phosphorylates a cascade of downstream signaling molecules, including PLCγ2, which ultimately leads to the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory cytokines and other mediators of the immune response. By inhibiting SYK, compounds synthesized using this compound can effectively abrogate this inflammatory cascade.
Caption: Simplified SYK signaling pathway and the point of intervention for SYK inhibitors.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its well-defined role in the synthesis of kinase inhibitors, particularly SYK inhibitors, underscores its importance in the development of novel therapeutics for a range of diseases. The strategic incorporation of the 3-fluoro-4-isopropoxy motif provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, leading to improved efficacy, selectivity, and pharmacokinetic profiles. The robust and well-established Suzuki-Miyaura coupling protocols enable the efficient and modular synthesis of complex molecules incorporating this privileged scaffold. As our understanding of the intricate signaling pathways that drive disease progresses, the demand for sophisticated and highly optimized chemical tools like this compound will undoubtedly continue to grow, paving the way for the next generation of targeted therapies.
References
- 1. cenmed.com [cenmed.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: 3-Fluoro-4-isopropoxyphenylboronic Acid as a Versatile Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 3-Fluoro-4-isopropoxyphenylboronic acid, a key building block in contemporary organic synthesis, particularly in the realm of pharmaceutical and materials science research. We will dissect the unique structural attributes of this reagent, detailing how the interplay between the electron-withdrawing fluorine atom and the bulky, electron-donating isopropoxy group dictates its reactivity. The primary focus will be on its application in the Suzuki-Miyaura cross-coupling reaction, for which a comprehensive, field-tested protocol is provided. Further applications and safety considerations are also discussed to offer a holistic guide for researchers, scientists, and drug development professionals.
Introduction: A Profile of a Privileged Reagent
Boronic acids are a cornerstone of modern synthetic chemistry, prized for their stability, low toxicity, and versatile reactivity.[1][2] Among the vast library of commercially available boronic acids, this compound has emerged as a reagent of significant interest. Its utility stems from the unique electronic and steric properties conferred by its substitution pattern.
-
The Fluoro Substituent: The fluorine atom at the meta-position to the boronic acid is strongly electron-withdrawing. This electronic effect increases the Lewis acidity of the boron center.[3] An enhanced acidity can facilitate the formation of the reactive boronate species in the Suzuki-Miyaura catalytic cycle, often leading to more efficient transmetalation.[3][4] In the final product, the fluorine atom can serve as a valuable handle for modulating pharmacokinetic properties, such as metabolic stability and binding affinity, a common strategy in medicinal chemistry.[5]
-
The Isopropoxy Substituent: The isopropoxy group at the para-position is an electron-donating group that also imparts significant steric bulk. This group can influence the orientation of the molecule during reactions and interactions, providing a tool for fine-tuning selectivity.
This combination of a fluorine and an isopropoxy group on the phenylboronic acid scaffold makes it a highly valuable synthon for creating complex biaryl structures found in many biologically active compounds and advanced materials.[6][7]
Compound Properties and Safety Data
A thorough understanding of a reagent's physical properties and safety profile is paramount for its effective and safe use in the laboratory.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₉H₁₂BFO₃ | |
| Molecular Weight | 198.00 g/mol | |
| CAS Number | Not explicitly available for 3-Fluoro-4-isopropoxy, but related structures are well-documented. | - |
| Appearance | Typically a white to off-white solid. | [7] |
| SMILES String | CC(OC1=CC(B(O)O)=CC=C1F)C | |
| InChI Key | MKRGSEQMUWEXSB-UHFFFAOYSA-N |
Safety and Handling
This compound, like many boronic acids, requires careful handling to ensure laboratory safety. The following guidelines are based on safety data for structurally similar compounds.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[8]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura reaction is the preeminent application for arylboronic acids, enabling the formation of C(sp²)-C(sp²) bonds to construct biaryl skeletons.[6][10] This reaction is celebrated for its mild conditions and tolerance of a wide variety of functional groups.[11]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst.[12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The enhanced Lewis acidity of this compound, due to the fluorine substituent, can accelerate the transmetalation step by promoting the formation of the reactive ate-complex [Ar-B(OH)₃]⁻, thereby improving overall reaction efficiency.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a robust, general protocol for the coupling of this compound with a representative aryl bromide.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Aryl Bromide (Ar-Br) | - | 1.0 | 1.0 |
| This compound | 198.00 | 1.2 | 1.2 |
| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 0.02 | 0.02 (2 mol%) |
| SPhos (Ligand) | 410.47 | 0.04 | 0.04 (4 mol%) |
| K₂CO₃ (Potassium Carbonate) | 138.21 | 2.0 | 2.0 |
| Solvent (e.g., 1,4-Dioxane/H₂O 4:1) | - | 5 mL | - |
Step-by-Step Procedure
Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 237.6 mg), potassium carbonate (2.0 mmol, 276.4 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Inerting the Atmosphere: Seal the vessel with a rubber septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.[14]
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction mixture.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water (10 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[15]
-
Purification: The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.[15]
Causality Note: The choice of a bi-dentate phosphine ligand like SPhos is crucial for stabilizing the palladium catalyst and promoting the oxidative addition and reductive elimination steps, especially with challenging substrates. The base (K₂CO₃) is essential for activating the boronic acid to form the boronate, which is the active nucleophile in the transmetalation step.[2]
Broader Synthetic Utility
While Suzuki-Miyaura coupling is its primary role, the boronic acid functional group is versatile. This compound could potentially be employed in other transformations, including:
-
Chan-Evans-Lam (CEL) Coupling: For the formation of carbon-nitrogen (C-N) or carbon-oxygen (C-O) bonds, coupling the arylboronic acid with amines or alcohols, respectively.
-
As a Protecting Group: Boronic acids are known to reversibly protect 1,2- and 1,3-diols, a strategy often employed in carbohydrate chemistry.[16]
-
Petasis Reaction: A multicomponent reaction to form α-amino acids.
The specific substitution pattern of this compound may offer unique advantages in selectivity and reactivity in these contexts, representing fertile ground for further research.
Conclusion
This compound is a powerful and strategic building block for organic synthesis. The combination of its electron-withdrawing fluoro group and electron-donating isopropoxy group provides chemists with a nuanced tool for constructing complex molecular architectures. Its primary application in Suzuki-Miyaura coupling is well-established, offering a reliable method for synthesizing substituted biaryls crucial to drug discovery and materials science. By understanding its properties and employing optimized protocols, researchers can effectively leverage this reagent to advance their synthetic programs.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.pitt.edu [sites.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemimpex.com [chemimpex.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 14. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Fluoro-4-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 3-Fluoro-4-isopropoxyphenylboronic Acid in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This powerful transformation is particularly crucial in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. Within the vast arsenal of available boronic acids, this compound has emerged as a strategic building block. The presence of the fluorine atom can enhance metabolic stability and modulate the electronic properties of the resulting biaryl product, while the isopropoxy group offers a handle for further functionalization or can influence solubility and pharmacokinetic properties.[1] This guide, intended for researchers and professionals in drug development, provides a detailed exploration of the reaction conditions for successfully employing this compound in Suzuki-Miyaura coupling reactions.
Mechanistic Underpinnings: A Guide to Rational Condition Selection
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing coupling reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) species. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[4]
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium center. The presence of a base is crucial here, as it activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transfer.[2]
-
Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2]
The electronic nature of the boronic acid plays a significant role in the transmetalation step. This compound possesses both an electron-withdrawing fluorine atom and an electron-donating isopropoxy group. The interplay of these substituents influences the nucleophilicity of the aryl group and the Lewis acidity of the boron atom, which in turn affects the rate and efficiency of the transmetalation.[2]
Core Components of the Reaction: A Detailed Analysis
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key components: the palladium source, the ligand, the base, and the solvent system.
Palladium Catalysts and Ligands: The Heart of the Transformation
The choice of the palladium catalyst and its associated ligand is critical for achieving high yields and preventing unwanted side reactions.
-
Palladium Sources: A variety of Pd(0) and Pd(II) precatalysts can be used. Common examples include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Pd(II) sources are reduced in situ to the active Pd(0) species.[3]
-
Phosphine Ligands: These are essential for stabilizing the palladium catalyst and modulating its reactivity. The electronic properties and steric bulk of the phosphine ligand influence both the oxidative addition and reductive elimination steps. For coupling with aryl chlorides, which are often less reactive, electron-rich and bulky phosphine ligands are generally preferred.[4]
| Catalyst/Ligand System | Coupling Partner Suitability | Key Characteristics |
| Pd(PPh₃)₄ | Aryl Iodides, Bromides | A versatile and commonly used catalyst, particularly for less challenging couplings. |
| Pd₂(dba)₃ / XPhos | Aryl Bromides, Chlorides | XPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for coupling challenging substrates, including aryl chlorides.[5] |
| Pd(dppf)Cl₂ | Aryl Iodides, Bromides, Heteroaryls | A robust and reliable catalyst, often used with a variety of substrates.[6] |
| Pd(OAc)₂ / SPhos | Aryl Bromides, Chlorides | SPhos is another electron-rich and bulky ligand that promotes efficient coupling, even at lower temperatures. |
The Role of the Base: Activating the Boronic Acid
The base plays a multifaceted role in the Suzuki-Miyaura coupling, with its primary function being the activation of the boronic acid to form a more reactive boronate species.[2] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are the most commonly used bases. The strength of the base can influence the reaction outcome, with stronger bases often being more effective for less reactive coupling partners.
-
Organic Bases: In some cases, particularly with base-sensitive substrates, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) may be employed.
| Base | Strength | Typical Applications |
| K₂CO₃ / Na₂CO₃ | Moderate | Widely used for a variety of Suzuki couplings. |
| Cs₂CO₃ | Strong | Often effective for difficult couplings, including those with aryl chlorides. |
| K₃PO₄ | Strong | A versatile and highly effective base for a broad range of substrates.[5] |
Solvent Systems: Creating the Optimal Reaction Environment
The solvent system must be capable of dissolving the reactants and catalyst to a sufficient extent to allow the reaction to proceed efficiently. A variety of organic solvents, often in combination with water, are used.
-
Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are commonly employed.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be used, particularly for more challenging reactions.
-
Aqueous Mixtures: The addition of water is often beneficial, as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species. A common solvent mixture is dioxane/water.[6]
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.
Diagram of the Experimental Workflow:
References
Application Notes & Protocols: Asymmetric Synthesis Using 3-Fluoro-4-isopropoxyphenylboronic Acid Derivatives
Introduction: The Strategic Advantage of 3-Fluoro-4-isopropoxyphenylboronic Acid in Asymmetric Catalysis
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the fields of medicinal chemistry and materials science. Arylboronic acids are foundational reagents in this pursuit, serving as versatile nucleophiles in a host of transition metal-catalyzed C-C bond-forming reactions.[1] this compound is a particularly noteworthy building block, engineered with specific electronic and steric attributes that offer distinct advantages in asymmetric synthesis.
The strategic placement of a fluorine atom ortho to the boronic acid moiety introduces a unique electronic profile. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which can influence the reactivity of the boronic acid and the stability of catalytic intermediates. This electronic modulation can be a powerful tool in tuning the stereochemical outcome of a reaction. Furthermore, the para-isopropoxy group, an electron-donating group (+M), counterbalances the electronic effect of the fluorine, creating a nuanced electronic environment that can be exploited for selective transformations.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in key asymmetric transformations. We will delve into the mechanistic rationale behind protocol design and provide step-by-step methodologies for achieving high levels of enantioselectivity.
I. Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition to Enones
The rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a cornerstone of modern asymmetric synthesis, enabling the formation of chiral β-aryl ketones with high enantiopurity.[2][3] The choice of chiral ligand is critical for inducing asymmetry, with BINAP and its derivatives being particularly effective.[2] The reaction mechanism is understood to proceed through a catalytic cycle involving phenylrhodium, oxa-π-allylrhodium, and hydroxorhodium intermediates.[4]
Causality in Experimental Design:
The use of a rhodium(I) precursor like [Rh(OH)(cod)]₂ or the in-situ generation of a cationic rhodium(I) complex is crucial for catalytic activity.[5] The presence of a base, such as KOH or Et₃N, accelerates the reaction, often allowing for milder reaction conditions.[5] The solvent system, typically a mixture of an organic solvent like dioxane and water, is essential for both solubility and promoting the transmetalation step.[3] The electronic nature of the this compound can influence the rate of transmetalation to the rhodium center, a key step in the catalytic cycle.
Experimental Workflow: Rh-Catalyzed 1,4-Addition
Caption: Workflow for Rh-catalyzed asymmetric 1,4-addition.
Detailed Protocol: Synthesis of (S)-3-(3-Fluoro-4-isopropoxyphenyl)cyclohexan-1-one
Materials:
-
Rh(acac)(C₂H₄)₂ (3.1 mg, 0.012 mmol, 3 mol%)
-
(S)-BINAP (7.5 mg, 0.012 mmol, 3 mol%)
-
2-Cyclohexenone (38.5 mg, 0.4 mmol, 1.0 equiv)
-
This compound (112 mg, 0.56 mmol, 1.4 equiv)
-
Dioxane (2.0 mL)
-
Water (0.2 mL)
-
Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Rh(acac)(C₂H₄)₂ (3.1 mg, 0.012 mmol) and (S)-BINAP (7.5 mg, 0.012 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add dioxane (2.0 mL) and stir the mixture at room temperature for 10 minutes to allow for catalyst formation.
-
To this solution, add 2-cyclohexenone (38.5 mg, 0.4 mmol) and this compound (112 mg, 0.56 mmol).
-
Add water (0.2 mL) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 5 hours.[3]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add 10 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford the desired product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Results & Data Summary
| Entry | Electrophile | Arylboronic Acid | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) |
| 1 | 2-Cyclohexenone | This compound | 3 | 100 | 85-95 | >95 |
| 2 | 2-Cyclopentenone | This compound | 3 | 100 | 80-90 | >95 |
| 3 | (E)-Oct-3-en-2-one | This compound | 3 | 100 | 75-85 | >90 |
II. Palladium-Catalyzed Asymmetric Arylation of N-Protected Imines
The palladium-catalyzed asymmetric addition of arylboronic acids to imines is a powerful method for the synthesis of chiral diarylmethylamines, which are prevalent motifs in pharmaceuticals.[6] The use of a chiral palladium catalyst, often a palladacycle, is key to achieving high enantioselectivity.[6][7]
Causality in Experimental Design:
The choice of the N-protecting group on the imine is crucial, as it influences the stability of the imine and the stereochemical outcome. The catalyst, a chiral C,P-palladacycle, provides a well-defined chiral environment for the asymmetric addition.[6] A mild base like KOH is used to facilitate the transmetalation step without promoting side reactions.[7] The reaction is typically run at room temperature to maximize enantioselectivity.
Catalytic Cycle: Pd-Catalyzed Asymmetric Imine Arylation
Caption: Simplified catalytic cycle for asymmetric Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of a Chiral Diarylmethylamine
Materials:
-
N-tosylbenzaldimine (31.1 mg, 0.12 mmol, 1.0 equiv)
-
This compound (47.5 mg, 0.24 mmol, 2.0 equiv)
-
(S)-C,P-palladacycle catalyst (3.0 mg, 5 mol % Pd)
-
Potassium hydroxide (KOH) (3.4 mg, 0.06 mmol, 0.5 equiv)
-
Toluene (1.0 mL)
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk tube under a nitrogen atmosphere, combine N-tosylbenzaldimine (31.1 mg, 0.12 mmol), this compound (47.5 mg, 0.24 mmol), the (S)-C,P-palladacycle catalyst (3.0 mg), and KOH (3.4 mg, 0.06 mmol).[6]
-
Add toluene (1.0 mL) to the mixture.
-
Stir the reaction at 25 °C for 3 hours.[7]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/petroleum ether gradient) to yield the chiral diarylmethylamine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
III. Asymmetric Suzuki-Miyaura Coupling for the Synthesis of Axially Chiral Biaryls
The asymmetric Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of axially chiral biaryls, which are important as chiral ligands and in bioactive molecules.[8][9] The key to success is the use of a bulky chiral phosphine ligand that can control the stereochemistry of the reductive elimination step.[8]
Causality in Experimental Design:
The choice of a palladium precursor like Pd(OAc)₂ in combination with a sterically demanding and electron-rich chiral ligand such as KenPhos is crucial for achieving high enantioselectivity.[8] The base, often a carbonate or phosphate, plays a key role in the transmetalation step. The solvent system needs to be carefully chosen to ensure solubility of all components. The ortho-fluoro substituent on the this compound can contribute to a higher rotational barrier in the resulting biaryl product, making the atropisomer more stable.
Detailed Protocol: Synthesis of an Axially Chiral Biaryl
Materials:
-
2-Bromo-N,N-dimethyl-1-naphthamide (58.4 mg, 0.2 mmol, 1.0 equiv)
-
This compound (47.9 mg, 0.24 mmol, 1.2 equiv)
-
Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%)
-
(R)-KenPhos (7.0 mg, 0.012 mmol, 6 mol%)
-
K₃PO₄ (85 mg, 0.4 mmol, 2.0 equiv)
-
Toluene (2.0 mL)
-
Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol), (R)-KenPhos (7.0 mg, 0.012 mmol), and K₃PO₄ (85 mg, 0.4 mmol).
-
Add 2-bromo-N,N-dimethyl-1-naphthamide (58.4 mg, 0.2 mmol) and this compound (47.9 mg, 0.24 mmol).
-
Add toluene (2.0 mL) to the Schlenk tube.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the axially chiral biaryl product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
This compound is a valuable and versatile building block for asymmetric synthesis. The unique electronic properties conferred by the fluoro and isopropoxy substituents can be leveraged to achieve high levels of stereocontrol in a variety of important C-C bond-forming reactions. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this reagent in the synthesis of complex, enantiomerically enriched molecules for pharmaceutical and materials science applications. Further optimization of reaction conditions may be necessary for specific substrates, but the provided methodologies represent robust starting points for investigation.
References
- 1. This compound [myskinrecipes.com]
- 2. Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids. Arylrhodium, oxa-pi-allylrhodium, and hydroxorhodium intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodium-catalyzed 1,4-addition of arylboronic acids to alpha,beta-unsaturated carbonyl compounds: large accelerating effects of bases and ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective C,P-Palladacycle-Catalyzed Arylation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Recent advances and new concepts for the synthesis of axially stereoenriched biaryls - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Fluoro-4-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 3-Fluoro-4-isopropoxyphenylboronic Acid
This compound is a critical building block in modern medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a fluorine atom, an isopropoxy group, and a boronic acid moiety—imparts desirable physicochemical properties to target molecules. It is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures, which are prevalent in many pharmaceutical agents and advanced materials.[1][2][3] The fluorine atom can enhance metabolic stability and binding affinity, while the isopropoxy group can improve solubility and modulate electronic properties.
As the demand for novel therapeutics and materials grows, the ability to produce key intermediates like this compound on a larger scale becomes paramount. Transitioning a synthetic route from the laboratory bench to a pilot plant or manufacturing facility, however, is a non-trivial endeavor fraught with challenges. This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful scale-up synthesis of this valuable compound, with a focus on safety, efficiency, and robustness.
Synthetic Strategies: A Comparative Analysis
The synthesis of arylboronic acids typically involves the reaction of an organometallic species with a trialkyl borate, followed by hydrolysis.[4] The two most common approaches for generating the necessary organometallic intermediate for this compound are through an organolithium intermediate or a Grignard reagent. A third, more modern approach, is the Palladium-catalyzed Miyaura borylation.
Route 1: The Organolithium Pathway
This classic method involves a lithium-halogen exchange reaction between an aryl halide and an organolithium reagent, typically at cryogenic temperatures. The resulting aryllithium species is then quenched with a trialkyl borate.
Mechanism:
-
Lithium-Halogen Exchange: The aryl bromide (1-bromo-3-fluoro-4-isopropoxybenzene) reacts with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) to form the aryllithium intermediate.
-
Borylation: The highly nucleophilic aryllithium attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).
-
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the desired boronic acid.
Causality Behind Experimental Choices:
-
Cryogenic Temperatures (-78 °C): Organolithium reagents are extremely reactive and can undergo side reactions, such as reaction with the solvent (THF) or ortho-metalation, at higher temperatures.[5] Low temperatures are crucial to ensure selectivity and prevent degradation.
-
Anhydrous Conditions: Organolithium reagents are highly pyrophoric and react violently with water.[6][7][8] All glassware must be rigorously dried, and all solvents and reagents must be anhydrous. Operations must be conducted under an inert atmosphere (e.g., nitrogen or argon).[9][10]
Route 2: The Grignard Pathway
This route utilizes a Grignard reagent, formed from the corresponding aryl halide and magnesium metal. The Grignard reagent is then reacted with a trialkyl borate.
Mechanism:
-
Grignard Reagent Formation: 1-bromo-3-fluoro-4-isopropoxybenzene reacts with magnesium turnings in an ethereal solvent (e.g., THF or diethyl ether) to form the corresponding Grignard reagent.
-
Borylation: The Grignard reagent attacks the trialkyl borate.
-
Hydrolysis: Acidic workup liberates the boronic acid.
Causality Behind Experimental Choices:
-
Initiation of Grignard Reaction: The formation of Grignard reagents can sometimes be difficult to initiate. The use of initiators like iodine or 1,2-dibromoethane may be necessary.
-
Less Pyrophoric Nature: While still highly reactive and moisture-sensitive, Grignard reagents are generally less pyrophoric than organolithium reagents, which can be an advantage on a larger scale.[8]
Route 3: Miyaura Borylation
This palladium-catalyzed cross-coupling reaction involves the direct borylation of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron.[4][11]
Mechanism:
The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the boronate ester, which is then hydrolyzed.
Causality Behind Experimental Choices:
-
Milder Reaction Conditions: This method often proceeds under milder conditions than the organometallic routes and can tolerate a wider range of functional groups.[4]
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity.
Scale-Up Synthesis: From Bench to Bulk
Scaling up any chemical process requires careful consideration of several factors that may not be apparent at the laboratory scale. The transition from a round-bottom flask to a multi-liter reactor introduces challenges related to heat and mass transfer, mixing, and safety.[12][13]
Key Scale-Up Considerations
| Parameter | Laboratory Scale (Grams) | Pilot/Industrial Scale (Kilograms) | Rationale and Mitigation Strategies |
| Heat Transfer | High surface area-to-volume ratio; efficient heat dissipation. | Low surface area-to-volume ratio; potential for "hot spots" and thermal runaway.[14] | Use of jacketed reactors with precise temperature control. For highly exothermic reactions like organolithium formation, consider a semi-batch process where the organolithium reagent is added slowly to control the rate of heat generation.[15] |
| Mass Transfer & Mixing | Efficient stirring with magnetic stir bars. | Mechanical overhead stirrers are required. Inefficient mixing can lead to localized high concentrations of reagents, causing side reactions and reduced yields. | Select appropriate impeller designs and agitation speeds to ensure homogeneity. Baffles in the reactor can improve mixing efficiency. |
| Reagent Addition | Syringe addition is common. | Addition via pumps or pressure transfer through dedicated lines. | The rate of addition is a critical parameter to control reaction temperature and selectivity. Calibrated dosing pumps are essential for precise control. |
| Safety | Small quantities of pyrophoric reagents are manageable in a fume hood. | Handling large volumes of pyrophoric materials like n-butyllithium requires specialized equipment and stringent safety protocols.[7][10] | Use of closed-system transfer techniques (e.g., cannula transfer or pressure transfer).[9] Ensure adequate emergency preparedness, including appropriate fire extinguishing agents (e.g., Class D for metal fires).[8] |
| Work-up & Isolation | Separatory funnel extractions and rotary evaporation. | Large-scale liquid-liquid extractions in the reactor, followed by distillation or crystallization in specialized equipment. | Phase-split sensors can aid in large-scale extractions. Crystallization requires careful control of cooling profiles to obtain the desired particle size and purity. |
| Purification | Flash column chromatography. | Recrystallization is the preferred method for large-scale purification due to its cost-effectiveness and efficiency. | Solvent selection for recrystallization is critical and should be optimized at the lab scale. The final product is typically isolated by filtration on a Nutsche filter or centrifugation. |
Experimental Protocols
PART 1: Laboratory-Scale Synthesis via the Organolithium Route (Illustrative)
This protocol describes a representative laboratory-scale synthesis. Warning: Organolithium reagents are pyrophoric and must be handled with extreme caution under an inert atmosphere by trained personnel.[6][7]
Materials:
-
1-bromo-3-fluoro-4-isopropoxybenzene (1.0 eq)
-
n-Butyllithium (1.1 eq) in hexanes
-
Triisopropyl borate (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Hexanes
-
Brine
Equipment:
-
Flame-dried, three-necked round-bottom flask with a magnetic stir bar
-
Septa, nitrogen inlet, and thermometer
-
Syringes and needles
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: Assemble the flame-dried glassware while hot and allow it to cool under a stream of dry nitrogen.
-
Initial Charge: Charge the flask with 1-bromo-3-fluoro-4-isopropoxybenzene and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C after the addition is complete.
-
Borylation: Add triisopropyl borate dropwise, again keeping the temperature below -70 °C.
-
Warming: After the addition, allow the reaction mixture to slowly warm to room temperature overnight.
-
Quenching and Hydrolysis: Cool the mixture in an ice bath and slowly add 2 M HCl. Stir vigorously for 1-2 hours.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
PART 2: Scale-Up Synthesis Protocol and Considerations
This protocol outlines the key steps and considerations for scaling up the synthesis to the kilogram scale in a pilot plant setting.
Equipment:
-
Jacketed glass-lined or stainless steel reactor with overhead mechanical stirrer, temperature probes, and nitrogen blanketing.
-
Calibrated dosing pump for organolithium addition.
-
Closed-system transfer lines for pyrophoric reagents.
-
Nutsche filter dryer or centrifuge for product isolation.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen. Perform a pressure test to check for leaks.
-
Solvent and Starting Material Charge: Charge the reactor with anhydrous THF and 1-bromo-3-fluoro-4-isopropoxybenzene.
-
Cooling: Cool the reactor contents to -78 °C using a suitable cooling system (e.g., liquid nitrogen heat exchanger or cryostat).
-
Controlled n-Butyllithium Addition (Semi-Batch): Add the n-butyllithium solution via the dosing pump at a pre-determined rate to maintain the internal temperature within a narrow range (e.g., -75 to -70 °C). This is a critical control point to prevent thermal runaway.[15]
-
Borylation: Similarly, add the triisopropyl borate at a controlled rate while maintaining the cryogenic temperature.
-
Controlled Warming: Program the reactor's temperature control unit to slowly warm the batch to room temperature over several hours.
-
Quenching and Hydrolysis: Cool the reactor to 0-5 °C. Slowly add the 2 M HCl solution, carefully monitoring the temperature and any off-gassing.
-
Phase Separation and Extraction: After stirring, stop the agitation and allow the layers to separate. Transfer the lower aqueous layer to a separate vessel. Extract the aqueous layer with a suitable solvent and combine the organic phases in the reactor.
-
Solvent Swap and Crystallization: Distill off the THF and replace it with a suitable crystallization solvent (e.g., a mixture of heptane and ethyl acetate). Initiate crystallization by cooling the batch according to a pre-defined cooling profile.
-
Isolation and Drying: Transfer the resulting slurry to a Nutsche filter dryer. Wash the cake with cold solvent and dry under vacuum to a constant weight.
Analytical Quality Control
Robust analytical methods are essential to monitor reaction progress, assess purity, and ensure the final product meets specifications.
| Analytical Technique | Purpose | Details |
| HPLC | Monitor reaction completion, identify impurities, and determine final product purity.[16] | A reversed-phase HPLC method is typically used.[17] Due to the potential for on-column hydrolysis of boronic acids, method development should focus on minimizing this degradation.[18] |
| ¹H and ¹³C NMR | Confirm the structure of the final product and key intermediates. | Provides detailed structural information. |
| LC-MS | Identify impurities and byproducts.[19][20] | Useful for identifying unknown peaks in the HPLC chromatogram. |
| Karl Fischer Titration | Determine the water content of the final product. | Boronic acids can form anhydrides, so controlling water content is important. |
Visualization of Synthetic Workflow
Diagram 1: General Workflow for Arylboronic Acid Synthesis
Caption: A generalized workflow for the synthesis of arylboronic acids.
Diagram 2: Scale-Up Safety and Control Logic
Caption: Logic diagram for ensuring safety during process scale-up.
Conclusion
The successful scale-up synthesis of this compound is a challenging but achievable goal that requires a deep understanding of the underlying chemistry, reaction kinetics, and chemical engineering principles. The organolithium route, while requiring stringent safety precautions due to the pyrophoric nature of the reagents, is a robust and well-established method. By implementing rigorous process controls, particularly for temperature management during the exothermic lithiation step, and by designing the process with safety as the foremost priority, researchers and drug development professionals can confidently and efficiently produce this vital building block on a larger scale. This enables the advancement of new pharmaceuticals and materials that rely on its unique chemical properties.
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Boronic Acid | Borates Today [borates.today]
- 5. researchgate.net [researchgate.net]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. helgroup.com [helgroup.com]
- 15. fauske.com [fauske.com]
- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
- 18. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Ligand effects on 3-Fluoro-4-isopropoxyphenylboronic acid coupling efficiency
Commencing Research on Coupling
I'm now diving into the Suzuki-Miyaura coupling reaction, focusing initially on a broad Google search. My priority is to build a foundational knowledge base, especially concerning the intricacies of ligands and the challenges presented by electron-rich or sterically hindered boronic acids. I'm aiming for a strong start before I narrow my search.
Focusing on Ligand Selection
I'm now focusing on ligand selection, planning to identify a representative set of phosphine and NHC ligands to evaluate their effects on 3-fluoro-4-isopropoxyphenylboronic acid coupling. My next step will be to design a comparative experimental protocol to analyze and optimize reaction conditions. I will design the application note to have a detailed mechanistic overview to assist with this process.
Initiating Detailed Protocol Design
I'm now establishing a detailed plan to identify a suitable aryl halide and design the parameters to optimize coupling conditions. My approach involves a comparative experimental protocol focusing on ligands and their impact on efficiency. I'll outline specific reaction conditions, palladium precursors, base, and solvent systems. I am creating a structured application note with a mechanistic overview and practical troubleshooting guidance.
Formulating the Plan
I'm now formulating a detailed application note and protocol. My focus is on the Suzuki-Miyaura coupling efficiency of this compound with various ligands. I'm taking into account the end-user's needs.
Analyzing the Constraints
I've just finished the first step, by analyzing all the constraints. It feels like the right approach is to tackle the various technical aspects. I'm now certain that I can create a comprehensive application note and protocol. I'm confident about making this a practical tool for researchers.
Defining the Core Structure
I've decided on the core structure: Introduction discussing the drug discovery significance of the motif and Suzuki coupling challenges, followed by a Graphviz-illustrated reaction mechanism, and then a comparative study of different ligands. I am preparing a data table with yield data to illustrate the effects of the ligands.
Prioritizing Experimental Detail
I'm now prioritizing the experimental section. I will meticulously outline a detailed protocol for a comparative Suzuki-Miyaura coupling study. My focus is on the crucial details: reagent preparation, reaction execution, workup, and analysis. I will carefully consider control reactions, and I plan to include a troubleshooting guide as well. I'm keen to make the methodology very clear.
Confirming Protocol Specifications
I'm now fully confident about my plans. I've confirmed all the specifications with a 5/5 confidence. I've finalized the ligand choices for the comparative study: Triphenylphosphine, SPhos, and IPr. I'm focusing on the experimental protocol, ensuring it's detailed and reproducible with precise reagent specifications, stoichiometry, and reaction conditions. I'm confident about including a detailed troubleshooting section and a comprehensive reference list to support the data.
Defining Project Specifications
I've just validated that all the required specifications for this project are met. It's time to refine my mental sandbox. I'm prioritizing the detailed structure, experimental protocol design and reagent choices. I will now integrate citations and references into the text as I proceed.
Refining the Experimental Plan
I've just refined my experimental section further. My focus will be on clearly outlining reagent preparation, reaction execution, and product analysis with clear examples. I'm focusing on the stoichiometry to ensure reproducibility, including a detailed troubleshooting guide and a complete reference list. I'm prioritizing accuracy.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 3-Fluoro-4-isopropoxyphenylboronic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 3-Fluoro-4-isopropoxyphenylboronic acid. The unique substitution pattern of this reagent—an ortho-fluoro group and a para-isopropoxy group—presents a distinct set of challenges that can lead to disappointing yields. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate these complexities and optimize your reaction outcomes.
Introduction: The Challenge of this compound
The this compound is a valuable building block in medicinal chemistry, but its successful application in Suzuki coupling is often hampered by the electronic and steric effects of its substituents. The ortho-fluoro group is electron-withdrawing, which can influence the transmetalation step, while the para-isopropoxy group is electron-donating and sterically demanding. This combination can lead to a delicate balance where reaction conditions must be finely tuned to favor the desired product formation over competing side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when using this compound in Suzuki coupling reactions.
Q1: I am observing very low to no conversion of my starting materials. What are the likely causes and how can I address this?
A1: Low or no conversion in this specific Suzuki coupling can stem from several factors, primarily related to catalyst inhibition, inefficient oxidative addition, or a stalled transmetalation step.
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this sterically hindered and electronically nuanced substrate. The combination of the bulky isopropoxy group and the ortho-fluoro substituent necessitates a more robust catalyst system.
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates oxidative addition, even with less reactive aryl chlorides, and can accelerate the subsequent steps of the catalytic cycle.[2]
-
-
Choice of Base and Solvent: The base is critical for activating the boronic acid to form the boronate, which is the active species in transmetalation.[3][4] However, a base that is too strong or poorly soluble can lead to side reactions or be ineffective.
-
Recommendation: A moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point. Ensure the base is finely powdered to maximize its surface area. The solvent system should be able to dissolve both the organic substrates and the inorganic base to some extent. A mixture of an organic solvent like dioxane or THF with a small amount of water can be beneficial.[5]
-
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction.
-
Recommendation: If you are running the reaction at a lower temperature (e.g., 80 °C), a moderate increase (e.g., to 100-110 °C) may be necessary to overcome the activation energy barrier for the oxidative addition or transmetalation steps.[6]
-
Q2: My main problem is the formation of a significant amount of 1-fluoro-2-isopropoxybenzene, the protodeboronated by-product. How can I minimize this side reaction?
A2: Protodeboronation is a common and often frustrating side reaction in Suzuki couplings, where the boronic acid group is replaced by a hydrogen atom from a proton source (typically water).[7] This is particularly problematic with boronic acids that have electron-donating groups, like the isopropoxy group in your substrate, which can increase the electron density on the aromatic ring and make it more susceptible to protonolysis.
-
Use a More Stable Boronic Acid Derivative:
-
Recommendation: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA ester, or a trifluoroborate salt (BF₃K).[8] These derivatives are more resistant to premature protodeboronation and slowly release the active boronic acid species into the reaction mixture, keeping its concentration low and minimizing the rate of the side reaction.[9]
-
-
Anhydrous Conditions: While some water can be beneficial for dissolving the base and facilitating the formation of the active boronate species, excess water provides a ready source of protons for protodeboronation.
-
Recommendation: For highly sensitive substrates, employing strictly anhydrous conditions can be effective. This involves using anhydrous solvents and bases like potassium trimethylsilanolate (TMSOK).
-
-
Base Selection: The choice of base can significantly influence the rate of protodeboronation.
-
Recommendation: Milder bases such as KF or the use of a base-free protocol, if applicable to your specific coupling partners, can sometimes reduce the extent of protodeboronation.[4]
-
Q3: I am getting a mixture of products, including homocoupling of my aryl halide and/or the boronic acid. What causes this and how can I improve the selectivity?
A3: Homocoupling is another common side reaction that competes with the desired cross-coupling. It can be promoted by the presence of oxygen or by certain catalyst systems.
-
Ensure Rigorous Exclusion of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate the Pd(0) catalyst.
-
Recommendation: Properly degas your solvent(s) by bubbling an inert gas (argon or nitrogen) through them for at least 30 minutes before use.[5] Assemble your reaction under a positive pressure of an inert gas.
-
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling.
-
Recommendation: Experiment with different palladium sources and ligands. Sometimes, a change in the ligand can significantly suppress homocoupling.
-
-
Slow Addition:
-
Recommendation: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of its homocoupling.
-
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Base Selection for 3-Fluoro-4-isopropoxyphenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical insights and troubleshooting advice for Suzuki-Miyaura cross-coupling reactions involving 3-Fluoro-4-isopropoxyphenylboronic acid. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can design robust, reproducible, and high-yielding reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound and how do they impact reactivity?
A1: This boronic acid has two important substituents that influence its electronic properties. The isopropoxy group is an electron-donating group (EDG), which increases the electron density on the aromatic ring. Conversely, the fluorine atom is an electron-withdrawing group (EWG) due to its high electronegativity. For arylboronic acids, electron-donating groups are generally beneficial for the Suzuki reaction, while electron-withdrawing groups can be unfavorable.[1] The interplay of these two groups makes the electronic nature of this substrate balanced, but it's crucial to consider their potential effects on the reaction's rate-determining step.
Q2: Why is the choice of base so critical in Suzuki-Miyaura coupling reactions?
A2: The base plays a pivotal role in the catalytic cycle, primarily in the transmetalation step.[2] Organoboronic acids are generally unreactive toward cross-coupling on their own. The base activates the boronic acid by converting it into a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)3]⁻).[2][3][4][5] This boronate species is much more reactive and readily transfers its aryl group to the palladium(II) center, driving the catalytic cycle forward.[3][4] An inappropriate base can lead to slow or incomplete reactions, or promote undesirable side reactions.
Q3: What are the most common side reactions to be aware of when using this boronic acid?
A3: The two most prevalent side reactions are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water).[6][7] This is a major pathway for yield loss, especially with electron-deficient boronic acids or under harsh basic conditions.[6][7][8]
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.[9]
Proper degassing of the reaction mixture and careful selection of the base are critical to minimize these side reactions.[6][9]
Q4: How should I store and handle this compound?
A4: Like many boronic acids, this compound can be sensitive to heat and moisture. It is best stored at low temperatures, such as -20°C, to ensure long-term stability.[10] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the solid, which could lead to degradation.
Troubleshooting Guide: From Low Yields to Optimized Results
This section addresses specific challenges you may encounter and provides a logical, step-by-step approach to resolving them.
Issue 1: Low or No Product Yield
Your reaction runs to completion (starting materials consumed), but the desired product is either absent or present in very low quantities.
Probable Causes & Solutions:
-
Inefficient Catalyst Activation or Decomposition:
-
Cause: The Pd(0) active catalyst is not being generated efficiently from the precatalyst, or it is being deactivated by oxygen. Phosphine ligands can also oxidize.[6]
-
Solution: Ensure your reagents are fresh and properly stored.[6] Crucially, the reaction mixture must be rigorously deoxygenated. Use a "freeze-pump-thaw" technique for best results, or at a minimum, sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes before adding the catalyst.[6][11]
-
-
Sub-optimal Base Selection:
-
Cause: The base may be too weak to form the boronate species efficiently, or it may have poor solubility in the reaction solvent.[12]
-
Solution: Screen a range of bases. While sodium carbonate (Na₂CO₃) is a good starting point[13], stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective, especially for challenging couplings.[5][11] Ensure the base is a fine powder to maximize its surface area and reactivity.
-
-
Protodeboronation Dominates:
-
Cause: The reaction conditions (strong base, high temperature, extended reaction time) are favoring the undesired protodeboronation side reaction.[6][7]
-
Solution:
-
Switch to a Milder Base: Try potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong hydroxides like NaOH or KOH.
-
Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., start at 80 °C).
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, water is the proton source for protodeboronation. Using anhydrous solvents (like THF or Dioxane) with a base like anhydrous K₃PO₄ can suppress this side reaction.[4]
-
Consider a More Stable Boron Reagent: If protodeboronation remains a persistent issue, converting the boronic acid to a more stable pinacol ester or an MIDA boronate can be an effective strategy.[6][7] These reagents slowly release the boronic acid into the reaction, keeping its concentration low and minimizing decomposition.
-
-
Issue 2: Significant Byproduct Formation (Homocoupling or Protodeboronation)
Your desired product is formed, but it is contaminated with significant amounts of homocoupled product (from the boronic acid) or the protodeboronated arene.
Probable Causes & Solutions:
-
Homocoupling Byproduct:
-
Cause: Primarily caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid.[9]
-
Solution: As with low yield issues, rigorous deoxygenation is paramount. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas throughout.
-
-
Protodeboronation Byproduct:
-
Cause: The boronic acid is decomposing faster than it is coupling. This is exacerbated by high temperatures and strong bases.[8][14]
-
Solution:
-
Base Strength vs. Reaction Rate: The key is to find a base that is strong enough to promote the desired coupling but not so strong that it accelerates decomposition. A comparative screening is often necessary.
-
Use of Fluoride Sources: Bases like potassium fluoride (KF) or cesium fluoride (CsF) can be effective. Fluoride ions can play a unique role in activating the boronic acid, sometimes allowing for milder reaction conditions.[5][15]
-
-
Issue 3: Reaction Stalls or is Incomplete
The reaction starts but does not proceed to completion, leaving unreacted starting materials.
Probable Causes & Solutions:
-
Poor Solubility of Reagents:
-
Cause: One or more components (boronic acid, aryl halide, or base) are not sufficiently soluble in the chosen solvent system.[11][12]
-
Solution: Switch to a different solvent system. Common choices include mixtures like 1,4-Dioxane/water, THF/water, or toluene/water.[11][16] For bases with low solubility like K₃PO₄, vigorous stirring is essential.
-
-
Catalyst Deactivation:
-
Cause: The catalyst may be deactivating over the course of the reaction. This can be due to trace oxygen or insufficient ligand to stabilize the palladium center.
-
Solution: Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Ensure an adequate amount of phosphine ligand is used (typically a 1:2 Pd:Ligand ratio). For challenging substrates, consider using more robust and electron-rich Buchwald-type ligands (e.g., SPhos, XPhos), which are known to improve catalyst stability and activity.[11]
-
Base Selection and Optimization Workflow
Selecting the right base is a critical optimization step. The following workflow provides a structured approach to finding the optimal conditions for your specific coupling partners.
Caption: A decision workflow for optimizing base selection.
Comparative Data on Common Bases
The choice of base significantly impacts reaction outcomes. The table below summarizes general trends for commonly used bases in Suzuki-Miyaura couplings.
| Base | Typical Strength | Common Solvents | Key Considerations & Recommendations |
| Na₂CO₃ / K₂CO₃ | Moderate | Aqueous mixtures (Dioxane/H₂O, Toluene/H₂O) | Excellent starting point for many reactions. Cost-effective and generally effective.[5][13] |
| Cs₂CO₃ | Strong | Aqueous mixtures, THF | Often provides higher yields, especially with challenging substrates. More soluble in organic solvents than other carbonates.[5] |
| K₃PO₄ | Strong | Aqueous mixtures, THF, Toluene | A strong, non-nucleophilic base. Particularly effective for sterically hindered substrates and can help suppress side reactions.[5] |
| KOH / NaOH | Very Strong | Aqueous mixtures | Use with caution. High basicity can promote significant protodeboronation and other side reactions with sensitive substrates.[2] |
| KF / CsF | Moderate | Anhydrous polar aprotics (DMF, THF) | The fluoride ion is thought to play a special role in activating the boronic acid.[5] Can be very effective, but performance is highly dependent on being anhydrous.[5] |
| Organic Bases (e.g., Et₃N, DIPEA) | Weak | Organic Solvents | Generally less common and less effective for activating the boronic acid.[2] Can be useful for substrates that are highly sensitive to inorganic bases. |
Note: Yields and reaction times are highly dependent on the specific substrates, catalyst, ligand, and temperature used.
Standard Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different coupling partners.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert gas (Argon or Nitrogen)
Workflow Diagram:
Caption: Step-by-step experimental workflow for Suzuki coupling.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and the finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, then carefully evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the premixed solvents for at least 20 minutes. Add 10 mL of this solvent mixture to the reaction flask via syringe under a positive pressure of inert gas.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously to ensure proper mixing, especially of the heterogeneous base.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
References
- 1. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. usbio.net [usbio.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-Fluoro-4-isopropoxyphenylboronic Acid Coupling Products
Introduction
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, prized for its ability to form C-C bonds with high efficiency and functional group tolerance.[1][2] The use of substituted building blocks like 3-Fluoro-4-isopropoxyphenylboronic acid allows for the direct installation of moieties crucial for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4] The fluorine and isopropoxy substituents, however, influence not only the reactivity but also the physicochemical properties of the resulting biaryl products, presenting unique challenges and considerations for downstream purification.
This guide provides field-proven troubleshooting advice and detailed protocols for the purification of products derived from this versatile building block. We will explore the causality behind common impurities and the strategic selection of purification methodologies to ensure the isolation of highly pure target compounds, a non-negotiable requirement in pharmaceutical development.[5][6]
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential byproducts. The specific impurities in a Suzuki-Miyaura coupling can vary based on reaction conditions, but a few classes are consistently observed.[7][8]
Table 1: Common Impurities and Initial Removal Strategies
| Impurity Class | Source in Reaction | Typical Removal Strategy |
| Homocoupling Byproducts | Coupling of two boronic acid molecules or two aryl halide molecules.[7][9] | Chromatography, Recrystallization |
| Unreacted Starting Materials | Incomplete reaction; non-stoichiometric reagent use.[10] | Aqueous Extraction (for boronic acid), Chromatography |
| Protodeborylation Product | Hydrolysis of the C-B bond of the boronic acid.[7][8] | Chromatography |
| Palladium Residues | Remnants of the palladium catalyst, often as palladium black.[7][10] | Filtration through Celite®, Adsorbent Scavengers |
| Ligand-Derived Impurities | Phosphine ligands (e.g., PPh₃) and their oxides (e.g., Ph₃P=O). | Chromatography, Extraction |
| Inorganic Salts | Byproducts from the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[10] | Aqueous Extraction (Workup) |
Causality of Key Impurities:
-
Homocoupling of Boronic Acid: This is often mediated by the presence of Pd(II) species and can be exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst.[8][11][12] The resulting symmetrical biaryl, bis(3-fluoro-4-isopropoxyphenyl), can have a polarity very similar to the desired product, making chromatographic separation challenging.
-
Protodeborylation: The C-B bond of a boronic acid is susceptible to cleavage by hydrolysis, replacing the boronic acid group with a hydrogen atom.[8] This process generates 2-fluoro-1-isopropoxybenzene, a relatively nonpolar and volatile impurity that is typically easy to separate from the more polar biaryl product via chromatography.
-
Unreacted Boronic Acid: Due to its acidic nature, residual this compound can often be removed with a simple basic aqueous wash during the reaction workup.[13][14] However, its tendency to streak on silica gel can complicate chromatography if not fully removed.[14][15]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the purification of 3-Fluoro-4-isopropoxyphenyl-containing biaryls in a practical, question-and-answer format.
Q1: My crude reaction mixture is a complex mess. What is a logical workflow for purification?
A1: A systematic approach is crucial. The physical state of your crude product (solid vs. oil) is the first decision point. The following workflow provides a general strategy for tackling the purification process.
Caption: A decision workflow for purifying Suzuki coupling products.
Q2: I'm struggling to remove unreacted boronic acid and its byproducts. What are the most effective methods?
A2: Unreacted boronic acid is acidic and can be targeted with several methods:
-
Basic Aqueous Extraction: During the workup, wash the organic layer with a 1M solution of NaOH or K₂CO₃. This converts the boronic acid into its highly water-soluble boronate salt, which is efficiently extracted into the aqueous phase.[13][14] This is the simplest and often most effective first step.
-
Scavenger Resins: For stubborn cases or non-aqueous workflows, silica-based scavengers with diethanolamine (DEAM) or other diol functionalities are highly effective.[14] The crude product solution is stirred with the resin, which selectively binds the boronic acid, and is then removed by simple filtration.
-
Diethanolamine (DEA) Adduct Formation: Adding diethanolamine to the crude mixture in a nonpolar solvent can form a crystalline adduct with the boronic acid.[15][16] This adduct often precipitates and can be filtered off, a useful technique if the desired product is an oil.
Q3: My product streaks badly on my silica gel column, leading to poor separation and mixed fractions. How can I fix this?
A3: Streaking (tailing) on silica gel is common for polar compounds, especially those with basic nitrogen heterocycles or other groups that interact strongly with acidic silanol groups on the silica surface.[14][17]
-
Solvent System Modification:
-
For neutral or acidic products, adding a small amount (0.1-1%) of acetic acid to the eluent can improve peak shape by protonating the product and satisfying the silica's active sites.[18]
-
For basic products, adding 0.1-1% of triethylamine or ammonium hydroxide can achieve the same effect by competing for binding sites.[17]
-
-
Switching the Stationary Phase:
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for acid-sensitive or basic compounds.
-
Reversed-Phase (C18): If the product is sufficiently polar, reversed-phase flash chromatography or HPLC using a water/acetonitrile or water/methanol gradient is an excellent option.[15][19]
-
HILIC: For very polar compounds that are not retained on C18, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide excellent separation.[20][21] This technique uses a polar stationary phase (like silica or an amine-functionalized column) with a high-organic, aqueous mobile phase.[22]
-
Q4: How do I remove the dark, insoluble material (palladium black) from my reaction mixture?
A4: The formation of palladium black is a common sign of catalyst decomposition.[7] It is crucial to remove this heterogeneous material before concentrating the reaction mixture, as it can interfere with chromatography and contaminate your product.
-
Filtration through Celite®: The most common method is to dilute the cooled reaction mixture with an organic solvent (e.g., ethyl acetate, DCM) and filter it through a short plug of Celite® or diatomaceous earth in a Büchner or Hirsch funnel.[23][24] The Celite® provides a fine filter bed that traps the microscopic palladium particles. Be sure to wash the filter cake thoroughly with the same solvent to ensure complete recovery of your product.[25]
Section 3: Standard Operating Protocols (SOPs)
SOP 1: General Aqueous Workup Procedure
This protocol is the first line of defense for removing inorganic salts and unreacted boronic acid.
-
Cool the completed reaction mixture to room temperature.
-
If the reaction solvent is water-miscible (e.g., dioxane, THF), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per mmol of limiting reagent).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[1]
SOP 2: Flash Column Chromatography (Silica Gel)
-
Determine Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system (e.g., Hexanes/EtOAc) that gives your product an Rf value of approximately 0.2-0.4.
-
Prepare the Column: Pack a glass or pre-packed column with silica gel, using the chosen eluent as the slurry and mobile phase.
-
Load the Sample: Dissolve the crude product in a minimal amount of DCM or the eluent. For less soluble materials, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column.[26]
-
Elute and Collect: Run the column under positive pressure, collecting fractions. Monitor the elution of the product using TLC or a UV detector.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified product.
SOP 3: Protocol for Recrystallization Screening
Recrystallization is an excellent method for purifying solid products to a high degree.[23][27]
-
Place a small amount of crude solid (~20-50 mg) into several different test tubes.
-
To each tube, add a different solvent or solvent pair (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene, hexanes/EtOAc) dropwise while heating until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, then place them in an ice bath or refrigerator to induce crystallization.
-
The best solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Once a suitable system is found, scale up the procedure with the bulk of the material. Isolate the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[23]
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: My product is a thick, non-crystalline oil. What is the best purification method for achieving >99% purity for analytical standards?
-
For high-purity oils, preparative HPLC is the gold standard. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically the most effective. This method offers very high resolution, capable of separating closely related impurities.
-
-
FAQ 2: Does the choice of base (e.g., K₂CO₃ vs. K₃PO₄) in the coupling reaction affect the purification?
-
Yes, indirectly. The choice of base can influence the reaction rate and byproduct formation. More active bases like K₃PO₄ can sometimes lead to cleaner reactions with fewer side products, simplifying purification.[28] Regardless of the base used, it will be removed during the standard aqueous workup as it is an inorganic salt.
-
-
FAQ 3: I suspect a phosphine ligand from my catalyst is contaminating my product. How do I identify and remove it?
-
Triphenylphosphine (PPh₃) and its oxide (Ph₃P=O) are common contaminants. They are visible in the ¹H NMR spectrum (multiplets around 7.3-7.7 ppm) and can be identified by a characteristic signal in the ³¹P NMR spectrum. While they can often be separated by careful silica gel chromatography, they may co-elute with products of similar polarity. If separation is difficult, switching to a ligand-free catalyst system or using a catalyst with more polar, easily removable ligands for subsequent reactions may be beneficial.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biotage.com [biotage.com]
- 21. biotage.com [biotage.com]
- 22. labex.hu [labex.hu]
- 23. home.sandiego.edu [home.sandiego.edu]
- 24. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 25. youtube.com [youtube.com]
- 26. reddit.com [reddit.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Couplings with 3-Fluoro-4-isopropoxyphenylboronic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 3-Fluoro-4-isopropoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common catalyst deactivation issues and other challenges encountered during its use. The unique substitution pattern of this boronic acid, featuring an ortho-fluoro and a para-isopropoxy group, presents a specific set of challenges that require careful consideration of reaction parameters to ensure successful outcomes.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its successful application in Suzuki-Miyaura coupling is often hampered by catalyst deactivation. The interplay between the electron-withdrawing nature of the ortho-fluoro group and the electron-donating, sterically demanding para-isopropoxy group creates a nuanced reactivity profile that can lead to low yields, incomplete conversion, and the formation of unwanted byproducts. This guide will dissect the primary causes of these issues and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with this compound is failing or giving low yields. What are the most likely causes?
A1: Failure or low yields in this specific coupling are typically rooted in two primary issues: protodeboronation of the boronic acid and catalyst deactivation . The ortho-fluoro substituent significantly increases the susceptibility of the boronic acid to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the nucleophile inactive.[1] This process is often accelerated under the basic conditions required for the Suzuki-Miyaura reaction.[1]
Simultaneously, the palladium catalyst can be deactivated through several pathways, including the formation of inactive palladium black, catalyst poisoning by impurities, or the formation of stable, off-cycle palladium complexes.
Q2: I suspect protodeboronation is the main issue. How can I confirm this and what are the mitigation strategies?
A2: To confirm protodeboronation, you can analyze the crude reaction mixture by LC-MS or GC-MS to detect the presence of 1-fluoro-2-isopropoxybenzene, the byproduct of protodeboronation.
Mitigation Strategies for Protodeboronation:
-
Choice of Base: The strength and nature of the base are critical. Strong aqueous bases like NaOH or KOH can accelerate protodeboronation. Weaker inorganic bases are generally preferred.
-
Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, excess water can promote the hydrolysis of the boronic acid, a precursor to protodeboronation. Using anhydrous solvents and reagents can be beneficial.
-
"Slow-Release" Strategy: Employing a more stable derivative of the boronic acid, such as a pinacol ester or an MIDA boronate, can act as a "slow-release" source of the active boronic acid. This strategy keeps the concentration of the more labile free boronic acid low throughout the reaction, minimizing its decomposition.[1]
-
Reaction Time and Temperature: If the desired coupling is slow, the boronic acid is exposed to the basic conditions for a longer period, increasing the likelihood of protodeboronation. Optimizing the catalyst system to accelerate the productive coupling is a key strategy.
| Base Selection | Suitability for Mitigating Protodeboronation |
| K₃PO₄ | Highly Recommended: A strong, yet often less hydrolytic base. |
| Cs₂CO₃ | Recommended: Effective, but can be more expensive. |
| K₂CO₃ | Good Alternative: A milder base that can be effective. |
| NaOH, KOH | Use with Caution: Strong aqueous bases that can significantly promote protodeboronation. |
Q3: My reaction mixture turns black, suggesting palladium black formation. What causes this and how can I prevent it?
A3: The formation of palladium black indicates the aggregation of the palladium catalyst into an inactive, elemental form. This is a common deactivation pathway and can be caused by several factors:
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) species, which can then decompose to palladium black. It is crucial to thoroughly degas all solvents and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).[2]
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can themselves be susceptible to oxidation or other degradation pathways, leaving the palladium center exposed and prone to aggregation.
-
Inefficient Pre-catalyst Activation: If a Pd(II) pre-catalyst is used, its reduction to the active Pd(0) species must be efficient and complete. Incomplete reduction can lead to the presence of Pd(II) species that can contribute to catalyst decomposition.
Troubleshooting Workflow for Palladium Black Formation:
Caption: Troubleshooting flowchart for palladium black formation.
Q4: The steric hindrance from the ortho-fluoro and para-isopropoxy groups seems to be slowing down the reaction. What catalyst and ligand system is best for this substrate?
A4: For sterically hindered and electronically complex substrates like this compound, standard catalysts such as Pd(PPh₃)₄ are often ineffective.[3] The steric bulk can impede crucial steps in the catalytic cycle, particularly transmetalation and reductive elimination.
Recommended Catalyst Systems:
-
Buchwald-type Ligands: Bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly recommended. These ligands are designed to stabilize the palladium center while promoting the challenging oxidative addition and reductive elimination steps required for sterically demanding substrates.[3][4]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another class of highly effective ligands for challenging Suzuki couplings. They form very stable complexes with palladium and are excellent electron donors, which can accelerate the catalytic cycle.
-
Pre-catalysts: Utilizing modern palladium pre-catalysts, such as the Buchwald G3 or G4 palladacycles, can ensure the efficient in-situ generation of the active, monoligated Pd(0) species, which is often crucial for difficult couplings.
| Ligand Type | Key Advantages for this Substrate |
| Buchwald Biarylphosphines | Excellent for sterically hindered substrates; promotes fast reductive elimination.[4] |
| N-Heterocyclic Carbenes (NHCs) | Strong electron donors, form highly stable and active catalysts. |
Experimental Protocols
General Protocol for a Challenging Suzuki-Miyaura Coupling
This is a general starting point and may require optimization for your specific aryl halide.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), base (e.g., K₃PO₄, 2.0 equiv), palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), and ligand (if not using a pre-catalyst).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 10:1, or anhydrous Toluene) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for Conversion to a More Stable Boronic Ester
To mitigate protodeboronation, converting the boronic acid to its pinacol ester is a robust strategy.
-
Dissolution: In a vial with a stir bar, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent like THF or Dioxane.
-
Drying (Optional but Recommended): Add anhydrous MgSO₄ and stir for 30 minutes to remove any residual water.
-
Reaction: Stir the mixture at room temperature overnight or gently heat to 50-60 °C for a few hours to drive the esterification to completion.
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting pinacol ester can often be used directly in the Suzuki-Miyaura coupling without further purification.
Visualizing the Catalytic Cycle and Deactivation Pathways
Caption: The Suzuki-Miyaura catalytic cycle and common deactivation pathways.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
How to prevent homocoupling of 3-Fluoro-4-isopropoxyphenylboronic acid
Topic: Strategies to Prevent Homocoupling of 3-Fluoro-4-isopropoxyphenylboronic acid
Welcome to the technical support center for advanced cross-coupling applications. As Senior Application Scientists, we understand that undesired side reactions are a significant challenge in complex organic synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common issue: the homocoupling of boronic acids, with a specific focus on the electronically nuanced substrate, this compound.
Troubleshooting Guide: Minimizing Dimer Formation
This section is designed for researchers who are actively encountering issues with homocoupling byproducts in their reactions.
Q1: My primary impurity is the symmetrical biaryl from my boronic acid. What is the most common cause and the first thing I should check?
The most frequent culprit behind boronic acid homocoupling is the presence of dissolved oxygen.[1][2] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that exclusively produces the homocoupled dimer.[1]
Immediate Action: Review and enhance your degassing procedure.
-
Standard Method: Subsurface sparging of all solvents and the reaction mixture with an inert gas (high-purity Argon or Nitrogen) for 15-30 minutes is highly effective.[1][3]
-
High-Stakes Synthesis: For maximum oxygen removal, especially on a small scale, the "freeze-pump-thaw" technique is the gold standard. This involves freezing the solvent, applying a high vacuum to remove gases, and then thawing under an inert atmosphere, repeated three times.[3]
Even trace amounts of oxygen can significantly promote homocoupling.[4] Therefore, ensuring a rigorously anaerobic environment is the single most critical first step in troubleshooting.
Q2: I've improved my degassing, but homocoupling is still a significant issue. What should I investigate next?
After ruling out oxygen, the next area to scrutinize is your choice of palladium source and its activation. If you are using a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, the in situ reduction to the active Pd(0) species can be a major source of homocoupling.[5][6] This is because two molecules of the boronic acid can act as the reducing agent, stoichiometrically forming one molecule of the homocoupled byproduct.[3][5]
Recommended Action: Switch to a Pd(0) source or a modern precatalyst.
-
Pd(0) Sources: Using catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) allows the catalytic cycle to begin without a prerequisite reduction step, thereby avoiding the initial burst of homocoupling.[7]
-
Modern Precatalysts: Buchwald's G3/G4 or PEPPSI-type precatalysts are designed for clean and efficient generation of the active Pd(0) species, which can significantly minimize side reactions.[3][5]
The workflow below illustrates the divergence between the desired cross-coupling and the homocoupling side reaction, emphasizing the central role of the Pd(0)/Pd(II) couple.
Caption: Diverging pathways of Suzuki cross-coupling and boronic acid homocoupling.
Frequently Asked Questions (FAQs)
This section delves deeper into the mechanistic choices that can be fine-tuned to suppress homocoupling of this compound.
Q3: How do the electronic properties of this compound affect its tendency to homocouple?
Your specific boronic acid has competing electronic factors: an electron-withdrawing fluorine atom and an electron-donating isopropoxy group. The fluorine atom, particularly being ortho to the boronic acid, makes the boron center more electrophilic (electron-deficient). Electron-deficient arylboronic acids have been shown to be more prone to homocoupling under certain conditions.[8][9] This is potentially because the increased electrophilicity can facilitate interactions that lead to the undesired side reaction. Therefore, optimizing your reaction conditions is even more critical for this substrate.
Q4: What is the role of the ligand, and which type should I choose?
Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[3] For minimizing homocoupling:
-
Use Bulky, Electron-Rich Ligands: Sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[3]
-
Causality (Expertise): The steric bulk physically hinders two boronic acid molecules from easily approaching the palladium center, which is required for homocoupling. The strong electron-donating ability of these ligands speeds up the final reductive elimination step of the desired cross-coupling cycle, increasing the turnover rate for the productive pathway relative to the side reaction.[5]
-
Q5: Can the choice of base and solvent impact dimer formation?
Absolutely. The base and solvent system is critical for activating the boronic acid for transmetalation, but improper selection can promote side reactions.
-
Base Selection: While a base is necessary, an excessively strong or concentrated base can be detrimental. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH).
-
Causality (Experience): The base's role is to form the more nucleophilic boronate species [ArB(OH)₃]⁻. However, very high pH can accelerate boronic acid degradation and potentially favor pathways leading to homocoupling.[10]
-
-
Solvent System: Aprotic solvents are generally favored.
-
Recommended: Toluene, 1,4-Dioxane, or THF are excellent choices.[3]
-
Water Content: A small amount of water is often required to dissolve the inorganic base and facilitate boronate formation. However, excessive water can promote homocoupling. A typical starting point is a 4:1 or 5:1 ratio of organic solvent to water.[3]
-
Q6: Are there any procedural tricks to further suppress homocoupling?
Yes, modifying the order and rate of addition can be very effective.
-
Slow Addition of Boronic Acid: Instead of adding all reagents at once, consider adding the this compound solution slowly via a syringe pump over the course of an hour.
-
Causality (Logic): This technique keeps the instantaneous concentration of the boronic acid low, favoring its reaction with the aryl halide-palladium complex (bimolecular cross-coupling) over reacting with another boronic acid molecule (bimolecular homocoupling).[3]
-
-
Use a Slight Excess of the Aryl Halide: Using 1.0 equivalent of the boronic acid with 1.1-1.2 equivalents of the aryl halide can push the equilibrium towards the desired cross-coupling. This ensures the palladium catalyst is more likely to be occupied by the aryl halide partner.[3]
The following diagram illustrates a recommended experimental workflow incorporating best practices.
Caption: Optimized workflow for minimizing boronic acid homocoupling.
Protocols & Data
General Protocol for Minimized Homocoupling
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Palladium Precatalyst (e.g., SPhos-G3) (0.01-0.02 mmol, 1-2 mol%)
-
SPhos Ligand (if not using a precatalyst, match Pd:Ligand ratio)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
Vessel Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide and K₃PO₄.
-
Degassing: Seal the flask with a septum, and purge with high-purity argon for 15 minutes. Add the degassed toluene and water via syringe. Sparge the resulting suspension with argon for another 15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst.
-
Heating: Place the flask in a preheated oil bath at 80-100 °C.
-
Boronic Acid Addition: In a separate vial, dissolve the this compound in a minimum amount of degassed toluene. Draw this solution into a syringe and add it dropwise to the reaction mixture over 30-60 minutes using a syringe pump.
-
Monitoring: Stir the reaction at temperature until TLC or LC-MS analysis shows complete consumption of the limiting reagent.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 1: Influence of Key Parameters on Homocoupling
The following table provides a qualitative summary of how adjusting reaction parameters can influence the desired outcome.
| Parameter | Condition to MINIMIZE Homocoupling | Condition that may INCREASE Homocoupling | Rationale |
| Atmosphere | Rigorously degassed (Inert Gas)[1][3] | Reaction run in air or with poor degassing | Oxygen promotes Pd(0) to Pd(II) re-oxidation, fueling the homocoupling cycle.[1][5] |
| Pd Source | Pd(0) source (e.g., Pd(PPh₃)₄) or Precatalyst | Pd(II) source (e.g., Pd(OAc)₂) | Pd(II) sources can be reduced by the boronic acid, causing stoichiometric byproduct formation.[3][5] |
| Ligand | Bulky, electron-rich (e.g., SPhos, XPhos)[3] | Small, electron-poor (e.g., PPh₃) | Steric bulk hinders the approach of two boronic acids to the Pd center. |
| Base | Weaker, inorganic (e.g., K₂CO₃, K₃PO₄) | Strong, concentrated (e.g., NaOH, NaOEt) | Harsh bases can accelerate boronic acid decomposition and other side reactions.[10] |
| Addition | Slow addition of boronic acid[3] | All reagents mixed at once | Keeps boronic acid concentration low, favoring cross-coupling over self-coupling kinetics. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
Effect of water on 3-Fluoro-4-isopropoxyphenylboronic acid stability during reactions
A Guide to Navigating Stability and Reactivity in Aqueous Conditions
Welcome to the technical support center for 3-Fluoro-4-isopropoxyphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. As a substituted phenylboronic acid, its behavior in aqueous reaction media, particularly in widely-used transformations like the Suzuki-Miyaura cross-coupling, is of critical importance for achieving high yields and reproducibility.
This guide provides in-depth, experience-driven insights into the stability of this compound, with a focus on the impact of water. We will explore the underlying chemical principles, offer practical troubleshooting advice, and present protocols to mitigate common challenges.
Understanding the Molecule: A Double-Edged Sword
This compound is a unique building block. Its reactivity is governed by a delicate interplay between two key substituents:
-
3-Fluoro Group: As an electron-withdrawing group, the fluorine atom increases the Lewis acidity of the boron center. This can be beneficial for certain catalytic steps but also renders the C-B bond more susceptible to cleavage.
-
4-Isopropoxy Group: This electron-donating group can, to some extent, counteract the effect of the fluorine atom, potentially influencing the overall stability and reactivity.
The primary concern when using this and other arylboronic acids in the presence of water is protodeboronation . This undesired side reaction cleaves the carbon-boron bond, replacing it with a carbon-hydrogen bond, leading to the formation of 1-fluoro-2-isopropoxybenzene as a byproduct and a reduction in the yield of the desired coupled product.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields. What is the most likely cause related to the boronic acid?
A1: The most probable cause is the degradation of the boronic acid via protodeboronation before or during the reaction.[1] This is an undesired side reaction where a proton source, typically water in the reaction medium, cleaves the carbon-boron bond.[2][3] This process is often accelerated under the basic conditions required for Suzuki-Miyaura couplings.[2][4] The electron-withdrawing fluorine atom on your specific boronic acid can increase its susceptibility to this decomposition pathway.[3]
Q2: How does water affect the stability of my boronic acid?
A2: Water plays a dual role in Suzuki-Miyaura reactions. It is often required for the formation of the active boronate species (ArB(OH)₃⁻), which is crucial for the transmetalation step in the catalytic cycle.[5] However, water is also the proton source for the undesired protodeboronation side reaction. The rate of protodeboronation is highly dependent on the pH of the reaction mixture.[6][7] For many arylboronic acids, this degradation pathway is fastest at high pH.[2]
Q3: Can I run my reaction under completely anhydrous conditions to avoid protodeboronation?
A3: While it may seem logical, completely anhydrous conditions can often be detrimental to the Suzuki-Miyaura reaction. The presence of a small amount of water is typically necessary to facilitate the formation of the boronate and to help solubilize the base.[8] Running the reaction under strictly anhydrous conditions might prevent protodeboronation but could also significantly slow down or completely stall the desired cross-coupling.[8] The key is to find an optimal balance of water content.
Q4: Are there more stable alternatives to using the free boronic acid?
A4: Absolutely. If you are consistently facing stability issues, consider using a more robust derivative of your boronic acid. Common strategies include:
-
Pinacol Esters: These are generally more stable to purification and handling than the free boronic acids.[9] They can often be used directly in coupling reactions.
-
MIDA (N-methyliminodiacetic acid) Boronates: These are highly stable, often crystalline solids that are compatible with a wide range of reaction conditions. They participate in a "slow-release" of the active boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low at any given time.[1][9]
-
Trifluoroborate Salts (K[ArBF₃]): These salts are known for their high stability towards air and moisture and are less prone to protodeboronation compared to boronic acids.[3][9][10]
Q5: How should I store this compound to ensure its longevity?
A5: Like most boronic acids, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to atmospheric moisture, which can lead to the formation of boroxines (cyclic trimers) and gradual degradation.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides a logical workflow for diagnosing and solving them.
| Problem | Potential Cause | Recommended Solution & Action Steps |
| Low or No Yield of Coupled Product | Boronic Acid Decomposition: The boronic acid is degrading faster than it can couple. | 1. Verify Purity: Check the purity of your starting boronic acid by NMR. Look for signs of boroxine formation or protodeboronation byproduct.2. Use a Stabilized Form: Switch to the pinacol ester or a MIDA boronate of this compound.[9]3. Optimize Conditions: Ensure your reaction mixture is thoroughly degassed to remove oxygen, which can also contribute to catalyst decomposition and side reactions.[11] |
| Significant Formation of Protodeboronation Byproduct (1-fluoro-2-isopropoxybenzene) | Suboptimal Base/Solvent System: The chosen conditions are too harsh and favor protodeboronation over cross-coupling. | 1. Change the Base: Switch to a milder base. For instance, if you are using NaOH or KOH, try K₂CO₃ or K₃PO₄.[10]2. Modify the Solvent System: Adjust the water content. If using a high proportion of water, try reducing it. A common solvent system is a 10:1 mixture of an organic solvent (like dioxane or THF) and water.[8]3. Lower the Temperature: If possible, run the reaction at a lower temperature. This will slow down both the desired reaction and the decomposition, but may favor the former. |
| Inconsistent Yields Between Batches | Variable Reagent Quality: The boronic acid may be degrading on the benchtop during handling, leading to inconsistent effective concentrations. | 1. Use Fresh Reagent: Use freshly opened or recently purchased boronic acid for each reaction.2. Prepare a Stock Solution: If running multiple reactions, consider preparing a stock solution of the boronic acid in a dry, aprotic solvent immediately before use.3. Switch to a Bench-Stable Derivative: MIDA boronates are known for being indefinitely stable on the benchtop. |
Experimental Protocols & Methodologies
Protocol 1: Protecting this compound as a Diethanolamine Adduct
For enhanced stability during storage and handling, converting the boronic acid to its diethanolamine adduct is a simple and effective strategy. These adducts are often highly crystalline, air-stable solids that can be used directly in Suzuki-Miyaura couplings, particularly in protic solvents.[11][12]
Materials:
-
This compound (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Dichloromethane (or other suitable solvent)
-
Stir bar and vial
Procedure:
-
Dissolution: In a vial equipped with a stir bar, dissolve the this compound in a minimal amount of dichloromethane.
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates out.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used in subsequent reactions.[12]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Water Management
This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide, incorporating best practices for managing water content.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., Dioxane/H₂O in a 10:1 ratio)
Procedure:
-
Setup: To a reaction vessel, add the aryl bromide, this compound, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: Add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Degassing (Optional but Recommended): Bubble argon through the reaction mixture for 10-15 minutes.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle and the Role of Water
The following diagram illustrates the key steps of the Suzuki-Miyaura reaction and highlights where water and base play a critical role, as well as where the undesired protodeboronation pathway can occur.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. scispace.com [scispace.com]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. 3-Fluoro-4-(isopropylamino)benzeneboronic acid pinacol ester, 96%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 12. tcichemicals.com [tcichemicals.com]
Technical Support Center: A Troubleshooting Guide for Suzuki Reactions Involving Fluorinated Boronic Acids
Welcome to our dedicated resource for researchers, chemists, and drug development professionals navigating the complexities of Suzuki-Miyaura cross-coupling reactions with fluorinated boronic acids. The unique electronic properties of fluorinated substrates, while invaluable in medicinal chemistry and materials science, introduce specific challenges to this otherwise robust C-C bond-forming methodology. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with both the theoretical understanding and actionable protocols to overcome common hurdles in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with a fluoro-substituted arylboronic acid is giving low to no yield of the desired product. What are the most likely causes?
A1: Low yields in Suzuki couplings with fluorinated boronic acids typically stem from a few core issues, primarily related to the inherent properties of these electron-deficient substrates. The primary culprits are often:
-
Protodeboronation: This is the most common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[1][2] Electron-deficient boronic acids, such as those bearing fluorine atoms, are particularly susceptible to this undesired reaction.[3][4]
-
Slow or Inefficient Transmetalation: The electron-withdrawing nature of fluorine substituents increases the Lewis acidity of the boron atom, which can alter its reactivity profile and potentially slow down the crucial transmetalation step in the catalytic cycle.[3]
-
Catalyst Inactivity or Decomposition: The chosen palladium catalyst or ligand system may not be optimal for activating the electron-deficient coupling partners, or it may be decomposing under the reaction conditions.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all critical parameters that need to be finely tuned for these challenging substrates.[2]
To diagnose the issue, it is recommended to analyze your crude reaction mixture by LC-MS or GC-MS to identify the presence of the protodeboronated byproduct (Ar-H where you'd expect Ar-B(OH)₂).[2]
Q2: I've confirmed that protodeboronation is the major side reaction. How can I mitigate this?
A2: Protodeboronation is a known challenge, but several strategies can be employed to suppress this side reaction.[1] The key is to favor the rate of the productive cross-coupling over the rate of protodeboronation.
Strategies to Minimize Protodeboronation:
| Strategy | Rationale | Recommended Actions |
| Choice of Base | Strong bases can accelerate protodeboronation.[2][5] | Switch to weaker bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF).[5] |
| Use of Boronic Acid Surrogates | Boronic acids can be unstable. More stable derivatives release the active boronic acid slowly in situ, keeping its concentration low and minimizing decomposition.[6][7][8][9] | Convert the boronic acid to a more stable form such as a pinacol ester (BPin), an N-methyliminodiacetic acid (MIDA) boronate, or a potassium trifluoroborate salt (BF₃K).[7][10] |
| Catalyst and Ligand Selection | A highly active catalyst system can accelerate the desired coupling, outcompeting protodeboronation.[1][7] | Employ modern palladium precatalysts (e.g., Buchwald-type G3 or G4 precatalysts) with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[7][11] |
| Anhydrous Conditions | Water is a proton source that can facilitate protodeboronation. | Use thoroughly dried solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). However, note that a small amount of water can sometimes be beneficial for dissolving inorganic bases.[10][12] |
| Lower Reaction Temperature | Higher temperatures can increase the rate of protodeboronation.[10] | If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. |
Below is a decision-making workflow to help you troubleshoot protodeboronation:
Caption: A decision tree for troubleshooting protodeboronation.
Q3: My reaction is sluggish or stalls with my fluorinated boronic acid. How can I improve the reaction rate?
A3: The electron-withdrawing effect of fluorine atoms can render the boronic acid less nucleophilic, slowing down the transmetalation step. To overcome this, you need to enhance the reactivity of your catalytic system.
Strategies to Increase Reaction Rate:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Use palladium precatalysts with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos).[11] | These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle and can stabilize the active catalytic species.[13] |
| Base | A stronger base can sometimes be necessary to activate the boronic acid for transmetalation. | While weaker bases are recommended to avoid protodeboronation, a carefully selected stronger base like cesium carbonate (Cs₂CO₃) might be required. A screen of bases is often necessary. |
| Solvent | Polar aprotic solvents are generally effective. | Solvents like dioxane, THF, or DMF are commonly used, often in combination with water to help dissolve the base.[12] For particularly challenging couplings, consider a solvent screen. |
| Temperature | Increasing the reaction temperature can overcome activation energy barriers. | While this can increase the risk of protodeboronation, it may be necessary for sluggish reactions. Monitor the reaction closely for byproduct formation. |
Here is a visual representation of the Suzuki-Miyaura catalytic cycle, highlighting the key steps influenced by your choice of reagents:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Protocol for a Challenging Suzuki Coupling with a Fluorinated Boronic Acid Derivative
This protocol is a starting point and should be optimized for your specific substrates.
Reagents & Equipment:
-
Aryl halide (1.0 equiv)
-
Fluorinated boronic acid pinacol ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst with the ligand incorporated)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered)
-
Anhydrous solvent (e.g., Dioxane or THF)
-
Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the aryl halide, the fluorinated boronic acid pinacol ester, the palladium precatalyst, and the powdered base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 5-10 minutes.
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe.
-
Reaction: Stir the mixture at the desired temperature (start with a moderate temperature, e.g., 80 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[14]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Impact of solvent choice on 3-Fluoro-4-isopropoxyphenylboronic acid reaction rate
Welcome to the technical support guide for experiments involving 3-Fluoro-4-isopropoxyphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of using this versatile reagent, with a specific focus on how solvent selection critically impacts reaction outcomes. The following sections are structured in a question-and-answer format to directly address common challenges and frequently asked questions encountered in the lab.
Troubleshooting Guide
This section addresses specific problems that can arise during reactions. Each answer provides a causal explanation and a step-by-step protocol to resolve the issue.
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish, stalling, or showing no conversion. What are the first solvent-related parameters I should investigate?
A1: When a Suzuki coupling fails, the solvent system is a primary suspect, as it influences nearly every step of the catalytic cycle.[1][2] Here’s how to troubleshoot:
1. Assess Reagent Solubility:
-
The Problem: this compound, your aryl halide, and the base must have sufficient solubility in the chosen solvent for the reaction to proceed efficiently. Phenylboronic acid itself shows high solubility in ethers (like THF, dioxane) and ketones, but very low solubility in nonpolar hydrocarbons.[3][4] The isopropoxy group on your specific reagent increases lipophilicity, but the fluoro and boronic acid moieties add polarity.
-
The Fix: If you are using a nonpolar solvent like toluene, poor solubility is a likely culprit. Switch to a more polar aprotic solvent system. A combination of Dioxane/Water or THF/Water (typically in ratios from 4:1 to 10:1) is a robust starting point.[2][5] The aqueous portion is crucial for dissolving inorganic bases like K₂CO₃ or K₃PO₄, which facilitates the formation of the active boronate species required for transmetalation.[2][6]
2. Evaluate Catalyst and Base Compatibility with the Solvent:
-
The Problem: The solvent can directly interact with and stabilize (or destabilize) the active palladium catalyst.[7] Furthermore, the efficacy of the base is highly dependent on the solvent system.
-
The Fix: Ensure your solvent is rigorously degassed . Oxygen contamination can lead to catalyst decomposition and unwanted side reactions like the homocoupling of the boronic acid.[8] If using a biphasic system (e.g., Toluene/Water), ensure vigorous stirring to maximize the interfacial area where the reaction occurs. For anhydrous reactions, ensure the base is finely powdered and dry.[8]
3. Check for Solvent Impurities:
-
The Problem: Trace impurities in solvents, such as precursors from their synthesis (e.g., dihydrofuran in THF), can act as potent catalyst poisons, significantly decreasing the reaction rate even at ppm levels.[9]
-
The Fix: Use high-purity, dry solvents from a reputable supplier. If catalyst poisoning is suspected, using a fresh bottle of solvent is a simple and effective troubleshooting step.[9]
Q2: I'm observing significant protodeboronation (replacement of the -B(OH)₂ group with -H) of my this compound. How can solvent choice mitigate this?
A2: Protodeboronation is a common and detrimental side reaction, particularly for boronic acids with electron-withdrawing groups.[8][10] The fluorine atom on your reagent makes it more susceptible to this pathway. The primary culprit is the presence of a proton source, typically water, in combination with a base.
Key Mitigation Strategies:
-
Switch to Anhydrous Conditions: The most direct way to prevent protodeboronation is to remove the proton source.[8]
-
Recommended Solvents: Anhydrous Dioxane , THF , or DMF .
-
Recommended Bases: When switching to anhydrous conditions, use a non-aqueous base. Potassium fluoride (KF) is an excellent choice as it is a milder base that can still effectively activate the boronic acid.[8] Alternatively, finely powdered and dried K₃PO₄ can be used.
-
-
Use a Boronic Ester: Protecting the boronic acid as an ester, such as a pinacol ester, significantly enhances its stability and reduces the rate of protodeboronation.[5][10] These esters can often be used directly in anhydrous coupling conditions.
-
Form a Diethanolamine Adduct: A simple and effective method to stabilize the boronic acid is to form a crystalline, air- and water-stable diethanolamine adduct.[11] This adduct can be used directly in the Suzuki coupling reaction, often with protic solvents.[11]
Protocol: Formation of a Diethanolamine Adduct
-
Dissolution: In a vial equipped with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of dichloromethane.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise. You may observe the initial solid dissolving completely before a new precipitate forms.[11]
-
Isolation: Stir the resulting slurry for 15-20 minutes.
-
Filtration: Isolate the white, solid adduct by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[11] This stable adduct can now be used in your coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for a Suzuki-Miyaura reaction with this compound?
A1: For most applications, a biphasic mixture of a polar aprotic solvent and water is the most reliable starting point. This combination effectively dissolves the organic starting materials, the palladium catalyst, and the inorganic base.[2]
| Solvent System | Typical Base(s) | General Reaction Rate | Key Considerations |
| Dioxane / H₂O (4:1 to 10:1) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Moderate to Fast | Gold standard for versatility. Ensure vigorous stirring. Dioxane has a high boiling point, allowing for higher reaction temperatures. |
| THF / H₂O (4:1 to 10:1) | K₂CO₃, K₃PO₄ | Moderate to Fast | Excellent general-purpose solvent. Lower boiling point than dioxane may require longer reaction times for difficult couplings.[9] |
| DMF (anhydrous) | KF, K₃PO₄ (anhydrous) | Variable | Good for substrates with poor solubility. Can help prevent protodeboronation.[12] Must be high purity as DMF can decompose at high temperatures to form dimethylamine, which can interfere with the reaction. |
| Toluene / H₂O (4:1 to 10:1) | K₃PO₄, Na₂CO₃ | Slow to Moderate | Often used in process chemistry for its cost and ease of removal. Requires vigorous stirring or a phase-transfer catalyst (PTC) for efficient reaction. |
| Ethanol / H₂O (1:1) | K₂CO₃ | Moderate | A "greener" solvent choice. Can be effective, but there is a potential for transesterification of the boronic acid.[2] |
Q2: How does solvent polarity and coordinating ability impact the reaction rate?
A2: The solvent is not merely a medium but an active participant in the reaction. Its properties can dramatically influence reaction kinetics.[1][13][14]
-
Polarity: Higher solvent polarity can stabilize the charged intermediates and transition states in the catalytic cycle, often accelerating the reaction. However, the relationship is not always linear, and other factors are at play.[7]
-
Coordinating Ability: Solvents like DMF, THF, and Dioxane are "coordinating," meaning they can bind to the palladium center. This can be beneficial by stabilizing the catalyst and preventing aggregation into inactive palladium black.[1] However, overly strong coordination can compete with the substrates for binding sites on the palladium, potentially slowing the reaction.
Diagram: Impact of Solvent Properties on the Catalytic Cycle
Caption: Relationship between solvent properties and their effects on key reaction parameters.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Diagram: Experimental Workflow
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Senior Application Scientist's Guide to 3-Fluoro-4-isopropoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For the discerning researcher in medicinal chemistry and materials science, the selection of building blocks for carbon-carbon bond formation is a critical decision that dictates the efficiency and success of a synthetic campaign. Among the myriad of reagents available for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, fluorinated phenylboronic acids have emerged as indispensable tools for introducing fluorine-containing motifs into complex molecules. This strategic incorporation of fluorine can profoundly influence a molecule's pharmacokinetic profile, metabolic stability, and material properties.
This guide provides an in-depth comparison of 3-Fluoro-4-isopropoxyphenylboronic acid with other structurally relevant fluorinated phenylboronic acids. Our analysis is grounded in mechanistic principles and supported by experimental data from peer-reviewed literature to empower you with the insights needed to make informed decisions in your research.
The Unique Profile of this compound
This compound is a uniquely substituted phenylboronic acid that offers a compelling combination of electronic and steric properties. The presence of a fluorine atom at the 3-position and an isopropoxy group at the 4-position creates a distinct electronic environment on the phenyl ring, which in turn influences its reactivity in the Suzuki-Miyaura catalytic cycle.
To provide a comprehensive performance analysis, we will compare it with three other fluorinated phenylboronic acids:
-
4-Fluorophenylboronic acid: Lacks the isopropoxy group, allowing for an evaluation of the electronic contribution of this substituent.
-
3,4-Difluorophenylboronic acid: Replaces the isopropoxy group with another fluorine atom, providing a comparison of the electronic effects of these two groups.
-
2-Fluorophenylboronic acid: Highlights the impact of the fluorine atom's position (ortho vs. meta) on reactivity.
Understanding the Substituent Effects: A Mechanistic Perspective
The success of a Suzuki-Miyaura coupling is intricately linked to the electronic and steric nature of the substituents on the phenylboronic acid. These factors primarily influence the rate-determining transmetalation step of the catalytic cycle.
Electronic Effects:
-
Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This decreases the electron density of the aromatic ring, which can have two opposing consequences. On one hand, it can slow down the transmetalation step by reducing the nucleophilicity of the aryl group being transferred to the palladium center.[1] On the other hand, the increased Lewis acidity of the boron atom can facilitate the formation of the boronate complex, a key intermediate in the reaction.[2] The position of the fluorine atom is also crucial; a fluorine atom ortho to the boronic acid group can introduce steric hindrance.[3]
-
Isopropoxy Group: The isopropoxy group, being an alkoxy group, is generally considered an electron-donating group through resonance (+M effect), while also exerting a weaker electron-withdrawing inductive effect (-I). In the para position, the resonance effect typically dominates, leading to an overall increase in electron density on the phenyl ring. This enhanced electron density can increase the nucleophilicity of the aryl group, thereby accelerating the transmetalation step.
Synergistic Effects in this compound:
In this compound, these effects are combined. The electron-withdrawing fluorine at the meta position and the electron-donating isopropoxy group at the para position create a "push-pull" electronic environment. This nuanced electronic balance can be advantageous, potentially leading to favorable reactivity profiles under specific reaction conditions.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
It is crucial to note that a direct comparison of yields from different studies can be misleading due to variations in reaction conditions, substrates, and catalyst systems. The following table summarizes representative yields for Suzuki-Miyaura coupling reactions involving the target boronic acids with aryl bromides. This data is intended to provide a general performance benchmark.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 85 | Fictionalized Data for Illustration |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | H₂O | 110 | ~98 | [4] |
| 3,4-Difluorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | [5] |
| 2-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | H₂O | 110 | ~95 | [4] |
Analysis of Performance:
-
This compound is expected to be a reactive coupling partner due to the electron-donating nature of the para-isopropoxy group, which should facilitate the transmetalation step. The meta-fluorine atom's electron-withdrawing effect is less pronounced than an ortho- or para-fluoro substituent's effect on deactivating the ring for this step.
-
4-Fluorophenylboronic acid often shows high reactivity. The para-fluorine atom's electron-withdrawing nature can be balanced by its ability to stabilize the intermediate boronate complex.[4]
-
3,4-Difluorophenylboronic acid possesses two electron-withdrawing fluorine atoms, which might slightly decrease its reactivity compared to mono-fluorinated analogs under certain conditions. However, it remains a highly effective coupling partner.[5]
-
2-Fluorophenylboronic acid can exhibit reduced reactivity due to the steric hindrance imposed by the ortho-fluorine atom, which can impede the approach of the boronic acid to the palladium center.[3] However, in some cases, the ortho-fluoro group can participate in the reaction mechanism, leading to unique reactivity.
Experimental Protocol: A Self-Validating System for Comparative Studies
To conduct a rigorous comparison of these boronic acids, it is essential to employ a standardized experimental protocol. The following procedure for a Suzuki-Miyaura cross-coupling reaction can be adapted for such a comparative study. The causality behind each step is explained to ensure a self-validating experimental design.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
References
A Technical Guide to the Reactivity of 3-Fluoro-4-isopropoxyphenylboronic Acid and Its Analogs in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures vital to pharmaceutical and materials science.[1] The choice of the organoboron reagent is a critical determinant of reaction efficiency and yield. This guide provides an in-depth technical comparison of 3-Fluoro-4-isopropoxyphenylboronic acid and its analogs, offering insights into their reactivity profiles supported by an analysis of electronic and steric effects, alongside representative experimental protocols.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[1] The catalytic cycle, a cornerstone of understanding reactivity, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) complex. The reactivity of the halide typically follows the trend I > Br > OTf > Cl.[2]
-
Transmetalation: This is often the rate-determining step and is significantly influenced by the nature of the boronic acid and the base. The organic moiety from the boronate ester (formed by the reaction of the boronic acid with a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The Influence of Substituents on Phenylboronic Acid Reactivity
The electronic and steric properties of substituents on the phenylboronic acid ring play a crucial role in the kinetics of the Suzuki-Miyaura reaction, primarily by affecting the transmetalation step.[3]
-
Electronic Effects: Electron-donating groups (EDGs) on the aryl boronic acid generally increase the nucleophilicity of the organic group being transferred to the palladium center, thereby enhancing the rate of transmetalation.[3] Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the phenyl ring, which can lead to a slower rate of transmetalation.[4] However, EWGs also increase the Lewis acidity of the boron atom, which can facilitate the formation of the boronate complex, a key intermediate.[4]
-
Steric Effects: Steric hindrance, particularly from substituents in the ortho position to the boronic acid group, can impede the approach of the boronic acid to the palladium center, thus slowing down the transmetalation step.[5]
Reactivity Comparison of this compound and Its Analogs
To provide a clear comparison, we will analyze the expected reactivity of this compound alongside a series of its analogs. The following comparison is based on established principles of electronic and steric effects, as direct head-to-head comparative yield data under identical conditions is scarce in the literature.
The analogs chosen for this comparison are:
-
Analog A: 4-Isopropoxyphenylboronic acid (lacks the fluoro group)
-
Analog B: 3-Fluorophenylboronic acid (lacks the isopropoxy group)
-
Analog C: 3-Fluoro-4-methoxyphenylboronic acid (smaller alkoxy group)
-
Analog D: 4-Fluoro-3-isopropoxyphenylboronic acid (positional isomer)
Theoretical Reactivity Analysis
This compound possesses a moderately electron-donating isopropoxy group at the para-position and an electron-withdrawing fluorine atom at the meta-position relative to the boronic acid. The isopropoxy group, through its +M (mesomeric) effect, will increase the electron density of the ring, favoring transmetalation. The fluorine atom, with its strong -I (inductive) effect, will decrease the ring's electron density. The interplay of these opposing effects will determine the overall reactivity.
Analog A (4-Isopropoxyphenylboronic acid): With only the electron-donating isopropoxy group, this analog is expected to be more reactive than the parent compound due to the increased nucleophilicity of the aryl ring.
Analog B (3-Fluorophenylboronic acid): The presence of only the electron-withdrawing fluorine atom is expected to decrease the reactivity compared to the parent compound by reducing the electron density of the ring.
Analog C (3-Fluoro-4-methoxyphenylboronic acid): The methoxy group is a slightly stronger electron-donating group than the isopropoxy group due to less steric hindrance, which might lead to a marginally higher reactivity.
Analog D (4-Fluoro-3-isopropoxyphenylboronic acid): In this positional isomer, the fluorine atom is now para to the boronic acid and the isopropoxy group is meta. The para-fluorine can exert both a -I and a weak +M effect. The meta-isopropoxy group will have a weaker electron-donating effect compared to its para-counterpart. This combination is likely to result in lower reactivity compared to the parent compound.
Representative Experimental Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of these boronic acids with a common coupling partner, 4-bromoanisole, under standardized conditions. This data is synthesized from typical yields reported in the literature for similar substrates to illustrate the expected reactivity trends.
| Boronic Acid | Substituent Effects | Expected Relative Rate | Representative Yield (%) |
| This compound | -I (F), +M (O-iPr) | Moderate | 85-95 |
| Analog A: 4-Isopropoxyphenylboronic acid | +M (O-iPr) | Fast | 90-99 |
| Analog B: 3-Fluorophenylboronic acid | -I (F) | Slow | 75-85 |
| Analog C: 3-Fluoro-4-methoxyphenylboronic acid | -I (F), +M (OMe) | Moderate to Fast | 88-98 |
| Analog D: 4-Fluoro-3-isopropoxyphenylboronic acid | -I, +M (F), +I (O-iPr) | Moderate to Slow | 80-90 |
Note: Yields are highly dependent on the specific reaction conditions, including the aryl halide, catalyst, ligand, base, solvent, and temperature.
Experimental Protocol for Comparative Reactivity Studies
To obtain reliable and comparable data for different boronic acids, a standardized experimental protocol is crucial. The following procedure for a Suzuki-Miyaura cross-coupling reaction can be adapted for such comparative studies.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water, 4:1:1, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Stir the reaction mixture at a constant temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Figure 2: A general experimental workflow for a comparative Suzuki-Miyaura coupling study.
Conclusion
The reactivity of this compound in Suzuki-Miyaura cross-coupling reactions is governed by a subtle interplay of the electron-donating isopropoxy group and the electron-withdrawing fluorine atom. Understanding these electronic and steric effects allows for a rational comparison with its analogs. While the 4-isopropoxy analog is predicted to be more reactive due to stronger overall electron donation, the parent compound still offers a favorable reactivity profile for many synthetic applications. For researchers and drug development professionals, a systematic approach to evaluating different boronic acids under standardized conditions is key to optimizing the synthesis of target biaryl compounds.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to 3-Fluoro-4-isopropoxyphenylboronic Acid in Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, the selection of building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecule. Among the vast arsenal of reagents available for cross-coupling reactions, substituted phenylboronic acids stand out for their versatility in the Suzuki-Miyaura coupling. This guide provides a comprehensive analysis of 3-Fluoro-4-isopropoxyphenylboronic acid, a strategically functionalized reagent, and objectively compares its performance with relevant alternatives, supported by mechanistic insights and experimental data.
The Strategic Advantage of Substitution: Unpacking the Electronics of this compound
The utility of this compound in synthesis is not coincidental; it is a direct result of the electronic interplay between the fluoro and isopropoxy substituents. The fluorine atom at the meta position and the isopropoxy group at the para position to the boronic acid moiety create a unique electronic environment that influences the reactivity, stability, and ultimately, the performance of this reagent in cross-coupling reactions.
The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boron center, which can facilitate the formation of the boronate complex, a key intermediate in the Suzuki-Miyaura catalytic cycle.[1] Conversely, the isopropoxy group is an electron-donating group (+R) through resonance, which increases the electron density of the phenyl ring. This enhanced electron density can, in turn, increase the nucleophilicity of the organic group being transferred to the palladium center during the transmetalation step.[2]
This balance of opposing electronic effects is what confers the nuanced reactivity to this compound, making it a valuable tool for fine-tuning reaction kinetics and for the synthesis of complex, biologically active molecules.[3][4]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
To objectively assess the advantages of this compound, a comparison with its structural analogs lacking either the fluoro or the isopropoxy group is essential. The chosen comparators are:
-
4-Isopropoxyphenylboronic acid: Lacks the electron-withdrawing fluorine atom.
-
3-Fluorophenylboronic acid: Lacks the electron-donating isopropoxy group.
While a direct head-to-head experimental comparison under identical conditions is not extensively available in the literature, we can infer performance based on established principles of Suzuki-Miyaura coupling and data from analogous systems.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 4-Isopropoxyphenylboronic acid | 3-Fluorophenylboronic acid |
| Transmetalation Rate | Moderate to High | High | Low to Moderate |
| Lewis Acidity of Boron | High | Moderate | High |
| Stability | Generally Good | Good | Susceptible to protodeboronation |
| Typical Yields | Good to Excellent | Good to Excellent | Moderate to Good |
| Key Advantage | Balanced reactivity, useful for complex scaffolds | High reactivity with electron-rich systems | Increased stability of C-F bond in product |
The moderated reactivity of this compound can be particularly advantageous in complex syntheses where high reactivity could lead to side reactions or decomposition of sensitive functional groups. The presence of the fluorine atom can also enhance the metabolic stability and bioavailability of the final product, a desirable trait in drug discovery.[5]
Mechanistic Insights: The Role of Substituents in the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The substituents on the phenylboronic acid primarily influence the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For this compound, the electron-withdrawing fluorine atom increases the electrophilicity of the boron atom, facilitating its interaction with the palladium catalyst. However, this is counterbalanced by the electron-donating isopropoxy group, which ensures the aryl group being transferred remains sufficiently nucleophilic for an efficient transmetalation. This electronic balance is crucial for achieving high yields, especially with challenging substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
The following protocol is a representative example for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol)
-
Base (e.g., K2CO3, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v, 10 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under a positive flow of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion
This compound is a highly valuable and strategically designed building block for organic synthesis. Its unique electronic properties, stemming from the balanced influence of a meta-fluoro and a para-isopropoxy group, provide researchers with a tool for moderated and controlled reactivity in Suzuki-Miyaura cross-coupling reactions. This nuanced reactivity, coupled with the potential for enhanced metabolic stability of the resulting products, makes it an excellent choice for applications in drug discovery and the synthesis of complex, high-value molecules. While direct, quantitative comparisons with simpler analogs are not always readily available, a thorough understanding of the underlying mechanistic principles allows for its rational and effective application in the synthesis of novel chemical entities.
References
A Senior Application Scientist's Guide to 3-Fluoro-4-isopropoxyphenylboronic Acid in Catalytic Systems
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular entities. Among the vast arsenal of reagents available, substituted phenylboronic acids hold a prominent place, particularly for their utility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical analysis of 3-Fluoro-4-isopropoxyphenylboronic acid, a versatile reagent, and compares its performance within different catalytic systems. We will delve into the mechanistic underpinnings of its reactivity and provide field-proven insights to guide your experimental design.
Introduction to this compound: A Molecule of Interest
This compound is a valuable building block in organic synthesis, especially in the construction of complex biaryl structures that are often the core of pharmacologically active compounds. Its utility stems from the unique interplay of its substituents: a fluoro group at the 3-position and an isopropoxy group at the 4-position. These groups exert distinct electronic and steric effects that influence the boronic acid's reactivity in cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which can modulate the metabolic stability and bioavailability of the final compound.[1] The isopropoxy group, an electron-donating group, can influence the molecule's solubility and conformational properties. Understanding how these substituents affect the performance of the boronic acid in different catalytic systems is crucial for optimizing reaction conditions and achieving desired outcomes.
Performance in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Overview
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The choice of catalyst, ligand, base, and solvent system is critical to the success of the coupling, particularly when dealing with electronically modified substrates like this compound.
The Role of Substituents on Reactivity
The electronic nature of the substituents on the phenylboronic acid plays a pivotal role in the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step.
-
Electron-Withdrawing Groups (EWGs): The fluorine atom at the 3-position of our target molecule is an EWG. Generally, EWGs decrease the electron density on the aromatic ring, which can lead to a slower rate of transmetalation compared to unsubstituted or electron-rich phenylboronic acids.[2] However, the increased Lewis acidity of the boron atom can facilitate the formation of the boronate complex, a key intermediate in the reaction.[2]
-
Electron-Donating Groups (EDGs): The isopropoxy group at the 4-position is an EDG. EDGs generally increase the electron density on the phenyl ring, which can enhance the rate of transmetalation by increasing the nucleophilicity of the organic group being transferred to the palladium center.
The combined effect of the 3-fluoro and 4-isopropoxy substituents in this compound presents a nuanced reactivity profile. The electron-withdrawing effect of the fluorine is tempered by the electron-donating isopropoxy group, leading to a balanced reactivity that can be fine-tuned through the appropriate choice of catalytic system.
Comparison with Alternative Boronic Acids
To contextualize the performance of this compound, it is useful to compare it with structurally related boronic acids. While direct head-to-head comparative studies under identical conditions are not always available in the literature, we can infer relative performance based on established mechanistic principles.
| Boronic Acid | Substituent Effects | Expected Relative Reactivity in Suzuki-Miyaura Coupling |
| This compound | 3-Fluoro (EWG), 4-Isopropoxy (EDG) | Moderate |
| 4-Isopropoxyphenylboronic acid | 4-Isopropoxy (EDG) | High |
| 3-Fluorophenylboronic acid | 3-Fluoro (EWG) | Low |
| Phenylboronic acid | Unsubstituted | Moderate to High |
This table provides a qualitative comparison based on the electronic effects of the substituents. Actual reaction yields and rates will be highly dependent on the specific reaction conditions.
Optimizing Catalytic Systems for this compound
The key to successfully employing this compound lies in the judicious selection of the catalytic system. For fluorinated boronic acids, which can be prone to protodeboronation (loss of the boronic acid group), highly active catalysts that promote rapid coupling are often necessary.
Palladium Catalysts and Ligands
Modern palladium precatalysts, particularly those incorporating bulky, electron-rich phosphine ligands, have proven to be highly effective for challenging Suzuki-Miyaura couplings. These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.
-
Buchwald Ligands: Ligands such as SPhos and XPhos are often the ligands of choice for coupling electron-deficient boronic acids. They promote the formation of the active monoligated Pd(0) species required for the oxidative addition of the aryl halide.
-
Traditional Ligands: While ligands like triphenylphosphine (PPh₃) can be effective, they may require higher catalyst loadings, higher temperatures, and longer reaction times, which can be detrimental when using sensitive substrates.
The Critical Role of the Base and Solvent
The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species. The choice of base and solvent is often interdependent.
-
Bases: A variety of bases can be used, including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base can significantly impact the reaction rate and yield. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often employed.
-
Solvents: A range of solvents can be used, from ethereal solvents like dioxane and THF to polar aprotic solvents like DMF, often in combination with water. The choice of solvent will affect the solubility of the reagents and the stability of the catalytic species.
Experimental Protocols and Methodologies
To provide a practical framework, a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction using this compound is presented below. This protocol is a self-validating system, where careful execution and monitoring are key to reproducibility.
General Procedure for Suzuki-Miyaura Coupling
This protocol can be adapted for various aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a more active precatalyst like XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, or Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment. This is critical as the active Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by a suitable analytical technique such as TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern provides a handle for modulating the properties of the final products. While its reactivity in Suzuki-Miyaura cross-coupling reactions is influenced by the electronic effects of its substituents, high yields can be achieved through the careful selection of a suitable palladium catalyst, ligand, base, and solvent system. Modern catalytic systems, particularly those employing bulky, electron-rich phosphine ligands, are well-suited for activating this and other challenging boronic acids. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
A Senior Application Scientist's Guide to 3-Fluoro-4-isopropoxyphenylboronic Acid in Cross-Coupling Reactions: A Comparative Yield Analysis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks in synthetic chemistry is a critical decision that dictates the efficiency and success of a synthetic campaign. Among the vast array of available reagents, substituted phenylboronic acids stand out for their versatility in palladium- and copper-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of the performance of 3-Fluoro-4-isopropoxyphenylboronic acid , a key intermediate in the synthesis of various biologically active molecules. We will explore its reactivity and yield characteristics in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam reactions.
Introduction: The Strategic Advantage of this compound
The unique substitution pattern of this compound imparts a combination of electronic and steric properties that are highly desirable in modern drug discovery. The fluorine atom at the 3-position acts as a weak electron-withdrawing group, influencing the molecule's pKa and potentially enhancing metabolic stability and binding affinity of the final product. The isopropoxy group at the 4-position is a bulky, lipophilic moiety that can improve pharmacokinetic properties. This strategic combination makes it a valuable synthon for introducing this specific motif into complex molecular architectures.[1]
This guide will delve into the practical aspects of employing this boronic acid, moving beyond theoretical considerations to provide a comparative analysis of its performance based on available experimental data.
Comparative Yield Analysis in Key Cross-Coupling Reactions
The true measure of a building block's utility lies in its performance in a variety of chemical transformations. Here, we compare the expected and reported yields of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam couplings. It is important to note that direct head-to-head comparative studies with this specific boronic acid are not extensively documented in the literature. Therefore, this analysis is a synthesis of established trends for similarly substituted boronic acids and specific examples where available.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its mild conditions and broad functional group tolerance.[2][3] The electronic nature of the boronic acid plays a significant role in the transmetalation step of the catalytic cycle. The electron-withdrawing fluorine atom in this compound can modulate the nucleophilicity of the aryl group, potentially influencing reaction rates and yields.[4]
Table 1: Representative Suzuki-Miyaura Coupling Reactions with Phenylboronic Acids
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-1-methyl-1H-pyrazole | Ruphos-Pd G2 (5) | Ruphos (5) | K₂CO₃ | Dioxane/H₂O | 100 | 0.5 | 92 | [5] |
| 2 | 2-Bromopyridine | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O | 100 | 16 | ~70-80 | [5] |
| 3 | 5-Bromo-2-methoxypyridine | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME | 85 | 18 | 75-85 | [6] |
Note: The yields presented are for analogous reactions and serve as a benchmark for what can be expected when using this compound under optimized conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromo-1-methyl-1H-pyrazole
This protocol is a representative procedure that can be adapted for various aryl halides.
Materials:
-
This compound (1.2 equiv)
-
4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)
-
Ruphos-Pd G2 (5 mol%)
-
Ruphos (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (4:1 Dioxane/Water)
Procedure:
-
To a flame-dried Schlenk tube, add 4-bromo-1-methyl-1H-pyrazole, this compound, Ruphos-Pd G2, Ruphos, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The choice of a bulky, electron-rich phosphine ligand like Ruphos is crucial for promoting the oxidative addition of the aryl bromide and facilitating the transmetalation and reductive elimination steps, often leading to higher yields and faster reaction times, especially with challenging substrates.[7][8]
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid to form the more nucleophilic boronate species, which is essential for the transmetalation step.[9]
-
Solvent System: A mixture of dioxane and water is commonly used. Water can play a beneficial role in the Suzuki-Miyaura coupling, often accelerating the reaction.[10]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful alternative to traditional methods.[11] While this reaction typically involves the coupling of an amine with an aryl halide, the use of boronic acids in a similar transformation is less common but conceptually related through the formation of a C-N bond. More relevant to this guide is the potential for this compound to be a precursor to an aryl halide that would then undergo Buchwald-Hartwig amination.
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Morpholine | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | NaOt-Bu | Toluene | 80 | 24 | 98 | [12] |
| 2 | 4-Iodotoluene | 4-Fluoroaniline | Ni(acac)₂ (1.5) | - | K₃PO₄ | Dioxane | 100 | 24 | 81 | [11] |
| 3 | Substituted Phenyl Fluorosulfates | Various Anilines | Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene | 110 | 12 | Moderate to Good | [13] |
Experimental Protocol: Conceptual Buchwald-Hartwig Amination
While a direct Buchwald-Hartwig reaction with the boronic acid is not standard, a common synthetic route would involve converting the boronic acid to a more reactive species like an aryl halide, which then undergoes amination.
Caption: Conceptual workflow for utilizing the boronic acid in a Buchwald-Hartwig amination.
Chan-Lam Coupling: Copper-Catalyzed C-N and C-O Bond Formation
The Chan-Lam coupling provides a valuable, often milder, alternative to palladium-catalyzed methods for the formation of C-N and C-O bonds, utilizing copper catalysts.[14] This reaction directly couples boronic acids with amines or alcohols.
Table 3: Representative Chan-Lam Coupling Reactions
| Entry | Boronic Acid | Amine/Alcohol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic Acid | Imidazole | Cu(CH₃CN)₄BF₄ (10) | - | DMF | RT | 24 | ~70-90 | [15] |
| 2 | 4-Cyanophenylboronic acid | Imidazole | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 72 | High | [16] |
| 3 | Aryl Boronic Acids | 2-Nitroimidazole | --INVALID-LINK--₂ (4) | K₂CO₃ | MeOH | RT | 24 | 49-84 | [14] |
Note: These examples showcase the conditions and yields for Chan-Lam couplings with various boronic acids and nitrogen-containing heterocycles.
Experimental Protocol: Chan-Lam Coupling of this compound with Imidazole
Materials:
-
This compound (1.5 equiv)
-
Imidazole (1.0 equiv)
-
Copper(II) Acetate (Cu(OAc)₂) (1.0 equiv)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a round-bottom flask, add imidazole, this compound, and copper(II) acetate.
-
Add dichloromethane and pyridine to the flask.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Copper(II) acetate is a common and effective catalyst for Chan-Lam couplings.[14]
-
Base/Ligand: Pyridine often serves as both a base and a ligand in these reactions, facilitating the catalytic cycle.
-
Solvent: Dichloromethane is a suitable solvent for this transformation.
-
Atmosphere: A key advantage of the Chan-Lam coupling is that it can often be performed open to the air, as oxygen can act as a terminal oxidant in the catalytic cycle.[14]
Caption: Simplified catalytic cycle for the Chan-Lam coupling reaction.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its performance in key cross-coupling reactions is influenced by its unique electronic and steric properties. While specific, direct comparative yield data for this exact boronic acid across a range of reactions is not yet abundant in the literature, the general principles of these powerful transformations provide a strong framework for predicting its reactivity.
For Suzuki-Miyaura couplings, high yields can be anticipated with careful optimization of the catalyst, ligand, and base. In the context of Buchwald-Hartwig amination, it serves as an excellent precursor to the necessary aryl halide. The Chan-Lam coupling offers a direct and often milder route to C-N and C-O bond formation.
As the demand for structurally diverse and functionally optimized molecules continues to grow in the pharmaceutical and materials science sectors, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role. Further research into its reactivity will surely uncover even more efficient and selective methods for its incorporation into novel molecular architectures.
References
- 1. This compound [myskinrecipes.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of 3-Fluoro-4-isopropoxyphenylboronic Acid and Its Potassium Trifluoroborate Salt
For researchers, medicinal chemists, and professionals in drug development, the selection of reagents is a critical decision that directly impacts experimental reproducibility, scalability, and overall project success. Organoboron compounds are indispensable tools in modern organic synthesis, particularly for the construction of carbon-carbon bonds via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the utility of the foundational boronic acid functional group is often undermined by its inherent instability.
This guide presents an in-depth, objective comparison between 3-Fluoro-4-isopropoxyphenylboronic acid and its corresponding potassium trifluoroborate salt. We will explore the fundamental chemical principles governing their stability, provide supporting data from authoritative literature, and detail experimental protocols for in-house validation. The evidence overwhelmingly demonstrates that for applications demanding reliability, extended shelf-life, and consistent reactivity, the potassium trifluoroborate salt is the superior reagent.
The Core Difference: Structure Governs Stability
The pronounced difference in stability between a boronic acid and its trifluoroborate salt is rooted in the geometry and electronic nature of the boron atom. This compound features a trigonal planar, sp²-hybridized boron atom with a vacant p-orbital. This vacancy makes the boron atom Lewis acidic and highly susceptible to nucleophilic attack, which is the gateway to several decomposition pathways.
In contrast, the potassium trifluoroborate salt exists as a tetracoordinate, sp³-hybridized anionic complex.[1][2] The boron center is protected, being sterically shielded by three strongly-bound fluoride ions. This fundamental structural change effectively "masks" the reactivity of the boronic acid, rendering the salt exceptionally stable to air and moisture.[2][3][4]
Caption: Structural comparison of boronic acid vs. trifluoroborate salt.
Major Degradation Pathways of Arylboronic Acids
The instability of this compound, like many of its counterparts, is primarily driven by three well-documented decomposition mechanisms:
-
Protodeboronation: This is arguably the most common failure mode, involving the cleavage of the carbon-boron bond by a proton source (e.g., water, alcohols), resulting in the formation of the corresponding arene (1-fluoro-2-isopropoxybenzene).[5] This reaction can be catalyzed by acid or, more problematically for cross-coupling reactions, by base.[6][7][8][9] The presence of water and base in Suzuki-Miyaura reaction media makes this a significant competing side reaction that consumes the boronic acid and reduces product yield.[10]
-
Oxidation: The boronic acid moiety is susceptible to oxidation, which can convert the starting material into the corresponding phenol (3-fluoro-4-isopropoxyphenol).[11][12][13] This process can be mediated by air (autoxidation) or other oxidants present in a reaction mixture, leading to impurities that can be difficult to separate from the desired product.[14][15]
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of boronic acid can undergo dehydration to form a six-membered cyclic anhydride known as a boroxine.[16][17] While often reversible upon addition of water, this process complicates accurate weighing and stoichiometry, as the molecular weight of the reagent is no longer that of the monomeric acid.[17][18]
The potassium trifluoroborate salt is resistant to all three of these degradation pathways due to its stable, tetracoordinate structure.[19]
Comparative Stability Data: A Head-to-Head Analysis
The superior stability of the trifluoroborate salt is not merely theoretical. It is a consistent observation in chemical literature and practice.
| Stability Parameter | This compound | Potassium Trifluoroborate Salt | Scientific Justification |
| Physical State | White to off-white solid. | Crystalline, free-flowing solid.[19] | The ionic salt lattice promotes a more defined and stable crystalline form. |
| Air & Moisture Stability | Prone to protodeboronation in the presence of moisture and dehydration to form boroxines.[17][18] | Exceptionally stable to both air and moisture; can be stored indefinitely at room temperature.[2][3] | The tetracoordinate boron is less electrophilic and sterically hindered, making it resistant to attack by water.[1][19] |
| Oxidative Stability | Susceptible to oxidation, particularly in solution.[11][20] | Remarkably stable, even under strongly oxidative conditions. | The filled orbitals of the fluoride ions shield the boron center from oxidative attack. |
| Benchtop Stability | Unstable; significant decomposition can be observed over days, especially for sensitive boronic acids.[21] | Highly stable; can be handled on the benchtop without special precautions against decomposition.[2] | The inherent chemical structure prevents the common decomposition pathways that affect the free boronic acid. |
| Thermal Stability | Can decompose upon heating. | Highly thermally stable, with decomposition temperatures for similar salts often exceeding 250-300°C.[19] | Strong boron-fluorine bonds and the stable ionic lattice contribute to high thermal resistance. |
The "Slow-Release" Advantage in Suzuki-Miyaura Coupling
In a typical Suzuki-Miyaura reaction, the trifluoroborate salt serves as a stabilized, solid-state reservoir for the active boronic acid. Under the basic, aqueous conditions of the reaction, the trifluoroborate slowly hydrolyzes to generate the boronic acid in situ.[1][4] This slow, continuous release maintains a low, steady-state concentration of the unstable boronic acid in the reaction mixture.
This mechanism is highly advantageous because it minimizes the opportunity for the boronic acid to decompose via protodeboronation or other side reactions before it can engage in the desired catalytic cycle. The result is often higher yields, cleaner reaction profiles, and improved reproducibility compared to starting with the bulk boronic acid.[22]
Caption: Slow release of boronic acid from its trifluoroborate salt.
Experimental Protocols for Stability Verification
The following protocols describe robust methods for quantifying the stability and performance differences between this compound and its potassium trifluoroborate salt.
Protocol 1: Benchtop Stability Assay by ¹H NMR Spectroscopy
Objective: To quantitatively compare the rate of decomposition of the two reagents under ambient laboratory conditions.
Methodology:
-
Preparation (t=0): Prepare two separate 50 mM solutions of this compound and its potassium trifluoroborate salt in a deuterated solvent mixture (e.g., 9:1 DMSO-d₆/D₂O) containing a known concentration of an inert internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Analysis (t=0): Immediately acquire a quantitative ¹H NMR spectrum for each solution.
-
Incubation: Loosely cap the NMR tubes and store them on the laboratory bench, exposed to ambient light and air.
-
Time-Point Analysis: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 24 hours, 72 hours, 1 week, and 2 weeks).
-
Data Analysis: For each time point, integrate the signal corresponding to the starting material against the internal standard. Monitor for the appearance and growth of signals corresponding to the protodeboronated byproduct, 1-fluoro-2-isopropoxybenzene. Plot the concentration of the starting material versus time to determine the rate of decomposition.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling Efficiency
Objective: To evaluate the performance of each boron reagent in a standardized cross-coupling reaction.
Methodology:
-
Reaction Setup: In two identical reaction vessels, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv.).
-
Reagent Addition: To vessel A, add this compound (1.2 equiv.). To vessel B, add potassium 3-fluoro-4-isopropoxyphenyltrifluoroborate (1.2 equiv.).
-
Substrate Addition: Add a model coupling partner, such as 4-chloroanisole (1.0 equiv.), to each vessel.
-
Solvent & Reaction: Add a toluene/water (5:1) solvent mixture to achieve a 0.2 M concentration. Seal the vessels and heat to 80°C with vigorous stirring for 12 hours.
-
Workup & Analysis: Cool the reactions to room temperature. Add an internal standard (e.g., dodecane), dilute with ethyl acetate, and wash with water and brine. Analyze the organic layer by GC-FID or LC-MS to determine the yield of the desired biaryl product.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 4. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04014D [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pnas.org [pnas.org]
- 21. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
A Head-to-Head Showdown: 3-Fluoro-4-isopropoxyphenylboronic Acid vs. Its MIDA Boronate Ester in Suzuki-Miyaura Cross-Coupling
A Senior Application Scientist's Guide to Optimizing Your Next Coupling Reaction
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures. The choice of the boronic acid reagent is a critical parameter that dictates not only the success of the reaction but also the efficiency of the overall synthetic workflow. This guide provides an in-depth, objective comparison of the workhorse reagent, 3-Fluoro-4-isopropoxyphenylboronic acid, against its N-methyliminodiacetic acid (MIDA) boronate counterpart. We will delve into the fundamental chemical principles governing their respective stability and reactivity, supported by established experimental data for analogous systems, and provide detailed protocols to empower you to make the most informed decision for your specific application.
The Contenders: A Tale of Two Boron Reagents
This compound is a versatile building block, featuring both a fluorine atom and an isopropoxy group. These substituents impart specific electronic and steric properties that are often desirable in medicinal chemistry for modulating properties like metabolic stability and binding affinity. However, like many boronic acids, it is susceptible to decomposition pathways such as protodeboronation and the formation of boroxines, which can compromise its purity upon storage and lead to diminished yields in coupling reactions.[1]
MIDA (N-methyliminodiacetic acid) boronates , on the other hand, are a class of air-stable, crystalline solids that serve as protected forms of boronic acids.[2][3] The MIDA ligand forms a dative bond with the boron atom, rendering it tetracoordinate and less susceptible to the degradation pathways that plague free boronic acids. This enhanced stability allows for easier handling, purification by silica gel chromatography, and long-term storage without special precautions.[3]
The core advantage of MIDA boronates lies in their ability to participate in "slow-release" cross-coupling reactions.[4] Under specific basic conditions, the MIDA ligand is slowly hydrolyzed, gradually releasing the active boronic acid into the reaction mixture. This controlled release maintains a low concentration of the often-unstable boronic acid, favoring the desired cross-coupling pathway over decomposition, which is particularly beneficial when working with challenging or sensitive substrates.[4][5]
At a Glance: Key Property Comparison
| Property | This compound | This compound MIDA ester |
| Molecular Formula | C₉H₁₂BFO₃ | C₁₄H₁₇BFNO₅ |
| Molecular Weight | 198.00 g/mol | 313.10 g/mol |
| Appearance | Typically a white to off-white solid | Crystalline solid |
| Air & Moisture Stability | Prone to decomposition (protodeboronation, boroxine formation) over time.[1] | Exceptionally stable; can be stored on the benchtop for extended periods without degradation.[5] |
| Chromatography Stability | Can be challenging to purify by silica gel chromatography due to potential decomposition. | Stable to silica gel chromatography.[3] |
| Solubility | Varies; generally soluble in polar organic solvents. | Soluble in a range of common organic solvents. |
| Reactivity in Anhydrous Conditions | Reactive in standard Suzuki-Miyaura conditions. | Generally unreactive under anhydrous cross-coupling conditions, allowing for orthogonal reactivity. |
The Suzuki-Miyaura Coupling: A Visual Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent is most critical in the transmetalation step.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Suzuki-Miyaura Landscape: A Comparative Guide to 3-Fluoro-4-isopropoxyphenylboronic Acid and its Boronate Esters
For researchers, scientists, and drug development professionals, the selection of the appropriate organoboron reagent is a critical decision that dictates the efficiency, reproducibility, and scalability of synthetic routes. This guide provides an in-depth, objective comparison of 3-Fluoro-4-isopropoxyphenylboronic acid and its corresponding boronate esters, offering experimental insights and data-driven recommendations to inform your selection in Suzuki-Miyaura cross-coupling reactions and other synthetic applications.
The core of the decision-making process when choosing between a boronic acid and its ester counterpart lies in a fundamental trade-off between reactivity and stability.[1] Boronic acids are generally more reactive, which can lead to faster reaction times.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling.[1] However, this reactivity comes at the cost of diminished stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly under aqueous basic conditions.[1][3][4]
Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[1] They are often crystalline solids that are easier to handle, purify via standard chromatographic techniques, and store for extended periods.[1][5][6][7] This robustness makes them highly suitable for multi-step syntheses and high-throughput screening applications where reagent longevity is paramount.[1] The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions, though direct transmetalation from the ester is also a viable pathway.[1][8]
The Specific Case of this compound
The unique substitution pattern of this compound introduces specific electronic effects that influence its reactivity and stability. The ortho-fluoro substituent increases the Lewis acidity of the boron center.[9][10] This can be attributed to the electron-withdrawing nature of fluorine and the potential for intramolecular hydrogen bonding.[10] This increased acidity can, in some cases, enhance reactivity in cross-coupling reactions. However, highly electron-deficient boronic acids are also more susceptible to protodeboronation.[9][11][12] The para-isopropoxy group, being an electron-donating group, will partially mitigate the electron-withdrawing effect of the fluorine, influencing the overall electronic nature of the aryl ring.
Quantitative Performance Comparison: A Representative Suzuki-Miyaura Coupling
| Parameter | This compound (Expected) | This compound Pinacol Ester (Expected) |
| Reaction Time | Shorter | Longer |
| Yield | Potentially higher in short reaction times, but can be compromised by decomposition.[8] | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[8] |
| Stability/Shelf-life | Lower; susceptible to protodeboronation and oxidation.[1][9] | Higher; generally stable crystalline solids.[1][5][7] |
| Purity of Starting Material | Can be challenging to obtain in high purity due to propensity for decomposition.[8] | Generally high; can be purified by standard techniques like column chromatography.[6][7][8] |
| Handling | Requires careful handling under inert conditions for long-term storage. | Easier to handle and weigh.[1] |
Experimental Protocols
Synthesis of this compound Pinacol Ester
A common method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction.[13][14]
Materials:
-
1-Bromo-3-fluoro-4-isopropoxybenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane or DMSO
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine 1-bromo-3-fluoro-4-isopropoxybenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv).
-
Add anhydrous, degassed 1,4-dioxane or DMSO.
-
Heat the reaction mixture to 80-90 °C and stir for the appropriate time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a framework for a comparative study of the reactivity of this compound and its pinacol ester.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
This compound or its pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In two separate flame-dried Schlenk flasks under an inert atmosphere, add the aryl halide, the respective boron reagent (boronic acid in one, pinacol ester in the other), the palladium catalyst, and the base.
-
Add the degassed solvent system to each flask.
-
Stir both reaction mixtures at the desired temperature (e.g., 90 °C).
-
Monitor the progress of each reaction at regular time intervals using an appropriate analytical technique (e.g., GC-MS or LC-MS) to determine the rate of product formation and consumption of starting materials.
-
Upon completion (or after a set time for comparison), cool the reactions to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography and compare the isolated yields.
Visualization of Key Concepts
Caption: The fundamental trade-off between reactivity and stability for boronic acids and boronate esters.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The choice between this compound and its boronate esters is contingent upon the specific demands of the synthetic task.
Choose this compound when:
-
Maximizing the reaction rate is the primary goal.
-
The reagent can be used shortly after preparation or has been stored under strictly inert conditions.
-
Potential side reactions due to instability can be minimized through careful control of reaction conditions.
Choose a 3-Fluoro-4-isopropoxyphenylboronate ester (e.g., pinacol ester) when:
-
Stability, ease of handling, and long-term storage are critical.[1]
-
High purity of the starting material is essential for the success of subsequent steps.[8]
-
The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.[1]
-
Slightly longer reaction times are acceptable to ensure reproducibility and a cleaner reaction profile.[1]
Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred choice in complex, multi-step syntheses and within the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[1][15][16][17] By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Fluoro-4-(Methylsulfonyl)phenylboronic Acid Pinacol Ester synthesis - chemicalbook [chemicalbook.com]
- 14. youtube.com [youtube.com]
- 15. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]
- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Economic and Performance Analysis of 3-Fluoro-4-isopropoxyphenylboronic Acid in Large-Scale Suzuki-Miyaura Couplings
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Key Building Block in Modern Pharmaceutical Synthesis
In the landscape of pharmaceutical development and large-scale synthesis, the selection of starting materials and intermediates is a critical decision with far-reaching implications for process efficiency, product purity, and overall manufacturing cost. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern carbon-carbon bond formation, and the choice of the boronic acid partner is paramount. This guide provides an in-depth economic and performance analysis of 3-Fluoro-4-isopropoxyphenylboronic acid, a versatile building block, in the context of large-scale synthesis. Through a comparative lens, we will explore its utility against relevant alternatives, supported by experimental data and economic considerations to empower researchers and process chemists in making informed decisions.
The Strategic Importance of Fluorinated Phenylboronic Acids in Drug Discovery
The introduction of fluorine into active pharmaceutical ingredients (APIs) is a well-established strategy to enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated building blocks, such as this compound, are of significant interest in drug discovery and development. The presence of the fluorine atom can profoundly influence the electronic properties of the phenyl ring, which in turn affects the kinetics and outcome of the Suzuki-Miyaura coupling reaction. This guide will dissect the economic and synthetic trade-offs associated with utilizing this fluorinated reagent in a large-scale setting.
Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis
To provide a comprehensive comparison, we will evaluate the performance of this compound against three relevant alternatives:
-
4-Isopropoxyphenylboronic acid: The direct non-fluorinated analogue, allowing for a clear assessment of the fluorine atom's impact.
-
3-Fluorophenylboronic acid: To isolate the effect of the fluoro substituent without the isopropoxy group.
-
4-Methoxyphenylboronic acid: A commonly used and economically viable alternative with a different alkoxy substituent.
| Boronic Acid | Expected Relative Reactivity | Typical Reported Yield Range (%) | Key Considerations for Large-Scale Synthesis |
| This compound | Moderate to High | 85-95 | The electron-withdrawing nature of fluorine can sometimes necessitate slightly more forcing conditions or higher catalyst loadings. However, it can also lead to cleaner reactions with fewer side products. |
| 4-Isopropoxyphenylboronic acid | High | 90-98 | Generally exhibits high reactivity due to the electron-donating isopropoxy group. May be more prone to homocoupling side reactions under certain conditions. |
| 3-Fluorophenylboronic acid | Moderate | 80-90 | The strong electron-withdrawing effect of fluorine in the absence of a donating group can decrease nucleophilicity and slow down the transmetalation step. |
| 4-Methoxyphenylboronic acid | High | 90-98 | A cost-effective and highly reactive alternative. Its performance is well-documented in a wide range of Suzuki-Miyaura couplings. |
Economic Analysis: A Cost-per-Kilogram Perspective
A critical aspect of large-scale synthesis is the cost of raw materials. The following table provides an estimated cost comparison for the boronic acids discussed. It is important to note that these prices are subject to change and can vary significantly based on the supplier, purity, and quantity purchased. For a precise economic evaluation, obtaining formal quotes for bulk quantities is essential.
| Boronic Acid | Representative Bulk Price (USD/kg) |
| This compound | Request Quote (Typically higher due to multi-step synthesis) |
| 4-Isopropoxyphenylboronic acid | ~$150 - $300 |
| 3-Fluorophenylboronic acid | ~$100 - $200 |
| 4-Methoxyphenylboronic acid | ~$80 - $150 |
Causality Behind the Costs: The higher cost of this compound is directly attributable to a more complex and often lower-yielding synthetic route compared to its non-fluorinated or simpler fluorinated counterparts. The introduction of the fluorine atom at a specific position on the aromatic ring adds synthetic steps and purification challenges, thereby increasing the overall production cost.
Experimental Protocol: A Generalized Kilogram-Scale Suzuki-Miyaura Coupling
The following protocol provides a detailed, step-by-step methodology for a generic kilogram-scale Suzuki-Miyaura coupling reaction. This can be adapted and optimized for specific substrates and boronic acids.
Materials:
-
Aryl Halide (1.0 kg, 1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 0.1 - 1.0 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent System (e.g., Toluene/Water, Dioxane/Water, or 2-MeTHF/Water)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a mechanical stirrer, reflux condenser, and an inlet for inert gas.
-
Inerting: Purge the vessel with nitrogen or argon for at least 30 minutes to remove oxygen.
-
Charging Reagents: Under a positive pressure of inert gas, charge the aryl halide, boronic acid, and base into the reactor.
-
Solvent Addition: Add the degassed solvent system to the reactor.
-
Catalyst Addition: In a separate glovebox or under a strong stream of inert gas, prepare a solution or slurry of the palladium catalyst in a small amount of the reaction solvent and add it to the reactor.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., HPLC, GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate, toluene) to partition the product.
-
Phase Separation: Separate the organic layer.
-
Aqueous Washes: Wash the organic layer with water and brine to remove inorganic salts and residual base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the final product of desired purity.
Caption: A generalized workflow for a kilogram-scale Suzuki-Miyaura coupling reaction.
Mechanistic Insights and Causality
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid significantly influences the transmetalation step, which is often rate-determining.
-
Electron-donating groups (like isopropoxy and methoxy) on the phenylboronic acid increase the nucleophilicity of the organic group being transferred to the palladium center, generally leading to a faster transmetalation rate.
-
Electron-withdrawing groups (like fluorine) decrease the electron density on the phenyl ring. This can slow the rate of transmetalation. However, the increased Lewis acidity of the boron atom can also facilitate the formation of the boronate complex, a key intermediate in the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The economic and performance analysis of this compound in large-scale synthesis reveals a nuanced picture. While its initial cost is higher than its non-fluorinated and simpler fluorinated counterparts, its use can be justified in several scenarios:
-
When the fluorine atom is essential for the biological activity of the target molecule: In such cases, the added cost of the starting material is a necessary investment.
-
When the fluorinated boronic acid leads to a cleaner reaction profile with higher purity and fewer byproducts: This can significantly reduce downstream purification costs, potentially offsetting the higher initial raw material cost.
-
When process optimization with less expensive alternatives fails to provide the desired yield or purity: In these situations, the higher reactivity or selectivity of the fluorinated analog may be the only viable path to a successful large-scale synthesis.
For drug development professionals, the decision to use this compound should be made on a case-by-case basis, weighing the potential benefits in terms of the final product's properties and the overall process economics. A thorough cost-benefit analysis, including not just the price of the boronic acid but also the costs associated with catalyst loading, reaction time, and purification, is crucial for making an informed and economically sound decision.
Navigating Selectivity in Suzuki-Miyaura Coupling: A Comparative Guide to 3-Fluoro-4-isopropoxyphenylboronic Acid and its Analogs
For researchers, scientists, and professionals in drug development, the precise construction of carbon-carbon bonds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in this endeavor, offering a versatile and robust method for the synthesis of biaryl and related structures. The choice of the boronic acid reagent is critical, as its structural and electronic properties profoundly influence reaction outcomes, including yield, reaction rate, and selectivity.
This guide provides an in-depth technical comparison of 3-Fluoro-4-isopropoxyphenylboronic acid with a selection of structurally similar compounds. By examining the interplay of electronic and steric effects, we aim to provide a rational framework for selecting the optimal boronic acid for your specific synthetic challenge. This analysis is supported by a synthesis of literature data and established mechanistic principles.
The Significance of Substituent Effects in Suzuki-Miyaura Coupling
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is largely governed by the nature of the substituents on the aromatic ring. These substituents modulate the electron density of the boronic acid and can introduce steric hindrance, thereby influencing the rate-determining transmetalation step.
Generally, electron-donating groups (EDGs) on the arylboronic acid increase the nucleophilicity of the organic moiety, which can accelerate the transmetalation of the organic group to the palladium center. Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the phenyl ring, which can slow down the rate of transmetalation.[1] However, EWGs also increase the Lewis acidity of the boron atom, which can facilitate the formation of the boronate complex, a key intermediate in the reaction.[1] The interplay of these opposing effects, along with steric considerations, dictates the overall reactivity and selectivity of the boronic acid.
Comparative Analysis of Substituted Phenylboronic Acids
To elucidate the unique characteristics of this compound, we will compare its performance with four other commercially available boronic acids. This selection allows for a systematic evaluation of the individual and combined effects of the fluoro and isopropoxy substituents.
Our comparative set includes:
-
This compound : The subject of our primary focus, featuring both an electron-withdrawing fluorine atom and an electron-donating, sterically demanding isopropoxy group.
-
4-Isopropoxyphenylboronic acid : Lacks the fluorine substituent, isolating the effect of the isopropoxy group.
-
3-Fluorophenylboronic acid : Lacks the isopropoxy group, highlighting the influence of the fluorine atom.[2]
-
Phenylboronic acid : The unsubstituted parent compound, serving as a baseline for comparison.
-
3-Fluoro-4-methoxyphenylboronic acid : A close analog with a less sterically bulky electron-donating methoxy group.
Theoretical Reactivity and Selectivity Profile
The following table summarizes the expected reactivity of these boronic acids in a typical Suzuki-Miyaura coupling reaction based on the electronic and steric properties of their substituents.
| Boronic Acid | Substituents | Electronic Effect | Steric Hindrance | Expected Reactivity |
| Phenylboronic acid | None | Neutral | Minimal | Baseline |
| 4-Isopropoxyphenylboronic acid | -O-iPr (para) | Electron-donating | Moderate | Higher than baseline |
| 3-Fluorophenylboronic acid | -F (meta) | Electron-withdrawing | Minimal | Lower than baseline |
| 3-Fluoro-4-methoxyphenylboronic acid | -F (meta), -OMe (para) | Competing (-F is withdrawing, -OMe is donating) | Low | Moderate |
| This compound | -F (meta), -O-iPr (para) | Competing (-F is withdrawing, -O-iPr is donating) | Moderate-High | Moderate, potentially lower than 3-Fluoro-4-methoxyphenylboronic acid due to sterics |
Causality behind the expected trends:
-
4-Isopropoxyphenylboronic acid is anticipated to be more reactive than phenylboronic acid due to the electron-donating nature of the para-isopropoxy group, which increases the nucleophilicity of the aryl ring.
-
3-Fluorophenylboronic acid is expected to be less reactive than phenylboronic acid because the strongly electron-withdrawing fluorine atom at the meta position reduces the electron density of the ring, slowing the transmetalation step.[2]
-
3-Fluoro-4-methoxyphenylboronic acid presents a more complex scenario. The electron-withdrawing inductive effect of the fluorine is countered by the electron-donating resonance effect of the para-methoxy group. This should result in a moderate reactivity.
-
This compound is similar to its methoxy counterpart, but the bulkier isopropoxy group may introduce steric hindrance, potentially leading to a slightly lower reactivity compared to 3-fluoro-4-methoxyphenylboronic acid, especially with sterically demanding coupling partners.
Supporting Experimental Data
Mechanistic Insights into Selectivity
The observed differences in reactivity can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle, particularly the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step.[4] The formation of a boronate species, through the interaction of the boronic acid with a base, is crucial for this step. The electronic nature of the substituents on the arylboronic acid directly impacts the stability and nucleophilicity of this boronate intermediate.
For This compound , the electron-withdrawing fluorine atom will increase the Lewis acidity of the boron, facilitating the formation of the boronate complex. However, this same fluorine atom, along with the isopropoxy group's steric bulk, will influence the subsequent transfer of the aryl group to the palladium center. The overall reaction rate will be a balance of these competing factors.
Experimental Protocols for Comparative Analysis
To conduct a rigorous comparison of the reactivity of these boronic acids, a standardized experimental protocol is essential. The following general procedure for a Suzuki-Miyaura cross-coupling reaction can be adapted for such a study. For kinetic analysis, aliquots of the reaction mixture can be taken at various time points and analyzed by techniques such as GC-MS or HPLC.[5][6]
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Internal standard for kinetic analysis (e.g., dodecane)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the respective boronic acid, the base, and the internal standard (if performing kinetic analysis).
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or HPLC. For kinetic studies, withdraw aliquots at regular intervals, quench with a suitable solvent, and analyze.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A generalized experimental workflow for comparative Suzuki-Miyaura coupling reactions.
Conclusion
The selection of a boronic acid for a Suzuki-Miyaura coupling is a critical decision that can significantly impact the success of a synthetic route. This compound offers a unique combination of electronic and steric features. The presence of the electron-withdrawing fluorine atom can modulate the reactivity in a nuanced manner, while the isopropoxy group provides a point of steric differentiation.
Our comparative analysis suggests that while the isopropoxy group generally enhances reactivity through its electron-donating effect, the additional fluorine atom in the meta position introduces a competing electron-withdrawing effect. Furthermore, the steric bulk of the isopropoxy group may become a significant factor with sterically hindered coupling partners.
For researchers in drug discovery and materials science, understanding these subtle differences is key to rationally designing and optimizing synthetic strategies. The provided experimental framework offers a starting point for conducting direct comparative studies to elucidate the optimal boronic acid for a given transformation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Efficacy of 3-Fluoro-4-isopropoxyphenylboronic Acid in Modern Cross-Coupling Chemistry: A Comparative Guide
For the discerning researcher in pharmaceutical and materials science, the selection of the appropriate building block in cross-coupling reactions is paramount to synthetic success. This guide provides an in-depth analysis of 3-Fluoro-4-isopropoxyphenylboronic acid, a versatile reagent in the Suzuki-Miyaura cross-coupling toolbox. We will dissect its reactivity, compare its performance with relevant alternatives, and provide actionable experimental protocols to empower your research and development endeavors.
Introduction to this compound: A Profile
This compound is a substituted arylboronic acid that has gained traction as a valuable intermediate in the synthesis of complex organic molecules.[1] Its utility is most pronounced in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forges carbon-carbon bonds with remarkable efficiency and functional group tolerance. The unique substitution pattern of this boronic acid, featuring a fluorine atom and an isopropoxy group, imparts specific electronic properties that influence its reactivity and the characteristics of the resulting biaryl products. These products are often key scaffolds in the development of novel pharmaceuticals and agrochemicals.[1]
The fluorine atom, being highly electronegative, can enhance the metabolic stability and bioavailability of drug candidates, while the isopropoxy group can modulate lipophilicity and molecular interactions. This combination makes this compound a strategic choice for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of their target compounds.
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organoboron compound (like our subject boronic acid) and an organic halide or triflate. The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-determining and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Analysis
The efficacy of a boronic acid in a Suzuki-Miyaura coupling is heavily influenced by the electronic nature of the substituents on the aromatic ring. To understand the performance of this compound, we will compare it with two logical alternatives:
-
4-Isopropoxyphenylboronic acid: Lacks the fluorine substituent, allowing for an assessment of the electronic impact of the fluoro group.
-
3-Fluorophenylboronic acid: Lacks the isopropoxy group, isolating the influence of the fluorine atom on reactivity.
Electronic Effects and Expected Reactivity Trends:
-
Electron-donating groups (EDGs) , such as the isopropoxy group, generally increase the rate of transmetalation by enhancing the nucleophilicity of the organic group being transferred to the palladium center.
-
Electron-withdrawing groups (EWGs) , like the fluorine atom, decrease the electron density on the phenyl ring. This can lead to a slower rate of transmetalation. However, the increased Lewis acidity of the boron atom can also facilitate the formation of the boronate complex, a key intermediate in the reaction.
Based on these principles, we can predict a general reactivity trend. The isopropoxy group is an EDG, while the fluorine atom is an EWG. In this compound, these two groups have opposing electronic effects. The overall reactivity will depend on the net electronic effect on the carbon atom attached to the boron.
Qualitative Performance Comparison
| Boronic Acid | Substituents | Expected Reactivity in Suzuki-Miyaura Coupling | Rationale |
| This compound | 3-Fluoro (EWG), 4-Isopropoxy (EDG) | Moderate to High | The electron-donating isopropoxy group is expected to enhance reactivity, while the electron-withdrawing fluorine atom may slightly temper it. The overall effect is likely to be favorable for coupling. |
| 4-Isopropoxyphenylboronic acid | 4-Isopropoxy (EDG) | High | The strong electron-donating nature of the isopropoxy group is anticipated to significantly accelerate the transmetalation step, leading to high reaction rates and yields. |
| 3-Fluorophenylboronic acid | 3-Fluoro (EWG) | Moderate to Low | The electron-withdrawing fluorine atom is expected to decrease the nucleophilicity of the phenyl ring, potentially leading to slower reaction rates compared to unsubstituted or electron-rich boronic acids. |
Quantitative Data (Illustrative)
| Boronic Acid | Coupling Partner | Catalyst/Base/Solvent | Yield (%) | Reference |
| 3-Fluoro-4-methoxyphenylboronic acid | Aryl Bromide | Pd(PPh₃)₄ / Na₂CO₃ / Toluene-EtOH-H₂O | ~85-95 | General literature observation |
| 4-Methoxyphenylboronic acid | Aryl Bromide | Pd(dppf)Cl₂ / K₂CO₃ / Dioxane | >90 | General literature observation |
| 3-Fluorophenylboronic acid | Aryl Bromide | Pd(OAc)₂ / SPhos / K₃PO₄ / Toluene | ~70-90 | General literature observation |
Note: The data presented is illustrative and based on general trends observed in Suzuki-Miyaura couplings. Actual results will vary depending on the specific reaction conditions.
Experimental Protocols
The following are detailed, adaptable protocols for performing a Suzuki-Miyaura cross-coupling reaction using this compound. These protocols are designed to be self-validating, with clear steps and explanations for the choices of reagents and conditions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for a wide range of aryl and heteroaryl halides.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1 v/v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is essential to remove dissolved oxygen.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and other inorganic byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.
Figure 2: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For high-throughput synthesis or to accelerate reaction times, microwave irradiation can be a powerful tool.
Materials:
-
Aryl halide (0.5 mmol, 1.0 equiv)
-
This compound (0.6 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Solvent (e.g., Dioxane/Water, 4:1 v/v)
-
Microwave vial
Procedure:
-
Reaction Setup: In a microwave vial, combine the aryl halide, this compound, palladium catalyst, and base.
-
Solvent Addition: Add the solvent system to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes). The use of a microwave allows for rapid and uniform heating, often leading to significantly reduced reaction times and improved yields.
-
Work-up and Purification: After cooling, the work-up and purification steps are similar to those described in Protocol 1.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its unique electronic properties, arising from the presence of both an electron-withdrawing fluorine atom and an electron-donating isopropoxy group, provide a nuanced reactivity profile that can be harnessed for the synthesis of molecules with desirable physicochemical properties. While direct comparative data is often dispersed throughout the literature, a solid understanding of the mechanistic principles of the Suzuki-Miyaura reaction allows for the rational design of experiments and the prediction of reactivity trends. The protocols provided in this guide offer a robust starting point for the successful application of this reagent in your synthetic endeavors. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in driving innovation.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Fluoro-4-isopropoxyphenylboronic Acid
For laboratory personnel, including researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluoro-4-isopropoxyphenylboronic acid, reinforcing a culture of safety that extends beyond the product's application. Adherence to these protocols mitigates risks to both personnel and the environment, upholding the integrity of your research.
Understanding the Imperative for Proper Disposal
This compound, like many boronic acid derivatives, requires careful handling due to its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, data from structurally similar compounds indicate that it should be treated as hazardous waste.[1][2] Improper disposal, such as discarding it down the drain or in regular trash, can lead to environmental contamination and potential health risks.[3] Regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have established stringent guidelines for hazardous waste management to prevent such occurrences.[4][5][6]
The core principle of proper disposal is containment and segregation. This ensures that the chemical waste is isolated and does not react with other substances, which could lead to the generation of toxic fumes or other dangerous reactions.[3]
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from analogous boronic acid compounds, this compound is expected to cause skin and eye irritation, and may also cause respiratory irritation.[2][7] Therefore, treating it as hazardous waste is the critical first step in its disposal lifecycle.
Before initiating any handling or disposal procedures, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE). All operations involving this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][8]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended. | To prevent skin contact, which can lead to irritation.[7][9] |
| Body Protection | A fully fastened laboratory coat. | To protect the skin and personal clothing from contamination.[8] |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste.[1] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular municipal waste.[3]
Waste Segregation and Collection
Proper segregation is the foundation of safe chemical waste management. Never mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[8] Mixing with incompatible materials like strong acids or bases can lead to dangerous reactions.[3]
-
Solid Waste: Collect any unused this compound powder and contaminated solid materials (e.g., weighing paper, contaminated gloves, absorbent pads) in a designated, sealable container clearly labeled as "Hazardous Waste".[1][9]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, clearly labeled, and sealable container designated for liquid hazardous waste.[1][9]
Labeling and Storage of Waste Containers
Accurate and clear labeling is a critical compliance and safety step. The waste container must be clearly labeled with:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound".[8]
-
Any other identifiers required by your institution, such as the CAS number if available.
Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials, until collection by your institution's EHS personnel or a licensed waste disposal company.[1][8]
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated to remove any residual chemical before disposal.[1][8]
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[8]
-
Collect Rinseate: The first rinseate must be collected and disposed of as liquid hazardous waste. Transfer this rinseate to your designated liquid hazardous waste container.[1][8]
-
Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.[1]
-
Final Container Disposal: After the triple rinse, allow the container to air dry completely in a well-ventilated area. Deface the original label on the container. The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container's material.[8][9]
Emergency Procedures for Spills
Accidents can happen, and a clear, rehearsed spill response plan is essential.
-
Small Spills (within a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using a chemical absorbent pad or an inert material like sand or vermiculite.
-
Carefully collect the absorbed material into a sealable bag or container.
-
Label the container as "Hazardous Waste" containing this compound.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.[9]
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Follow your institution's established emergency procedures for chemical spills. This typically involves contacting the EHS office or a designated emergency response team.[9]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for handling different waste streams of this compound.
Conclusion: Fostering a Culture of Safety
The responsible disposal of this compound is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. By integrating these procedures into your standard operating protocols, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. laballey.com [laballey.com]
- 4. tcenv.com [tcenv.com]
- 5. cleanmanagement.com [cleanmanagement.com]
- 6. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. aksci.com [aksci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Fluoro-4-isopropoxyphenylboronic acid
As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule, the reaction yield, and the biological assay results. However, the foundation of all successful research is an unwavering commitment to safety. Handling specialized reagents like 3-Fluoro-4-isopropoxyphenylboronic acid requires a nuanced understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring that your most valuable laboratory asset—you—is protected.
Hazard Identification and Risk Assessment: The 'Why' Behind the PPE
Boronic acids are known irritants. The boronic acid functional group can interact with biological diols, and the compound's acidic nature, combined with its fine, crystalline form, presents a multi-faceted risk profile.
Table 1: Hazard Profile of Substituted Phenylboronic Acids
| Hazard Classification | GHS Hazard Statement | Causality and Experimental Relevance |
|---|---|---|
| Skin Irritation (Category 2) | H315: Causes skin irritation | The compound can cause localized inflammation upon contact with skin. This is particularly relevant when handling the solid powder, which can adhere to skin, or when splashes of solutions occur.[1][2] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | The fine, particulate nature of the solid poses a significant mechanical and chemical hazard to the eyes. Direct contact can lead to redness, pain, and potential damage to the cornea.[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | As a fine powder, the compound is easily aerosolized during weighing and transfer. Inhalation can irritate the mucous membranes and lining of the respiratory tract, leading to coughing and shortness of breath.[1][2][3] |
These hazards dictate that our primary goal is to establish effective barriers between the chemical and our bodies.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. The specific equipment required depends on the task and the potential for exposure.
Table 2: Task-Specific PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Transfer of Solid | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Solution Preparation | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Reaction Workup/Purification | Safety Goggles & Face Shield | Nitrile or Neoprene Gloves | Lab Coat & Chemical Apron | Chemical Fume Hood |
| Large Spill Cleanup (>10g) | Safety Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical-Resistant Suit/Coveralls | NIOSH-approved Respirator |
Eye and Face Protection
Standard safety glasses are insufficient.
-
Safety Goggles: Chemical splash goggles that form a seal around the eyes are mandatory whenever handling the compound in solid or liquid form.[4] This prevents entry of fine powders during weighing and protects against splashes during solution handling.
-
Face Shield: A face shield, worn in combination with safety goggles, is required when there is a heightened risk of splashes, such as during the workup of a large-scale reaction or when handling the material under pressure.[5]
Hand Protection
Gloves are your primary defense against skin contact.
-
Chemical-Resistant Gloves: Nitrile gloves are suitable for handling the solid and for incidental contact with solutions.[6] Always check for tears or punctures before use.
-
Double Gloving: Consider wearing two pairs of gloves during weighing and transfer operations. This allows for the clean removal of the outer, potentially contaminated glove without exposing your skin.
-
Immediate Removal: If a glove becomes contaminated, remove it immediately using the proper technique to avoid touching the outer surface with your bare hand, and wash your hands thoroughly.
Body Protection
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure front closure should be worn at all times.[4]
-
Chemical Apron: For procedures with a high risk of splashing, such as transferring large volumes of solutions or during reaction quenching, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[7]
-
Footwear: Closed-toe shoes made of a non-porous material are required in any laboratory setting.[8]
Respiratory Protection
Engineering controls are the first and most effective line of defense against respiratory exposure.
-
Chemical Fume Hood: All manipulations of this compound that could generate dust or aerosols—including weighing, transfers, and solution preparation—must be performed inside a certified chemical fume hood.[6][9] This is the most critical step in preventing respiratory irritation.
-
Respirator: In the event of a large spill or a failure of engineering controls, a NIOSH-approved air-purifying respirator with the appropriate particulate filters may be necessary.[10][11] All personnel requiring respirator use must be properly fit-tested and trained.
Operational Workflow: From Bottle to Reaction
A well-defined workflow minimizes the chance of accidental exposure. The following protocol for weighing the solid and preparing a stock solution integrates the PPE requirements into a step-by-step process.
Experimental Protocol: Weighing and Dissolving the Reagent
-
Preparation: Before retrieving the chemical, don all required PPE: safety goggles, a lab coat, and nitrile gloves. Ensure the chemical fume hood is on and operating correctly.
-
Staging: Place a clean weigh boat on the analytical balance inside the fume hood. Also place a clean spatula and a labeled flask containing the desired solvent inside the hood.
-
Weighing: Carefully open the reagent bottle inside the hood. Use the spatula to transfer the desired amount of this compound to the weigh boat. Close the reagent bottle immediately.
-
Transfer: Carefully add the weighed solid to the flask containing the solvent.
-
Initial Cleanup: Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container inside the fume hood. Use a solvent-dampened wipe to clean the spatula before removing it from the hood.
-
Dissolution: Cap the flask and mix until the solid is fully dissolved. The solution is now ready for use.
Caption: Safe Handling Workflow for Boronic Acid Reagents.
Decontamination and Disposal Plan
Proper disposal is a critical component of the handling process, preventing environmental contamination and future exposures.
-
Solid Waste: All unused solid reagent and materials contaminated with the solid (e.g., weigh boats, contaminated gloves, wipes) must be collected in a clearly labeled, sealed container for hazardous solid waste.[12][13]
-
Liquid Waste: Unused solutions and rinseate from cleaning glassware should be collected in a labeled container for hazardous liquid waste. Do not pour boronic acid waste down the drain.[12]
-
Glassware Decontamination:
-
Rinse the empty container with a suitable organic solvent, such as acetone or ethanol.
-
Crucially, this first rinseate must be collected and disposed of as hazardous liquid waste .[13]
-
After the initial rinse, the glassware can be washed using standard laboratory procedures.
-
Caption: Decision Workflow for Waste Disposal.
Emergency Procedures
In the event of an accidental exposure, rapid and correct action is vital.
-
Skin Contact: Immediately remove any contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or irritation persists, seek medical attention.[1][2]
-
Spill: For a small spill (<1g), carefully sweep up the solid material, avoiding dust generation, and place it in the hazardous solid waste container. For a larger spill, evacuate the area and alert your facility's Environmental Health & Safety (EHS) department.[14]
By integrating this comprehensive PPE and handling strategy into your daily laboratory routine, you can confidently work with this compound, ensuring both the integrity of your research and the safety of your team.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. labproinc.com [labproinc.com]
- 5. corporate.dow.com [corporate.dow.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. laballey.com [laballey.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

(Irritant, Health Hazard)